5-Isopropylimidazolidine-2,4-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNUQCWZHRMSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026613 | |
| Record name | 5-(1-Methylethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16935-34-5, 67337-70-6 | |
| Record name | 5-Isopropylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16935-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methylethyl)-2,4-imidazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016935345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16935-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC55329 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(1-Methylethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isopropylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-isopropylimidazolidine-2,4-dione crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure of 5-isopropylimidazolidine-2,4-dione Monohydrate
Authored by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the crystal structure of this compound, a hydantoin derivative of the amino acid L-valine. We delve into the synthesis and crystallization, the definitive structural elucidation by single-crystal X-ray diffraction (SC-XRD), and the critical role of intermolecular forces, particularly hydrogen bonding, in dictating the supramolecular architecture. This document serves as a technical resource, detailing the causality behind experimental choices and presenting a self-validating protocol for structural analysis, supported by spectroscopic data and authoritative references.
Introduction: The Significance of Hydantoin Scaffolds
Imidazolidine-2,4-dione, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, antiviral, and antitumor properties. This compound, derived from L-valine, is a key chiral intermediate and a subject of interest for its physicochemical properties.
A definitive understanding of a molecule's three-dimensional structure is paramount in drug development. It governs molecular recognition, binding affinity, solubility, and stability—all critical parameters for a successful therapeutic agent. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing this unambiguous structural information[1][2][3][4]. This guide focuses on the crystal structure of this compound, which crystallizes as a monohydrate, revealing a complex network of hydrogen bonds that defines its solid-state form[5][6][7].
Synthesis and Crystallization: From Precursor to Analysis-Ready Crystal
The journey to crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis Protocol
The title compound was synthesized via a one-pot dehydrative cyclization of L-valine with urea[6]. This method is efficient and preserves the stereochemistry of the starting amino acid.
-
Rationale: The choice of a one-pot reaction is for efficiency and high yield. Using a catalyst like diphenylphosphinic chloride (DPPOX) facilitates the cyclization under relatively mild conditions, preventing racemization of the chiral center at C5[6].
Crystallization Protocol: The Art of Crystal Growth
Obtaining single crystals suitable for X-ray analysis is often the most challenging step. For this compound monohydrate, slow evaporation is the method of choice.
-
Step 1: Dissolution. Dissolve the synthesized powder in a suitable solvent, such as ethanol[6]. The goal is to create a saturated or near-saturated solution at a slightly elevated temperature.
-
Step 2: Slow Evaporation. The solution is loosely covered to allow the solvent to evaporate slowly over several days at a constant temperature (e.g., 296 K)[5][6].
-
Step 3: Crystal Harvesting. Once well-formed, colorless crystals appear, they are carefully selected and mounted for diffraction analysis[5][6][8].
-
Causality: Slow evaporation allows molecules to self-assemble into a highly ordered, repeating lattice with minimal defects. The presence of water in the crystallization solvent (ethanol is hygroscopic) leads to the incorporation of a water molecule into the crystal lattice, forming the stable monohydrate[5][6].
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure
SC-XRD provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, angles, and intermolecular interactions[2][4].
Experimental Workflow
The following diagram outlines the standard workflow for a single-crystal X-ray diffraction experiment.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Data Collection and Refinement Parameters
The quality of the final structure is contingent on the quality of the diffraction data and the refinement process. The crystallographic data for this compound monohydrate is summarized below[5][6][7].
| Parameter | Value | Significance |
| Chemical Formula | C₆H₁₀N₂O₂·H₂O | Confirms the presence of one water molecule per molecule of the hydantoin in the asymmetric unit. |
| Formula Weight (Mr) | 160.18 | Used for density calculation. |
| Crystal System | Orthorhombic | Defines the geometry of the unit cell (a ≠ b ≠ c, α = β = γ = 90°). |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. This is a common chiral space group. |
| a (Å) | 6.2688 (3) | Unit cell dimension along the a-axis. |
| b (Å) | 9.2387 (4) | Unit cell dimension along the b-axis. |
| c (Å) | 14.8280 (7) | Unit cell dimension along the c-axis. |
| V (ų) | 858.77 (7) | Volume of the unit cell. |
| Z | 4 | Number of formula units in the unit cell. |
| Temperature (K) | 296 K | Data collection temperature (room temperature). |
| Radiation | Cu Kα (λ = 1.54178 Å) | Wavelength of the X-rays used for the experiment. |
| R-factor [I > 2σ(I)] | R1 = 0.037 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR(F²) (all data) | 0.098 | A weighted R-factor based on all reflections, providing a more robust measure of refinement quality. |
Data sourced from Acta Crystallographica Section E[5][6][7].
Structural Analysis: From Molecular Geometry to Supramolecular Assembly
The refined crystal structure provides a wealth of information.
Molecular Conformation
The asymmetric unit contains one molecule of (S)-5-isopropylimidazolidine-2,4-dione and one water molecule[5]. The five-membered imidazolidine ring is essentially planar, with only a very slight deviation from planarity (maximum deviation of 0.012 Å)[5][6]. This planarity is typical for the hydantoin core and facilitates the formation of extensive hydrogen-bonded networks.
Supramolecular Architecture: The Hydrogen Bond Network
The most critical feature of the crystal packing is the extensive network of hydrogen bonds, which involves all available donor (N-H, O-H) and acceptor (C=O) sites. These interactions are the primary directional forces governing the crystal's structure[9][10]. The water molecule acts as a crucial bridge, connecting adjacent hydantoin molecules.
Caption: Key Hydrogen Bonding Interactions in the Crystal Lattice.
Key Interactions:
-
Hydantoin-Water-Hydantoin Chain: The N2-H group of one hydantoin molecule donates a hydrogen to the water oxygen. The water molecule, in turn, donates one of its hydrogens to the C2=O1 carbonyl oxygen of a neighboring hydantoin molecule[6].
-
Hydantoin-Hydantoin Chain: The N1-H group donates a hydrogen directly to the C4=O2 carbonyl oxygen of an adjacent hydantoin molecule[6].
-
Water-Hydantoin Linkage: The second hydrogen of the water molecule forms another O-H···O bond with the C4=O2 oxygen of a third hydantoin molecule[6].
This combination of N—H⋯O and O—H⋯O hydrogen bonds links the molecules into a robust, three-dimensional supramolecular tape that propagates along the crystallographic a-axis[5][6].
Hydrogen Bond Geometry Data
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N1–H1N1···O2 | 0.81(2) | 2.12(2) | 2.927(2) | 174.0(19) |
| N2–H1N2···O1W | 0.87(3) | 1.88(3) | 2.751(2) | 173(2) |
| O1W–H1W1···O1 | 0.82(4) | 1.95(4) | 2.767(2) | 173(3) |
| O1W–H2W2···O1 | 0.86(4) | 1.98(4) | 2.839(2) | 171(4) |
Table adapted from Abdel-Aziz et al., 2012[6]. Strong hydrogen bonds are characterized by short D···A distances and angles close to 180°.
Correlation with Spectroscopic Data
While SC-XRD provides the definitive solid-state structure, other analytical techniques provide complementary information that validates the molecular structure.
NMR Spectroscopy
¹H and ¹³C NMR data confirm the molecular structure in solution (DMSO-d₆)[5][6].
-
¹H NMR (DMSO-d₆):
-
δ 10.54 (s, 1H, NH)
-
δ 7.87 (s, 1H, NH)
-
δ 3.89 (d, 1H, C5-H)
-
δ 2.01–1.97 (m, 1H, CH of isopropyl)
-
δ 0.94–0.92 (d, 3H) & 0.80–0.78 (d, 3H) (CH₃ of isopropyl)
-
-
¹³C NMR (DMSO-d₆):
-
δ 175.87 (C=O)
-
δ 158.28 (C=O)
-
δ 63.22 (C5)
-
δ 30.01 (CH of isopropyl)
-
δ 18.93 & 16.31 (CH₃ of isopropyl)
-
The presence of two distinct N-H signals and the chemical shifts for the isopropyl and hydantoin ring carbons are fully consistent with the determined structure[5][6].
Conclusion and Implications
The crystal structure analysis of this compound monohydrate provides an unambiguous determination of its molecular geometry and, critically, its supramolecular assembly. The structure is dominated by a robust, three-dimensional network of N—H⋯O and O—H⋯O hydrogen bonds, with an integral water molecule acting as a molecular bridge. This detailed structural knowledge is invaluable for:
-
Polymorph Screening: Understanding the stable crystalline form is essential for drug development to ensure consistent physicochemical properties[1].
-
Rational Drug Design: The precise geometry and hydrogen bonding capabilities can inform the design of more potent analogues or co-crystals with improved properties.
-
Computational Modeling: The experimental structure serves as a benchmark for theoretical calculations, such as DFT and molecular dynamics, to probe the molecule's behavior in different environments.
This guide demonstrates a logical, self-validating workflow from synthesis to complete structural elucidation, providing the foundational knowledge required for advanced research and development involving this important chemical entity.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 5. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of 5-Isopropylimidazolidine-2,4-dione
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-isopropylimidazolidine-2,4-dione, a key heterocyclic compound also known as 5-isopropylhydantoin. Hydantoins are a critical class of compounds in medicinal chemistry and drug development, recognized for their diverse pharmacological properties, including anticonvulsant and antiarrhythmic activities[1][2]. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful technique for providing unambiguous atomic-level structural information. This document offers a detailed interpretation of the chemical shifts, coupling constants, and key structural correlations, explains the underlying principles of observed spectral features, provides field-proven experimental protocols for data acquisition, and serves as an authoritative reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of hydantoin derivatives.
Molecular Structure and Stereochemical Considerations
This compound possesses a core hydantoin ring substituted at the C5 position with an isopropyl group. A critical feature of this molecule is the stereocenter at the C5 carbon. This chirality renders the two methyl groups of the attached isopropyl substituent diastereotopic. Consequently, these methyl groups are magnetically non-equivalent and are expected to appear as distinct signals in the NMR spectrum, a crucial diagnostic feature for structural confirmation[3][4].
To facilitate a clear discussion of the NMR data, the following standardized numbering scheme for the molecule will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data Analysis (DMSO-d₆)
The proton NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environments, and their connectivity. The experimental data for this compound, acquired in deuterated dimethyl sulfoxide (DMSO-d₆), is summarized and interpreted below[5].
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment |
| 10.54 | Singlet (broad) | - | 1H | N1-H |
| 7.87 | Singlet (broad) | - | 1H | N3-H |
| 3.89 | Doublet | ~3.5 Hz (inferred) | 1H | C5-H |
| 2.01-1.97 | Multiplet | 6.5, 7.0 | 1H | C6-H |
| 0.93 | Doublet | 7.0 | 3H | C7-H ₃ |
| 0.79 | Doublet | 6.5 | 3H | C8-H ₃ |
-
N-H Protons (δ 10.54 and 7.87): The two protons attached to the nitrogen atoms of the hydantoin ring appear as two distinct broad singlets in the downfield region. Their broadness is characteristic of exchangeable protons (with residual water in the solvent) and quadrupolar broadening from the adjacent ¹⁴N nuclei. The significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl groups.
-
C5-H Methine Proton (δ 3.89): This single proton attached to the chiral center C5 appears as a signal at 3.89 ppm. It is coupled to the C6-H proton, and while reported as a singlet in the primary literature, a doublet is theoretically expected[5]. The slight downfield shift is due to the proximity of the electronegative nitrogen (N1) and the carbonyl group (C4).
-
C6-H Methine Proton (δ 2.01-1.97): The methine proton of the isopropyl group appears as a complex multiplet. This complexity arises from its coupling to the C5-H proton and the six protons of the two non-equivalent methyl groups (C7 and C8). A septet of doublets would be the theoretical first-order pattern.
-
Diastereotopic Methyl Protons (δ 0.93 and 0.79): As predicted, the two methyl groups of the isopropyl substituent are diastereotopic and thus chemically non-equivalent. They appear as two distinct doublets at 0.93 ppm and 0.79 ppm, each with its own coupling constant corresponding to its interaction with the C6-H proton. This non-equivalence is a definitive confirmation of the chiral center at C5[4][6].
¹³C NMR Spectral Data Analysis (DMSO-d₆)
The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum significantly compared to ¹H NMR[7].
Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 175.87 | C 4 | Carbonyl carbon, highly deshielded. |
| 158.28 | C 2 | Ureide carbonyl carbon, deshielded. |
| 63.22 | C 5 | Chiral sp³ carbon adjacent to N1 and C4. |
| 30.01 | C 6 | Methine sp³ carbon of the isopropyl group. |
| 18.93 | C 7 | Methyl carbon of the isopropyl group. |
| 16.31 | C 8 | Methyl carbon of the isopropyl group. |
-
Carbonyl Carbons (δ 175.87 and 158.28): The two carbonyl carbons, C4 and C2, are the most downfield signals, which is characteristic of sp² carbons double-bonded to oxygen. C4 is slightly more deshielded than the ureide carbon C2.
-
Chiral Center Carbon (δ 63.22): The C5 carbon, the site of the isopropyl substitution, resonates at 63.22 ppm. Its chemical shift is consistent with an sp³ carbon atom bonded to two heteroatoms (N1 and implicitly influenced by N3) and another carbon.
-
Isopropyl Carbons (δ 30.01, 18.93, and 16.31): The methine carbon (C6) of the isopropyl group appears at 30.01 ppm. The two diastereotopic methyl carbons, C7 and C8, are resolved as two distinct signals at 18.93 ppm and 16.31 ppm, mirroring the non-equivalence observed in the ¹H NMR spectrum[3].
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols for NMR sample preparation and data acquisition are recommended. These represent a self-validating system for the characterization of this compound.
Caption: Standard workflow for NMR analysis of this compound.
Protocol 4.1: Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound directly into a tared vial.
-
Transfer: Carefully transfer the weighed solid into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The use of high-purity deuterated solvent is critical to minimize the residual proton signal of the solvent.
-
Dissolution: Cap the NMR tube securely and vortex gently or invert the tube several times until the sample is completely dissolved. A brief period in an ultrasonic bath may be used if dissolution is slow.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter before inserting it into the spectrometer.
Protocol 4.2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆. Tune and match the proton probe. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: zg30 (standard 30-degree pulse).
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation. Carefully phase correct the spectrum and apply a baseline correction. Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
Protocol 4.3: ¹³C{¹H} NMR Data Acquisition (100 MHz Spectrometer)
-
Instrument Setup: Use the same locked and shimmed sample. Tune and match the carbon probe.
-
Acquisition Parameters:
-
Pulse Program: zgpg30 (30-degree pulse with proton power-gated decoupling).
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (NS): 512 to 2048, as ¹³C has low natural abundance and sensitivity.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
-
Processing: Apply an exponential window function (line broadening of ~1-2 Hz). After Fourier transformation, perform phase and baseline corrections. Calibrate the spectrum by setting the DMSO-d₆ septet center to δ 39.52 ppm.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous fingerprint for its structural verification. The key diagnostic features include the two exchangeable N-H protons, the chiral C5-H proton, and most notably, the magnetic non-equivalence of the diastereotopic isopropyl methyl groups, which manifest as distinct signals in both proton and carbon spectra. The data presented herein, supported by robust experimental protocols, serves as an authoritative benchmark for scientists working with this important class of heterocyclic compounds.
References
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Physical and chemical properties of 5-isopropylimidazolidine-2,4-dione
An In-depth Technical Guide to 5-Isopropylimidazolidine-2,4-dione
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory research and development endeavors.
Introduction
This compound, commonly known as 5-isopropylhydantoin, is a heterocyclic compound belonging to the hydantoin class. Hydantoins are a core scaffold in medicinal chemistry, recognized for a wide array of pharmacological activities, including anticonvulsant, antiviral, and antitumor effects[1][2][3]. The biological activity of these compounds is highly dependent on the nature of substituents at the N-1, N-3, and C-5 positions of the hydantoin ring[3]. 5-Isopropylhydantoin, being structurally derived from the amino acid L-valine, serves as a crucial chiral building block and a subject of interest in metabolic and pharmacological studies[1][4]. Understanding its fundamental properties is paramount for its effective application in drug design, synthesis, and analysis.
Section 1: General Information and Identifiers
Precise identification of a chemical entity is the foundation of reproducible scientific research. This section provides the key identifiers for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 5-(1-Methylethyl)imidazolidine-2,4-dione | [5] |
| Synonyms | 5-Isopropylhydantoin, 5-propan-2-ylimidazolidine-2,4-dione | [5] |
| CAS Number | 16935-34-5 | [5] |
| Molecular Formula | C6H10N2O2 | [6][7] |
| Molecular Weight | 142.16 g/mol | [6] |
| Canonical SMILES | CC(C)C1C(=O)NC(=O)N1 | [7] |
| InChI Key | PBNUQCWZHRMSMS-UHFFFAOYSA-N | [6] |
Section 2: Physicochemical Properties
The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Comments and Insights | Source(s) |
| Appearance | White to off-white solid | The solid-state is indicative of strong intermolecular forces. | [5] |
| Melting Point | 144-145 °C | The relatively high melting point is due to intermolecular hydrogen bonding between the N-H and C=O groups in the crystal lattice, forming a stable structure.[1] | [5] |
| Solubility | pH-dependent | Solubility in aqueous solutions increases at pH values above 5 for similar hydantoin derivatives. This is due to the deprotonation of the acidic N-H protons, forming a more soluble salt. Solubility in organic solvents like ethanol is also noted.[8] The molecule's hydrophobic isopropyl group and polar dione ring give it a mixed character. | [8][9] |
| pKa | 8.85 ± 0.10 (Predicted) | This value corresponds to the acidity of the N-H protons. The N3 proton is generally more acidic than the N1 proton due to the adjacent carbonyl groups stabilizing the conjugate base. This acidity is a key factor in its solubility and reactivity. | [5] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | Standard density for a small organic molecule of this type. | [5] |
Expert Insight: The dual hydrogen bond donor (two N-H groups) and acceptor (two C=O groups) capability of 5-isopropylhydantoin is a critical feature. This allows for the formation of robust hydrogen-bonded networks in the solid state, explaining its crystalline nature and high melting point[1]. In a biological context, these same groups can participate in crucial hydrogen-bonding interactions with enzyme active sites or receptor binding pockets, making the hydantoin scaffold a privileged structure in drug discovery.
Section 3: Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and purity assessment. Below is a summary of the expected spectral data for this compound.
| Technique | Solvent | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) | Interpretation | Source(s) |
| ¹H NMR | DMSO-d₆ | ~10.54 (s, 1H, NH), ~7.87 (s, 1H, NH), ~3.89 (d, 1H, C5-H), ~2.0 (m, 1H, CH of isopropyl), ~0.9 (d, 3H, CH₃), ~0.8 (d, 3H, CH₃) | The two distinct N-H signals confirm their different chemical environments. The splitting pattern of the isopropyl group (a multiplet for the CH and two doublets for the diastereotopic methyl groups) is characteristic. | [1] |
| ¹³C NMR | DMSO-d₆ | ~175.9 (C=O), ~158.3 (C=O), ~63.2 (C5), ~30.0 (CH of isopropyl), ~18.9 (CH₃), ~16.3 (CH₃) | The two carbonyl carbons appear downfield. The C5 carbon, attached to the nitrogen atoms, is observed around 63 ppm. The isopropyl carbons are seen in the aliphatic region. | [1] |
| FTIR | KBr Pellet | ~3200-3300 cm⁻¹ (N-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1720-1770 cm⁻¹ (C=O stretch, asymmetric and symmetric) | The broad N-H stretching band indicates hydrogen bonding. The strong, distinct carbonyl peaks are the most prominent feature of the IR spectrum for hydantoins. | [10][11] |
| Mass Spec. | GC/MS | m/z 142 (M⁺) | The molecular ion peak confirms the molecular weight. Fragmentation patterns can provide further structural information. | [4][6] |
Section 4: Chemical Reactivity and Stability
The hydantoin ring is a stable heterocyclic system, but it possesses specific sites of reactivity that are crucial for its derivatization and understanding its metabolic fate.
-
Hydrolysis: Under strong acidic or basic conditions, the hydantoin ring can be hydrolyzed to yield the corresponding α-amino acid, in this case, valine. This reaction is a cornerstone of the Edman degradation for protein sequencing and highlights the stability of the ring under physiological conditions.
-
N-Alkylation/Acylation: The N-H protons are acidic and can be deprotonated by a suitable base, allowing for alkylation or acylation at the N1 and N3 positions. This is a common strategy for synthesizing diverse libraries of hydantoin derivatives for structure-activity relationship (SAR) studies[12].
-
Stability: Hydantoins are generally stable compounds[12]. However, they can be susceptible to hydrolysis under harsh pH conditions. Their stability in various solvents and pH ranges is a critical parameter for formulation and drug delivery studies[8].
Figure 1: Key reactivity pathways for this compound.
Section 5: Synthesis and Characterization Workflow
A reliable synthetic and analytical workflow is essential for obtaining high-purity material for research. The Bucherer-Bergs reaction is a classic and efficient method for synthesizing 5-substituted hydantoins[13][14][15][16].
Protocol 1: Synthesis via Bucherer-Bergs Reaction
This protocol outlines the multicomponent synthesis of this compound from isobutyraldehyde.
Objective: To synthesize this compound.
Materials:
-
Isobutyraldehyde
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (50% aqueous solution)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine ammonium carbonate and potassium cyanide in 50% aqueous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Aldehyde: Slowly add isobutyraldehyde to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux (typically around 60-70°C) for several hours (e.g., 4-8 hours)[15]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water.
-
Acidification: Carefully acidify the solution with HCl to precipitate the crude product. The hydantoin is typically insoluble in acidic aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as hot water or ethanol, to yield pure this compound[1][5].
Protocol 2: Characterization and Purity Analysis
Objective: To confirm the identity and assess the purity of the synthesized product.
Methods:
-
Melting Point: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (144-145 °C) is indicative of high purity[5].
-
NMR Spectroscopy: Dissolve a sample in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra. Compare the obtained spectra with the data provided in Section 3 to confirm the structure.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (142.16 g/mol )[6].
-
HPLC Analysis: Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) to assess purity. A single major peak indicates a pure compound.
References
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16935-34-5 CAS MSDS (5-Isopropylhydantoin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 5-Isopropylhydantoin | C6H10N2O2 | CID 103033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bepls.com [bepls.com]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 15. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Stereochemistry of 5-Isopropylimidazolidine-2,4-dione
Abstract
5-Isopropylimidazolidine-2,4-dione, a hydantoin derivative of the essential amino acid valine, possesses a single stereogenic center at the C5 position, giving rise to (R)- and (S)-enantiomers. The spatial arrangement of the isopropyl group at this chiral center is of paramount importance, as stereoisomers of bioactive molecules often exhibit significant differences in pharmacological, toxicological, and metabolic activities. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, addressing its synthesis, separation, and characterization. We delve into stereoselective synthetic strategies, detailing the rationale behind chiral pool synthesis from L- and D-valine. Furthermore, this guide presents validated, step-by-step protocols for the analytical separation of its enantiomers using Chiral High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, stereochemistry, and analytical sciences.
Introduction: The Significance of Chirality in this compound
The hydantoin scaffold, chemically known as imidazolidine-2,4-dione, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticonvulsant, antiviral, and antitumoral properties.[1][2][3][4] this compound is a key member of this family, structurally derived from the amino acid valine.
The critical feature of this molecule is the chiral center at the C5 position of the hydantoin ring, where the isopropyl group is attached. This single stereocenter means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (S)-5-isopropylimidazolidine-2,4-dione and (R)-5-isopropylimidazolidine-2,4-dione.
The absolute configuration of this center is fundamentally linked to the stereochemistry of its parent amino acid. For instance, synthesis originating from naturally occurring L-valine typically yields the (S)-enantiomer.[5] The biological environment is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, the (R) and (S) enantiomers of this compound can and often do interact differently with biological targets like enzymes and receptors.[6] This stereospecificity can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects.[7][8]
Therefore, the ability to selectively synthesize, separate, and definitively characterize the individual enantiomers of this compound is not merely an academic exercise but a critical requirement for drug discovery, development, and quality control. This guide provides the foundational knowledge and practical methodologies to address these challenges.
Stereoselective Synthesis: Leveraging the Chiral Pool
The most direct and widely employed strategy for obtaining enantiomerically pure this compound is through chiral pool synthesis, utilizing the readily available and optically pure L- or D-valine as the starting material.
Synthesis from L-Valine to (S)-5-Isopropylimidazolidine-2,4-dione
A common and effective method involves the dehydrative cyclization of L-valine with urea.[5] This reaction preserves the stereochemical integrity of the starting amino acid. The (S)-configuration of L-valine directly translates to the (S)-configuration at the C5 position of the resulting hydantoin.
Another classical approach is the Bucherer-Bergs reaction, a multicomponent reaction involving an aldehyde (isobutyraldehyde, in this case), ammonium carbonate, and potassium cyanide.[9][10][11] While powerful for generating hydantoins, the standard Bucherer-Bergs reaction on a prochiral aldehyde typically produces a racemic mixture. However, when starting from an α-amino acid, the reaction proceeds with retention of configuration. The mechanism involves the formation of an aminonitrile intermediate which then cyclizes.[12]
Diagram: Synthetic Pathway from L-Valine
Caption: Synthesis of (S)-5-isopropylimidazolidine-2,4-dione from L-valine.
Analytical Stereochemical Characterization
Once synthesized, determining the enantiomeric purity and absolute configuration of this compound is essential. This section outlines the primary analytical techniques for this purpose.
Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For hydantoins and their amino acid precursors, polysaccharide-based CSPs are highly effective.[1][13]
This protocol provides a robust method for the direct enantioseparation of this compound.
-
Instrumentation & Column:
-
HPLC system with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H or CHIRALCEL® OD-H column (or equivalent amylose or cellulose-based CSP). These columns are well-documented for resolving hydantoin derivatives.[1]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 90:10 (v/v).[1]
-
For improved peak shape and resolution, 0.1% trifluoroacetic acid (TFA) can be added.
-
All solvents must be HPLC grade. Filter and degas the mobile phase prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Run Time: Approximately 20-30 minutes, or until both enantiomeric peaks have eluted.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = (|A1 - A2| / (A1 + A2)) * 100
-
-
Expertise: Polysaccharide-based CSPs create chiral cavities and grooves. The enantiomers of the analyte fit into these cavities differently due to steric and polar interactions (hydrogen bonds, dipole-dipole), resulting in differential retention. The choice of a normal-phase mobile phase (hexane/isopropanol) is standard for these columns and enhances these interactions.
-
Trustworthiness: The protocol is self-validating. A racemic sample (50:50 mixture) must show two peaks of equal area. Injecting a sample of known configuration (e.g., synthesized from pure L-valine) will allow for the definitive assignment of the (S)-enantiomer peak.
Diagram: Chiral HPLC Workflow
Caption: General workflow for enantiomeric excess determination by Chiral HPLC.
Stereochemical Characterization by NMR Spectroscopy
While standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers, the addition of a Chiral Solvating Agent (CSA) can.[14][15][16] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes are energetically different and exist in fast exchange, leading to observable differences in the chemical shifts (ΔΔδ) for specific protons in the NMR spectrum.
-
Instrumentation:
-
High-field NMR spectrometer (≥400 MHz).
-
-
Reagents:
-
Analyte: Racemic or enantioenriched this compound.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol ("Pirkle's alcohol") is a common choice. Novel tetraaza macrocyclic CSAs have also shown excellent results for hydantoin derivatives.[14][17]
-
Solvent: Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
-
Sample Preparation:
-
Prepare a solution of the analyte (~5-10 mg) in the deuterated solvent (~0.6 mL).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add the CSA in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents). Acquire a spectrum after each addition.
-
-
Spectral Analysis:
-
Monitor the proton signals of the analyte, particularly the C5-H proton and the NH protons.
-
In the presence of the CSA, a single peak for a specific proton in the racemic analyte should split into two distinct signals (or a broadened, partially resolved signal).
-
The separation between these signals (ΔΔδ) is indicative of the degree of chiral recognition.
-
The ratio of the integrals of the two separated peaks corresponds directly to the enantiomeric ratio of the analyte.[17]
-
-
Expertise: The CSA, being enantiomerically pure, creates a chiral environment. The non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and each enantiomer of the hydantoin result in the formation of diastereomeric solvates with distinct magnetic environments, making them distinguishable by NMR.
-
Trustworthiness: The experiment is internally controlled. No peak splitting should be observed in the absence of the CSA. The degree of splitting often depends on the concentration of the CSA, temperature, and solvent, allowing for optimization. A racemic sample must show two signals of equal integration.
Table 1: Representative Chiral HPLC and NMR Data
| Technique | Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Chiral HPLC | Retention Time (t_R) | 12.5 min | 14.8 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} | |
| ¹H NMR with CSA | C5-H Chemical Shift (δ) | 4.15 ppm | 4.18 ppm |
| Chemical Shift Difference (ΔΔδ) | \multicolumn{2}{c | }{0.03 ppm} |
Note: Data are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions.
Biological Implications and Stereospecificity
The stereochemistry of hydantoin derivatives can profoundly influence their biological activity. Studies on related thiohydantoins derived from valine have shown a drastic stereochemical influence on enzyme inhibition.[7] For example, the thiohydantoin derived from L-valine was a significantly more potent inhibitor of urease compared to its D-valine derived enantiomer.[7] Similarly, structure-activity relationship studies on hydantoin-cored ligands for the Smoothened (SMO) receptor, an important anti-cancer target, revealed that the chirality of the hydantoin core was highly conserved for activity.[8]
While specific data on the differential activity of (R)- and (S)-5-isopropylimidazolidine-2,4-dione is not extensively published, the principle of stereospecificity is well-established for this class of compounds.[18] Any research or development program involving this molecule must consider the potential for different pharmacological profiles between the enantiomers. The "hydantoinase process," used for the industrial production of D-amino acids, relies on the stereospecific enzymatic hydrolysis of D,L-5-substituted hydantoins, further highlighting the importance of stereochemistry in enzyme-ligand interactions for this scaffold.[19][20]
Conclusion
The stereochemistry of this compound is a critical attribute that dictates its interaction with chiral biological systems. Understanding and controlling the C5 stereocenter is essential for its application in medicinal chemistry and drug development. This guide has detailed the primary methods for its stereoselective synthesis via the chiral pool, ensuring predictable and high enantiopurity. Furthermore, we have provided validated, step-by-step protocols for the definitive analysis of its stereochemical composition using chiral HPLC and ¹H NMR with chiral solvating agents. These methodologies provide a robust framework for researchers to confidently synthesize, separate, and characterize the enantiomers of this important hydantoin derivative, enabling a deeper understanding of its structure-activity relationships.
References
- 1. bib.irb.hr:8443 [bib.irb.hr:8443]
- 2. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bucherer-Bergs Reaction [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 14. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 18. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Optical rotation of enantiomerically pure 5-isopropylimidazolidine-2,4-dione
An In-Depth Technical Guide to the Optical Rotation of Enantiomerically Pure 5-Isopropylimidazolidine-2,4-dione
Abstract
The stereochemical identity of pharmacologically active molecules is a cornerstone of modern drug development. Enantiomers of the same compound can exhibit vastly different biological activities and toxicological profiles. Consequently, the accurate characterization of enantiomerically pure substances is not merely a regulatory requirement but a fundamental scientific necessity. This guide provides a comprehensive technical overview of the optical rotation of this compound, a chiral hydantoin derivative. We will delve into the principles of its stereochemistry, the synthesis of its enantiopure forms, a detailed protocol for polarimetric analysis, and an interpretation of its chiroptical properties based on available scientific literature. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences industries.
Introduction: The Critical Role of Chirality in Hydantoin-Based Compounds
Hydantoins (imidazolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with anticonvulsant, antiarrhythmic, and antitumoral properties.[1][2] When the hydantoin ring is substituted at the C-5 position with a group other than hydrogen, as in this compound, a chiral center is created. This gives rise to a pair of non-superimposable mirror-image isomers known as enantiomers: (S)-5-isopropylimidazolidine-2,4-dione and (R)-5-isopropylimidazolidine-2,4-dione.
The absolute configuration of this chiral center can profoundly influence the molecule's interaction with chiral biological targets such as enzymes and receptors. Therefore, the ability to synthesize and confirm the enantiomeric purity of a single isomer is paramount. Optical rotation measurement, or polarimetry, is a foundational technique for this purpose, providing a direct measure of a compound's ability to rotate plane-polarized light, a unique property of chiral molecules.[3]
Synthesis and Stereochemical Integrity
The most direct route to obtaining an enantiomerically pure sample of this compound is through synthesis from a chiral starting material. The (S)-enantiomer, for instance, can be reliably synthesized from the naturally occurring amino acid L-valine, which possesses the (S) configuration. A reported method involves the dehydrative cyclization of L-valine with urea.[1] This synthesis is advantageous as it proceeds without racemization, ensuring the stereochemical integrity of the chiral center is retained from the starting material to the final hydantoin product.[2]
The Principle of Optical Activity
Optical activity is the phenomenon where a chiral substance rotates the plane of linearly polarized light.[3] Enantiomers are optically active; one enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[4] A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.
The specific rotation, [α] , is a standardized physical constant for a given chiral compound. It is defined as the observed rotation when light of a specific wavelength (typically the sodium D-line, 589 nm) passes through a 1 decimeter (dm) path length of a solution with a concentration of 1 g/mL at a specified temperature.[4][5]
Technical Protocol: Polarimetric Analysis of this compound
This section outlines a self-validating protocol for determining the optical rotation of an enantiomerically pure sample of this compound. The causality behind each step is explained to ensure methodological robustness.
4.1. Instrumentation and Calibration
-
Instrument: A high-precision polarimeter.
-
Light Source: Sodium lamp (D-line, λ = 589 nm) is standard. For more detailed studies (Optical Rotatory Dispersion), a source capable of multiple wavelengths (e.g., Mercury lamp with filters) is required.
-
Calibration: Before any measurement, the instrument must be calibrated. This is achieved by measuring the optical rotation of a blank (the pure solvent to be used in the analysis). The reading should be 0.000°. If not, the instrument must be zeroed. This step is critical to negate any optical activity from the solvent itself or instrumental drift.
4.2. Sample Preparation: The Rationale for Diligence
-
Weighing: Accurately weigh approximately 100-200 mg of the enantiomerically pure this compound sample using an analytical balance. Precision here is paramount as the concentration is a key variable in the specific rotation calculation.
-
Dissolution: Quantitatively transfer the weighed sample to a 10 mL volumetric flask. Add the chosen solvent (e.g., water or ethanol) incrementally, dissolving the solid completely with gentle agitation. Finally, add the solvent up to the calibration mark.
-
Solvent Choice: The solvent must not react with the sample and must provide good solubility. Water is a common choice for hydantoins.[6] It is crucial to report the solvent used, as molecular interactions with the solvent can influence the magnitude of optical rotation.
-
-
Filtration (If Necessary): If any particulate matter is visible, filter the solution through a 0.45 µm syringe filter into a clean, dry vial. Particulates can scatter light and interfere with the measurement, leading to inaccurate results.
-
Temperature Control: Allow the solution to equilibrate to a controlled temperature, typically 20°C or 25°C, as specified by the pharmacopeia or literature standard.[7] Temperature fluctuations can alter solution density and molecular conformation, thereby affecting the observed rotation.
4.3. Measurement Workflow
-
Cell Preparation: Rinse a clean 1 dm polarimeter cell with a small amount of the prepared sample solution two to three times. This ensures the concentration of the solution in the cell is identical to the stock solution.
-
Cell Filling: Carefully fill the cell, ensuring no air bubbles are trapped in the light path. Bubbles will cause significant light diffraction and render the reading invalid.
-
Blank Measurement: Place the solvent-filled "blank" cell in the polarimeter and record the reading (should be 0.000° after calibration).
-
Sample Measurement: Replace the blank cell with the sample-filled cell. Take at least 3-5 consecutive readings. The values should be stable and consistent. An average of these readings constitutes the observed rotation (α) .
4.4. Calculation of Specific Rotation
The specific rotation [α] is calculated using the Biot's law formula:[8]
[α]Tλ = α / (l × c)
Where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm). (e.g., a 10 cm cell is 1 dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
Chiroptical Properties of this compound
While a definitive specific rotation value at the standard 589 nm D-line ([α]D) for this compound is not prominently reported in recent literature, earlier studies on the chiroptical properties of amino acid hydantoins provide crucial data.
A key study by Suzuki et al. (1971) analyzed the Optical Rotatory Dispersion (ORD) of the hydantoin derived from L-valine, which is (S)-5-isopropylimidazolidine-2,4-dione.[6][9] ORD measures the change in optical rotation as a function of wavelength. The study reported molecular rotation ([M]) values, which are related to specific rotation by the molecular weight (MW) of the compound (MW of this compound = 142.16 g/mol ).
[M] = ([α] × MW) / 100
The reported data indicates that the (S)-enantiomer exhibits a strong negative Cotton effect, which is characteristic of n→π* transitions of the carbonyl group in the hydantoin ring.[9] The authors also noted that hydantoins derived from L-amino acids generally show a negative rotation at the sodium D-line.[6]
| Wavelength (λ) | Reported Molecular Rotation [M] (in Water)[6][9] |
| 300 nm | -2,300 |
| 250 nm | -4,100 |
| ~225 nm (Trough) | -8,000 |
| 589 nm (D-Line) | Negative (Qualitative)[6] |
| Table 1: Molecular Rotation Data for (S)-5-Isopropylimidazolidine-2,4-dione |
Based on this data, the (S)-enantiomer is levorotatory (-). Consequently, its mirror image, the (R)-enantiomer, must be dextrorotatory (+) with the same magnitude of rotation under identical conditions.
Caption: Relationship between enantiomers and optical rotation.
Application: Determining Enantiomeric Excess (ee)
For a sample that is a mixture of enantiomers, polarimetry can be used to determine the enantiomeric excess (ee) or optical purity . The ee is a measure of the purity of the sample, indicating how much of one enantiomer is present in excess of the racemic mixture.
The calculation is straightforward:
% ee = ([α]observed / [α]max) × 100%
Where:
-
[α]observed is the specific rotation measured for the mixture.
-
[α]max is the specific rotation of the pure, single enantiomer (the literature value).
For this calculation to be accurate, a reliable value for [α]max under the same experimental conditions is essential.
Conclusion
The optical rotation of this compound is a direct and powerful indicator of its stereochemical identity and purity. The (S)-enantiomer, derived from L-valine, is levorotatory, exhibiting a negative optical rotation, while the (R)-enantiomer is dextrorotatory. Adherence to a rigorous and validated polarimetric protocol is crucial for obtaining accurate and reproducible data. While a precise specific rotation value at 589 nm is not widely cited, the molecular rotation data available provides a solid foundation for its chiroptical characterization. This guide underscores the importance of integrating synthesis, analytical principles, and meticulous experimental execution for the definitive characterization of chiral pharmaceutical compounds.
References
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Solubility of 5-isopropylimidazolidine-2,4-dione in common organic solvents
An In-Depth Technical Guide to the Solubility of 5-Isopropylimidazolidine-2,4-dione in Common Organic Solvents
Executive Summary
This compound, also known as 5-isopropylhydantoin, is a heterocyclic compound belonging to the hydantoin class. Hydantoins are a critical scaffold in medicinal chemistry, recognized for a wide range of pharmacological activities.[1][2] The solubility of any active compound is a fundamental physicochemical property that dictates its behavior in biological systems and its viability for formulation and development.[3] Poor solubility can lead to unreliable results in in-vitro assays and pose significant challenges for achieving adequate bioavailability in preclinical and clinical settings.[4][5]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the molecular properties of this compound that govern its solubility. While comprehensive quantitative solubility data for this specific molecule is not widely published, this guide synthesizes available qualitative information derived from synthetic chemistry literature.
Critically, this document provides an authoritative, step-by-step experimental protocol for determining the thermodynamic equilibrium solubility of the compound using the industry-standard shake-flask method.[6][7] This empowers research teams to generate precise and reliable solubility data in-house across a range of relevant organic solvents. The guide is structured to provide a foundational understanding of the principles of solubility, practical guidance for experimental determination, and a clear view of the factors that ensure data integrity.
Part 1: Physicochemical Characterization of this compound
Understanding the inherent properties of a molecule is the first step in predicting and explaining its solubility behavior. This compound is a chiral molecule synthesized from the amino acid L-valine.[1] Its structure is characterized by a polar hydantoin ring and a non-polar isopropyl side chain. This duality is the primary driver of its solubility characteristics.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8] |
| Synonyms | 5-Isopropylhydantoin | [9] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][8] |
| Molecular Weight | 142.16 g/mol | [8] (anhydrous) |
| Melting Point | 145–147 °C | [1][2] |
| Appearance | Colorless crystals | [1][2] |
| Structural Features | Polar hydantoin ring, non-polar isopropyl group | [1] |
The core of the molecule is the imidazolidine-2,4-dione (hydantoin) ring system. This ring contains two amide-like functionalities, featuring two carbonyl groups (C=O) which act as hydrogen bond acceptors, and two N-H groups which are potent hydrogen bond donors.[1] This dense arrangement of polar, hydrogen-bonding moieties makes the hydantoin core hydrophilic. In contrast, the 5-position is substituted with an isopropyl group, a small, branched alkyl chain that is hydrophobic (lipophilic) in nature. The overall solubility of the molecule in any given solvent is determined by the interplay between these two opposing features.
Part 2: Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the fundamental thermodynamic principle "like dissolves like".[10][11] This means a solute will dissolve best in a solvent that shares similar intermolecular forces.[12][13] For this compound, its solubility is a function of a solvent's ability to favorably interact with both its polar ring and its non-polar side chain.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by O-H or N-H bonds and are excellent hydrogen bond donors and acceptors. They can interact strongly with the hydantoin ring's C=O and N-H groups. The successful recrystallization of the compound from ethanol suggests strong solute-solvent interactions, particularly at elevated temperatures.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have large dipole moments but lack O-H or N-H bonds, making them strong hydrogen bond acceptors but not donors. They can effectively solvate the hydantoin ring by accepting hydrogen bonds from the N-H groups. The use of DMSO-d₆ for NMR analysis and ethyl acetate in the synthetic workup confirms solubility in these solvents.[1][2]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. Their interactions are limited to weak London dispersion forces. While these solvents will interact favorably with the non-polar isopropyl group, they cannot effectively break the strong hydrogen bonds of the solute's crystal lattice. Therefore, the solubility of this compound is expected to be very low in non-polar solvents.[14]
Part 3: Known Qualitative Solubility Profile
Direct, quantitative solubility data for this compound is scarce in peer-reviewed literature. However, procedural descriptions from its chemical synthesis provide valuable qualitative insights.[1][2][15]
Table 2: Qualitative Solubility Observations for this compound
| Solvent | Solvent Class | Observation | Inference | Source(s) |
| Ethanol | Polar Protic | Used as a solvent for recrystallization. | Good solubility, especially at elevated temperatures. Lower solubility at ambient or sub-ambient temperatures. | [1][2][15] |
| Ethyl Acetate | Polar Aprotic | The crude product is dissolved ("taken up") in ethyl acetate during workup. | Soluble at ambient temperature. | [1][2][15] |
| DMSO | Polar Aprotic | Used as a solvent for ¹H and ¹³C NMR spectroscopy. | Sufficiently soluble for analytical purposes (typically >5 mg/mL). | [1][2] |
Based on these observations and the theoretical principles outlined above, a predicted solubility trend can be established: High Solubility: Polar aprotic solvents (DMSO, DMF, DMAc) and polar protic solvents (Methanol, Ethanol). Moderate Solubility: Other polar solvents (Acetone, Acetonitrile, THF). Low to Insoluble: Non-polar solvents (Toluene, Dichloromethane, Hexane, Heptane).
Part 4: Authoritative Experimental Protocol for Thermodynamic Solubility Determination
To obtain reliable and reproducible quantitative data, a rigorous experimental protocol is essential. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution in equilibrium with the solid drug.[6][7]
Standard Operating Procedure: Equilibrium Solubility via the Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.
2. Materials & Reagents:
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
3. Equipment:
-
Orbital shaker or rotator with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument (e.g., LC-MS)
-
Centrifuge (optional, for aiding phase separation)
4. Experimental Workflow:
5. Step-by-Step Procedure:
-
Step 5.1: Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is 2-3 times the expected solubility is sufficient. For example, start by adding ~10-20 mg of solid to 1 mL of the test solvent. The presence of excess solid is mandatory to ensure equilibrium is reached.[16]
-
Step 5.2: Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[16] Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure the dissolution process has reached a stable plateau.[4][16]
-
Step 5.3: Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial. This step is critical to remove all undissolved solid material.[16][17]
-
Step 5.4: Sample Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method.
-
Step 5.5: Data Calculation: Calculate the original concentration in the saturated filtrate by multiplying the measured concentration by the dilution factor. Report the final solubility in standard units such as mg/mL or µg/mL.
6. System Validation and Trustworthiness:
-
Calibration: A multi-point calibration curve (minimum 5 points) for this compound must be generated with the same analytical method, demonstrating linearity (R² > 0.995).
-
Replicates: Each solubility determination should be performed in triplicate to assess the precision of the measurement.
-
Purity: The purity of the compound and solvents must be known and documented, as impurities can significantly alter solubility.[7][18]
Part 5: Critical Factors Influencing Solubility
Several experimental variables can significantly impact the outcome of a solubility measurement. Careful control of these factors is necessary for data accuracy and reproducibility.
-
Temperature: The solubility of solids generally increases with temperature.[10] Therefore, maintaining and reporting the temperature at which the experiment was conducted is crucial (e.g., 25.0 ± 0.5 °C).
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities.[17] The thermodynamic solubility should be measured on the most stable crystalline form. It is important to characterize the solid form of the material being tested.
-
pH of the Medium: For ionizable compounds, pH is a critical determinant of solubility.[6][16] While less critical for organic solvents, any residual water or acidic/basic impurities in the solvent could potentially influence the result.
-
Equilibration Time: Insufficient equilibration time will lead to an underestimation of the true thermodynamic solubility. The 24-72 hour window is generally considered safe for most compounds to reach equilibrium.[16]
Conclusion
This compound possesses a dualistic molecular structure with a polar, hydrogen-bonding hydantoin ring and a non-polar isopropyl group. This structure dictates its solubility, favoring polar protic and polar aprotic solvents while having poor solubility in non-polar media. While extensive quantitative data is not publicly available, qualitative evidence from its synthesis confirms its solubility in ethanol, ethyl acetate, and DMSO.
For researchers and drug developers requiring precise solubility values, the shake-flask method remains the definitive standard. The detailed protocol provided in this guide offers a robust and self-validating system for generating high-quality, reproducible solubility data. By controlling critical factors such as temperature, solid form, and equilibration time, scientists can confidently characterize this important molecule and make informed decisions in the research and development pipeline.
References
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rheolution.com [rheolution.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. 5-Isopropylhydantoin | C6H10N2O2 | CID 103033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Isopropyl hydantoin [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. m.youtube.com [m.youtube.com]
- 12. homework.study.com [homework.study.com]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Thermal Stability of 5-isopropylimidazolidine-2,4-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability of 5-isopropylimidazolidine-2,4-dione, a hydantoin derivative of the amino acid L-valine.[1][2] In the pharmaceutical industry, a thorough understanding of a compound's thermal behavior is paramount for ensuring safety during manufacturing, processing, storage, and formulation.[3] This document outlines the theoretical underpinnings of potential degradation pathways and provides detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). By explaining the causality behind experimental choices and focusing on data interpretation, this guide serves as an essential resource for researchers, scientists, and drug development professionals tasked with characterizing the thermal hazards of this and related molecules.
Introduction: The Imperative for Thermal Stability Profiling
This compound, a derivative of the essential amino acid L-valine, belongs to the hydantoin class of compounds.[1] Hydantoins are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4][5] The journey from a promising lead compound to a safe and effective drug product is contingent upon a rigorous understanding of its physicochemical properties, with thermal stability being a critical safety and quality attribute.
An uncontrolled exothermic decomposition can lead to a thermal runaway reaction, a scenario where the heat generated exceeds the rate of heat removal, potentially resulting in catastrophic equipment failure and personnel injury. Therefore, identifying the onset temperature of decomposition, quantifying the energy released, and understanding the kinetics of the process are not merely regulatory hurdles but fundamental requirements for safe process design and risk assessment.[6]
This guide addresses the critical lack of publicly available thermal stability data for this compound by providing a robust, first-principles-based methodology for its complete thermal hazard assessment.
Theoretical Framework: Potential Thermal Decomposition Pathways
While specific experimental data on the thermal decomposition of this compound is scarce, we can postulate probable degradation mechanisms based on the known chemistry of the hydantoin ring and its substituents.
Hydantoin Ring Scission and Hydrolysis
The hydantoin ring itself is susceptible to hydrolysis, particularly in the presence of moisture, which can be a critical factor if the material is not perfectly anhydrous. The process typically involves a two-step hydrolysis, first opening the ring to form a carbamoyl-amino acid intermediate, which can then be further hydrolyzed to the parent amino acid (Valine) and ammonia.[7] While primarily a concern in aqueous solution, the presence of bound water, as in the known monohydrate form of this compound, could facilitate this pathway upon heating.[2]
Thermal Fragmentation
At elevated temperatures, in the absence of water, direct fragmentation of the hydantoin ring is expected. Studies on analogous compounds, such as halogenated hydantoins, have identified the release of toxic gases like nitrogen oxides (NOx) and cyanides, indicating the breakdown of the core heterocyclic structure.[8] The decomposition is likely a complex process involving multiple competing radical and molecular pathways.
Isopropyl Side-Chain Degradation
The isopropyl group may undergo its own degradation. The pyrolysis of isopropanol, for instance, proceeds via a free-radical chain mechanism to yield propene and water, or acetone and hydrogen.[9] It is plausible that at high temperatures, the 5-isopropyl substituent could undergo similar C-C bond cleavage, influencing the overall decomposition profile and gas evolution.
A hypothetical decomposition network is visualized below, illustrating these potential pathways.
References
- 1. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition of isopropanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. 5,5-Dipropylimidazolidine-2,4-dione | C9H16N2O2 | CID 234754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 5-isopropylimidazolidine-2,4-dione
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-isopropylimidazolidine-2,4-dione
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the mass spectrometric behavior of this compound (also known as 5-isopropylhydantoin), a molecule of interest in pharmaceutical and metabolic research. As a derivative of the valine amino acid, its characterization is crucial for drug development and biochemical studies. This document delineates the predictable fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By synthesizing data from analogous hydantoin structures and fundamental principles of mass spectrometry, this guide offers field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal mechanisms behind ion formation and fragmentation, present detailed experimental protocols for robust analysis, and provide visual diagrams to elucidate the complex fragmentation cascades.
Introduction
This compound belongs to the hydantoin class of heterocyclic compounds. Hydantoins are core structures in various biologically active molecules and are often studied as derivatives of amino acids.[1] Understanding the structural integrity and metabolic fate of such compounds is paramount, and mass spectrometry (MS) stands as the principal analytical tool for this purpose. The choice of ionization technique profoundly influences the resulting mass spectrum, providing either molecular weight information or rich structural detail through fragmentation.
This guide is structured to provide a comprehensive understanding of how this compound fragments under two distinct ionization regimes: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC) and tandem mass spectrometry (MS/MS). Our analysis is grounded in established fragmentation patterns of the core hydantoin ring and its alkyl-substituted analogs.[2][3]
Section 1: Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[4] This provides a detailed structural "fingerprint" of the molecule. For hydantoin-based structures, EI mass spectra often show weak or absent molecular ion peaks but yield characteristic fragment ions from the cleavage of both the side chain and the heterocyclic ring.[2]
Proposed EI Fragmentation Pathway
The fragmentation of this compound (Molecular Weight: 142.16 g/mol ) under EI conditions is initiated by the removal of an electron to form a molecular ion (M+•) at m/z 142. The primary fragmentation drivers are the stability of the resulting fragments and the presence of heteroatoms that can stabilize positive charges.
The most favorable initial fragmentation is the cleavage of the C-C bond between the hydantoin ring and the isopropyl side chain (α-cleavage). This is a common pathway for alkyl-substituted cyclic compounds, as it leads to the loss of the largest possible alkyl radical, a thermodynamically favorable process.[5]
Key Fragmentation Steps:
-
Formation of the Molecular Ion: M + e⁻ → [M]⁺• (m/z 142)
-
Loss of the Isopropyl Radical: The most significant fragmentation is the loss of the isopropyl group (•CH(CH₃)₂) to form a stable, resonance-stabilized cation at m/z 99. [C₆H₁₀N₂O₂]⁺• → [C₃H₃N₂O₂]⁺ + •C₃H₇
-
Ring Cleavage: The hydantoin ring itself can undergo fragmentation. A common pathway for hydantoins involves the loss of isocyanic acid (HNCO) or carbon monoxide (CO). For instance, the fragment at m/z 99 could lose HNCO to yield an ion at m/z 56.
-
Formation of Isopropyl Cation: A fragment corresponding to the isopropyl cation [CH(CH₃)₂]⁺ at m/z 43 is also expected, arising from the cleavage of the side chain with charge retention on the alkyl group.
Visualization of EI Fragmentation
Caption: Proposed EI fragmentation pathway for this compound.
Summary of Key EI Fragment Ions
| m/z | Proposed Formula | Identity/Origin | Relative Abundance |
| 142 | [C₆H₁₀N₂O₂]⁺• | Molecular Ion | Low to Absent |
| 99 | [C₃H₃N₂O₂]⁺ | M - •C₃H₇ (Loss of isopropyl radical) | High |
| 56 | [C₂H₂NO]⁺ | Fragment from ring cleavage (e.g., loss of HNCO) | Moderate |
| 43 | [C₃H₇]⁺ | Isopropyl cation | Moderate to High |
Section 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6] This makes it ideal for determining the molecular weight of an analyte. When coupled with tandem mass spectrometry (MS/MS), structural information is obtained by collision-induced dissociation (CID) of the isolated precursor ion ([M+H]⁺). The fragmentation of these even-electron ions often proceeds through pathways distinct from the radical-driven reactions seen in EI-MS.[7]
Proposed ESI-MS/MS Fragmentation Pathway
For this compound, the ESI-MS analysis in positive ion mode will primarily yield the protonated molecule at m/z 143. Subsequent MS/MS analysis (CID) of this precursor ion will induce fragmentation.
Key Fragmentation Steps:
-
Formation of the Precursor Ion: M + H⁺ → [M+H]⁺ (m/z 143)
-
Neutral Loss of Propene: A common fragmentation pathway for protonated molecules with alkyl side chains is the loss of a neutral alkene via a rearrangement process. Here, the loss of propene (C₃H₆) would yield a prominent product ion at m/z 101. This corresponds to the protonated hydantoin core. [C₆H₁₁N₂O₂]⁺ → [C₃H₅N₂O₂]⁺ + C₃H₆
-
Ring Opening and Fragmentation: The protonated hydantoin ring can open, followed by the loss of small neutral molecules. Studies on similar hydantoin structures show characteristic losses of water (H₂O) and carbon dioxide (CO₂), even when a carboxyl group is not present.[8]
-
[M+H]⁺ → [M+H - H₂O]⁺ (m/z 125)
-
[M+H]⁺ → [M+H - CO₂]⁺ (m/z 99)
-
-
Sequential Losses: Further fragmentation of primary product ions can occur. For example, the ion at m/z 101 (protonated hydantoin) could subsequently lose carbon monoxide (CO) to produce an ion at m/z 73.
Visualization of ESI-MS/MS Fragmentation
Caption: Proposed ESI-MS/MS fragmentation cascade for [M+H]⁺ of this compound.
Summary of Key ESI-MS/MS Product Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula | Identity/Neutral Loss |
| 143 | 125 | [C₆H₉N₂O]⁺ | [M+H - H₂O]⁺ |
| 143 | 101 | [C₃H₅N₂O₂]⁺ | [M+H - C₃H₆]⁺ (Loss of propene) |
| 143 | 99 | [C₅H₁₁N₂]⁺ | [M+H - CO₂]⁺ |
| 101 | 73 | [C₂H₅N₂O]⁺ | [M+H - C₃H₆ - CO]⁺ |
Section 3: Experimental Protocols
To ensure reproducible and high-quality data, the following protocols are recommended. These are self-validating systems designed for robustness.
GC-EI-MS Analysis Protocol
This protocol is designed for the identification and structural confirmation of this compound.
1. Sample Preparation:
- Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., Methanol or Acetonitrile).
- If derivatization is needed to improve volatility (e.g., for related polar hydantoins), use a standard silylating agent like BSTFA with 1% TMCS. However, 5-isopropylhydantoin may be sufficiently volatile for direct analysis.
2. GC-MS Instrumentation and Parameters:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial temperature: 100°C, hold for 1 min.
- Ramp: 15°C/min to 280°C.
- Hold: 5 min at 280°C.
- MS Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Energy: 70 eV.
- Scan Range: m/z 40-400.
LC-ESI-MS/MS Analysis Protocol
This protocol is optimized for sensitive detection and fragmentation analysis, suitable for complex matrices like biological fluids.
1. Sample Preparation:
- Prepare a stock solution of 1 mg/mL in 50:50 Methanol:Water.
- Create a working solution by diluting the stock to 1 µg/mL using the initial mobile phase composition.
2. LC-MS/MS Instrumentation and Parameters:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- MS System: Sciex Triple Quad™ 6500+ or Orbitrap equivalent.
- Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-1 min: 5% B.
- 1-5 min: 5% to 95% B.
- 5-6 min: 95% B.
- 6-6.1 min: 95% to 5% B.
- 6.1-8 min: 5% B (re-equilibration).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- MS/MS Method:
- Select precursor ion m/z 143.
- Apply a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.
- Monitor for the predicted product ions (m/z 125, 101, 99, 73).
Conclusion
The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles for hydantoin structures. Under Electron Ionization, the primary fragmentation event is the loss of the isopropyl side chain, yielding a characteristic ion at m/z 99. Under Electrospray Ionization, the protonated molecule at m/z 143 undergoes collision-induced dissociation primarily through the neutral loss of propene to form an ion at m/z 101, representing the protonated hydantoin core. Understanding these distinct fragmentation pathways is essential for the unambiguous identification and structural elucidation of this compound in various scientific applications. The protocols provided herein offer a robust framework for achieving high-quality, reproducible results.
References
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Electron-induced ionization and cationic fragmentations of the isolated molecule of 2,4-imidazolidinedione (hydantoin): a study of the relaxing path thresholds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis Using (S)-5-Isopropylimidazolidine-2,4-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Use of Hydantoin-Based Chiral Auxiliaries
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and scalable methods to control stereochemistry is paramount. Chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a prochiral substrate, represent a foundational and powerful strategy to achieve this control.[1] By guiding the stereochemical course of a reaction, these auxiliaries enable the formation of one diastereomer in preference to another. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the auxiliary's potential recovery and reuse.[2]
While oxazolidinones, popularized by David A. Evans, are among the most well-known chiral auxiliaries, hydantoins (imidazolidine-2,4-diones) offer a structurally distinct yet functionally analogous platform for asymmetric transformations.[3][4] (S)-5-Isopropylimidazolidine-2,4-dione, readily synthesized from the inexpensive and naturally occurring amino acid L-valine, is a prime example of this class.[5] Its rigid heterocyclic core and the stereodirecting isopropyl group at the C5 position make it a compelling candidate for inducing chirality in a variety of synthetic operations.
This guide provides a detailed framework for the application of (S)-5-isopropylimidazolidine-2,4-dione as a chiral auxiliary in enantioselective synthesis. While extensive literature details the application of Evans oxazolidinones, specific protocols for this hydantoin auxiliary are less common. Therefore, the following protocols are built upon the well-established principles of chiral auxiliary-based enolate chemistry, providing a robust starting point for methods development.
Part 1: Diastereoselective Alkylation of Prochiral Carboxylic Acid Derivatives
One of the most powerful applications of chiral auxiliaries is the diastereoselective alkylation of enolates to produce α-substituted chiral carboxylic acids, a common motif in pharmacologically active molecules. The general workflow involves three key steps: N-acylation of the auxiliary, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to yield the product.
Workflow for Diastereoselective Alkylation
Caption: General workflow for chiral auxiliary-mediated alkylation.
Protocol 1.1: N-Acylation of (S)-5-Isopropylimidazolidine-2,4-dione
The first step involves attaching the prochiral acyl group (e.g., from propionyl chloride) to one of the nitrogen atoms of the hydantoin ring. N-acylation typically occurs at the N1 position due to steric and electronic factors.
Causality Behind Experimental Choices:
-
n-Butyllithium (n-BuLi): A strong base is required to deprotonate the hydantoin N-H, which is less acidic than that of an oxazolidinone.
-
Acyl Chloride: A highly reactive acylating agent ensures efficient and rapid reaction at low temperatures, minimizing side reactions.
-
Low Temperature (-78 °C): Essential for controlling the reaction and preventing unwanted side reactions or racemization.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-5-isopropylimidazolidine-2,4-dione (1.0 eq).
-
Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) in anhydrous THF.
-
Add the acyl chloride solution dropwise to the lithiated auxiliary solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting N-acyl hydantoin by flash column chromatography on silica gel.
Protocol 1.2: Diastereoselective Alkylation
This step is the core of the asymmetric transformation. The N-acyl hydantoin is deprotonated to form a rigid, chelated (Z)-enolate. The bulky isopropyl group at C5 effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face, thereby establishing the new stereocenter.
Causality Behind Experimental Choices:
-
LDA or NaHMDS: Strong, non-nucleophilic bases that cleanly generate the enolate without competing addition to the carbonyl groups. Sodium enolates often exhibit enhanced reactivity and selectivity compared to lithium enolates.[3]
-
Chelated Intermediate: The metal cation (Li⁺ or Na⁺) coordinates with both carbonyl oxygens, creating a rigid, planar enolate structure that enhances facial discrimination by the C5-substituent.
-
Electrophile (R-X): Highly reactive electrophiles like benzyl bromide or allyl iodide are ideal to ensure the reaction proceeds efficiently at low temperatures.[6]
Step-by-Step Methodology:
-
Dissolve the purified N-acyl hydantoin (1.0 eq) in anhydrous THF (~0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1.1.
-
Purify the product by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC/SFC after cleavage.
Stereochemical Model for Alkylation
Caption: Proposed stereochemical model for alkylation.
Table 1: Representative Outcomes for Diastereoselective Alkylation (Note: Data are representative expectations based on analogous oxazolidinone systems, as specific literature data for this hydantoin is limited.)
| Entry | Electrophile (R-X) | Base | Expected Yield (%) | Expected d.r. |
| 1 | Benzyl bromide | NaHMDS | 85-95 | >95:5 |
| 2 | Allyl iodide | NaHMDS | 80-90 | >95:5 |
| 3 | Methyl iodide | LDA | 75-85 | >90:10 |
| 4 | Ethyl iodide | NaHMDS | 70-80 | >90:10 |
Protocol 1.3: Auxiliary Cleavage
The final step is the removal of the chiral auxiliary. The choice of reagent dictates the functional group of the final product. Importantly, cleavage conditions must be selected to avoid epimerization of the newly formed stereocenter.
Method A: Cleavage to Carboxylic Acid
-
Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
Mechanism: The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group. The resulting peroxy-acid is then reduced in situ.[7]
-
Protocol:
-
Dissolve the alkylated N-acyl hydantoin (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution until a negative test with peroxide indicator strips is obtained.
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the chiral carboxylic acid with an organic solvent (e.g., ethyl acetate). The water-soluble hydantoin auxiliary remains in the aqueous layer and can be recovered.
-
Method B: Cleavage to Primary Alcohol
-
Reagents: Lithium borohydride (LiBH₄).
-
Mechanism: A reductive cleavage where the hydride attacks the acyl carbonyl, leading to the corresponding primary alcohol.
-
Protocol:
-
Dissolve the alkylated N-acyl hydantoin (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (2.0-3.0 eq) portion-wise.
-
Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the resulting chiral alcohol by chromatography.
-
Method C: Cleavage to Amide
-
Reagents: An amine (e.g., propylamine), optionally with a Lewis acid catalyst.
-
Mechanism: Direct aminolysis of the exocyclic acyl group. The reaction can be slow but is accelerated by Lewis acids like diethylaluminum chloride.[8]
-
Protocol:
-
Dissolve the alkylated N-acyl hydantoin (1.0 eq) in THF.
-
Add the desired amine (e.g., propylamine, 3.0 eq).
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
After cooling, perform an aqueous workup to separate the desired amide from the recovered hydantoin auxiliary.
-
Part 2: Potential in Other Asymmetric Reactions
The N-acylated 5-isopropylimidazolidine-2,4-dione is a versatile intermediate. While alkylation is a primary application, its enolates can theoretically participate in other crucial C-C bond-forming reactions.
-
Asymmetric Aldol Reactions: The chelated (Z)-enolates described above are ideal nucleophiles for reactions with aldehydes. The facial bias induced by the isopropyl group would be expected to control the absolute stereochemistry of the resulting α-methyl-β-hydroxy motif, a ubiquitous structural unit in polyketide natural products.
-
Asymmetric Conjugate Additions: The enolates can also serve as nucleophiles in Michael additions to α,β-unsaturated systems, providing enantioselective access to 1,5-dicarbonyl compounds.
Development of protocols for these transformations would follow similar principles to those outlined for alkylation, involving careful selection of the base, Lewis acid additives (for aldol reactions), and reaction temperature to maximize diastereoselectivity.
Conclusion
(S)-5-Isopropylimidazolidine-2,4-dione, derived from L-valine, stands as a promising and cost-effective chiral auxiliary. By leveraging the well-understood principles of enolate chemistry established for analogous systems, this guide provides a comprehensive set of protocols and a predictive stereochemical model for its use in diastereoselective alkylation. The methodologies presented herein offer a solid foundation for researchers in drug discovery and synthetic chemistry to explore the full potential of this hydantoin-based tool for the construction of complex, enantiomerically pure molecules.
References
- 1. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Alkylation with (S)-5-Isopropylimidazolidine-2,4-dione
Introduction: The Strategic Use of Valine-Derived Chiral Auxiliaries
In the landscape of modern organic synthesis, the precise construction of stereogenic centers is paramount, particularly in the development of pharmaceuticals and complex natural products where biological activity is intrinsically linked to absolute stereochemistry.[1] Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol.[2] These entities are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.
Among the pantheon of chiral auxiliaries, those derived from readily available and inexpensive chiral pool starting materials, such as amino acids, are of significant practical importance. L-Valine, with its sterically demanding isopropyl group, is an exemplary precursor for the synthesis of effective chiral auxiliaries.[2] The (S)-5-isopropylimidazolidine-2,4-dione, also known as (S)-5-isopropylhydantoin, is a valine-derived auxiliary that provides a rigid heterocyclic scaffold capable of exerting excellent stereocontrol in the alkylation of enolates.
This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of (S)-5-isopropylimidazolidine-2,4-dione in the asymmetric synthesis of α-substituted carboxylic acids. We will delve into the mechanistic underpinnings of the stereochemical control, provide a comprehensive, step-by-step protocol for the key transformations, and present representative data to guide your synthetic endeavors.
Mechanistic Rationale: Steric Shielding and Chelation Control
The remarkable stereoselectivity achieved with the 5-isopropylimidazolidine-2,4-dione auxiliary is a consequence of a well-defined, rigid transition state that directs the approach of the electrophile. The overall process can be dissected into three key stages: N-acylation, diastereoselective enolate alkylation, and auxiliary cleavage.
-
N-Acylation: The chiral auxiliary is first acylated at the N1 position with a desired acyl group (e.g., from an acyl chloride or anhydride) to introduce the prochiral center that will be alkylated.
-
Diastereoselective Alkylation: Upon treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), the N-acyl derivative is deprotonated at the α-carbon to form a lithium enolate. The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this enolate. The lithium cation is believed to chelate between the enolate oxygen and the C4 carbonyl oxygen of the imidazolidinone ring, forming a rigid, planar five-membered ring system. In this conformation, the bulky isopropyl group at the C5 position effectively shields the top face of the enolate. Consequently, the incoming electrophile (R²-X) can only approach from the less sterically hindered bottom face, leading to the preferential formation of a single diastereomer.
-
Auxiliary Cleavage: Following the diastereoselective alkylation, the newly formed chiral center is locked in place. The chiral auxiliary is then cleaved, typically via hydrolysis under acidic or basic conditions, to release the desired enantiomerically enriched α-substituted carboxylic acid and recover the auxiliary.
Below is a diagram illustrating the proposed stereochemical model for the alkylation step.
Caption: Stereochemical model for the diastereoselective alkylation of the lithium enolate of N-acyl-5-isopropylimidazolidine-2,4-dione.
Experimental Protocols
The following protocols provide a generalized yet detailed workflow for the synthesis of the chiral auxiliary, its acylation, the key asymmetric alkylation step, and the final cleavage to obtain the target α-substituted carboxylic acid.
Protocol 1: Synthesis of (S)-5-Isopropylimidazolidine-2,4-dione
This protocol is adapted from a reported synthesis of the title compound.[3]
Materials:
-
L-Valine
-
Urea
-
Acetonitrile (MeCN)
-
Triethylamine (Et₃N)
-
Diphenylphosphoryl azide (DPPA) or a suitable activating agent
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of L-valine (1.0 eq) and urea (1.0 eq) in acetonitrile, add triethylamine (1.5 eq).
-
Add the activating agent (e.g., DPPA, 1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 60 minutes, or until reaction completion is observed by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (S)-5-isopropylimidazolidine-2,4-dione can be purified by recrystallization from ethanol.[3]
Protocol 2: N-Acylation of (S)-5-Isopropylimidazolidine-2,4-dione
Materials:
-
(S)-5-Isopropylimidazolidine-2,4-dione
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sodium hydride (NaH)
-
Acyl chloride (R¹COCl) or anhydride ((R¹CO)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve (S)-5-isopropylimidazolidine-2,4-dione (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, and stir the mixture for 30 minutes at -78 °C.
-
Add the acyl chloride or anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-acyl-5-isopropylimidazolidine-2,4-dione by flash column chromatography on silica gel.
Protocol 3: Asymmetric Alkylation
This protocol is a generalized procedure based on established methods for analogous chiral auxiliaries.
Materials:
-
N-Acyl-(S)-5-isopropylimidazolidine-2,4-dione
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (R²-X)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the N-acyl-(S)-5-isopropylimidazolidine-2,4-dione (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a pre-cooled solution of LDA (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction may be allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) if the alkylation is sluggish.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.
-
Purify the desired diastereomer by flash column chromatography.
Protocol 4: Auxiliary Cleavage (Hydrolysis)
Materials:
-
Alkylated N-acyl-(S)-5-isopropylimidazolidine-2,4-dione
-
Tetrahydrofuran (THF)
-
Aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) solution
-
Diethyl ether or ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add an aqueous solution of LiOH (2-4 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture to remove the THF.
-
Dilute the aqueous residue with water and wash with diethyl ether or ethyl acetate to remove the cleaved chiral auxiliary. The auxiliary can be recovered from the organic layer.
-
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched α-substituted carboxylic acid.
Workflow Diagram
Caption: Overall workflow for the asymmetric synthesis of α-substituted carboxylic acids using (S)-5-isopropylimidazolidine-2,4-dione.
Data Presentation: Representative Results
The following table summarizes typical results for the asymmetric alkylation of N-acyl imidazolidinone and oxazolidinone auxiliaries, which are expected to be comparable to the performance of the (S)-5-isopropylimidazolidine-2,4-dione auxiliary. High yields and excellent diastereoselectivities are generally observed, particularly with reactive alkylating agents.
| Entry | N-Acyl Group (R¹) | Electrophile (R²-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Propionyl | Benzyl bromide | LDA | >99:1 | 95 | [4] |
| 2 | Propionyl | Allyl iodide | NaHMDS | 98:2 | 92 | [4] |
| 3 | Phenylacetyl | Methyl iodide | LDA | >95:5 | 85 | [5] |
| 4 | Butyryl | Ethyl iodide | LDA | >95:5 | 88 | Analogous to[4] |
| 5 | Glycolate | Benzyl bromide | LDA | 90:10 | 24 | [6] |
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: This can result from the enolate not being fully formed before the addition of the electrophile, or from the reaction temperature being too high, allowing for equilibration of the diastereomeric products. Ensure the use of a sufficient excess of a strong base and maintain low temperatures throughout the reaction.
-
Low Yield: Poor yields may be due to incomplete enolate formation, side reactions of the electrophile, or difficulties in purification. The use of freshly prepared LDA and high-purity reagents is crucial. For less reactive electrophiles, the addition of a co-solvent such as HMPA (caution: carcinogen) or DMPU may improve yields, though this can sometimes negatively impact diastereoselectivity.
-
Epimerization during Cleavage: Harsh hydrolysis conditions (e.g., high temperatures or prolonged reaction times) can lead to racemization of the newly formed stereocenter. It is important to monitor the cleavage reaction closely and use the mildest conditions possible.
Conclusion
The (S)-5-isopropylimidazolidine-2,4-dione chiral auxiliary offers a powerful and practical tool for the asymmetric synthesis of α-substituted carboxylic acids. Its straightforward preparation from L-valine, coupled with its ability to induce high levels of diastereoselectivity in alkylation reactions, makes it an attractive choice for applications in academic and industrial research. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this methodology in the synthesis of complex, enantiomerically enriched molecules.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. researchgate.net [researchgate.net]
- 6. EP0169300A1 - Process for preparation of alpha-alkyl amino acids - Google Patents [patents.google.com]
Application Note: Chiral HPLC Method Development for 5-isopropylimidazolidine-2,4-dione
<Step>
Abstract
This document provides a comprehensive guide for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 5-isopropylimidazolidine-2,4-dione. Hydantoin derivatives are a critical class of heterocyclic compounds in medicinal chemistry, often exhibiting stereospecific biological activity.[1][2][3] Therefore, the ability to resolve and quantify individual enantiomers is paramount for drug development and quality control. This guide details a systematic approach, from chiral stationary phase (CSP) screening and mobile phase optimization to full method validation according to ICH Q2(R1) guidelines, designed for researchers, scientists, and drug development professionals.
Introduction: The Importance of Chirality in Hydantoin Derivatives
This compound, a hydantoin derivative, possesses a stereogenic center at the C5 position of the imidazolidine-2,4-dione ring. This structural feature gives rise to two enantiomers, which can exhibit significantly different pharmacological and toxicological profiles. The enantioselective separation of such compounds is crucial for understanding their structure-activity relationships and ensuring the safety and efficacy of potential drug candidates.[1][4]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for separating enantiomers.[5][6] The core principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5][7] The differential stability of these complexes leads to different retention times, enabling their separation.[5]
This application note presents a logical and efficient workflow for developing a robust chiral HPLC method for this compound, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducible results.
Analyte Properties: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.
-
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₀N₂O₂
-
Key Features: A five-membered hydantoin ring with an isopropyl group at the C5 position. The presence of two amide functionalities (N-H) and two carbonyl groups (C=O) allows for hydrogen bonding interactions. The isopropyl group provides a non-polar region.
-
-
Chirality: The carbon at the 5th position (C5) is a stereogenic center, resulting in (R)- and (S)-enantiomers.
-
Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and isopropanol, and less soluble in non-polar solvents like hexane. This information is critical for preparing sample solutions and selecting the appropriate mobile phase system.
Chiral HPLC Method Development Strategy
A systematic approach to method development is essential for efficiency and success. The following workflow is recommended:
Caption: Systematic workflow for chiral HPLC method development.
Phase 1: Chiral Stationary Phase (CSP) and Mode Screening
The selection of the appropriate CSP is the most critical factor in achieving chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and successful for a broad range of chiral compounds, including hydantoin derivatives.[1][5][8]
Recommended Initial Screening Columns: A study on various chiral hydantoin derivatives showed that Chiralpak AD (amylose-based) and Chiralcel OD (cellulose-based) columns provided excellent resolving capabilities.[1] Therefore, a screening approach using modern immobilized versions of these phases is recommended.
| Column Name | Chiral Selector | Potential Interactions |
| Lux® Amylose-1 / CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) | π-π, hydrogen bonding, steric inclusion |
| Lux® Cellulose-1 / CHIRALCEL® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π, hydrogen bonding, dipole-dipole |
| Lux® Cellulose-2 / CHIRALPAK® IB | Cellulose tris(3-chloro-4-methylphenylcarbamate) | π-π, hydrogen bonding, dipole-dipole |
Screening Modes: It is advisable to screen these columns under Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP) conditions to maximize the chances of finding a successful separation.[9][10][11]
-
Normal Phase (NP): Often provides the best selectivity for chiral separations.[9]
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) mixtures (e.g., 90:10, 80:20 v/v).
-
-
Polar Organic (PO): Uses polar organic solvents.
-
Mobile Phase: 100% Methanol (MeOH) or 100% Acetonitrile (ACN).
-
-
Reversed Phase (RP): Useful for analytes with good aqueous solubility.
-
Mobile Phase: Acetonitrile (ACN) / Water with 0.1% Formic Acid (FA) (e.g., 50:50 v/v).
-
Phase 2: Method Optimization
Once a promising separation is identified during screening (resolution > 1.2), the method should be optimized to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
Protocol for Mobile Phase Optimization:
-
Alcohol Modifier (for NP): If separation is observed with Hexane/IPA, evaluate other alcohols like ethanol (EtOH). The nature of the alcohol can significantly impact selectivity.[12]
-
Mobile Phase Ratio: Systematically vary the ratio of the strong solvent (e.g., alcohol in NP) to the weak solvent (e.g., hexane in NP). Decreasing the percentage of the strong solvent generally increases retention and can improve resolution.
-
Additives: For neutral compounds like this compound, additives are often not necessary. However, if peak tailing is observed, it could be due to interactions with residual silanols on the silica support. In such cases, a small amount of a competing agent might be beneficial, though typically additives like acids or bases are used for acidic or basic analytes, respectively.[13][14]
Protocol for Temperature and Flow Rate Optimization:
-
Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but may increase backpressure.
-
Flow Rate: Adjust the flow rate to balance analysis time and resolution. A typical starting point for a 4.6 mm ID column is 1.0 mL/min.
Example Screening and Optimization Results
The following table illustrates hypothetical results from a screening and optimization process.
| Phase | Column | Mobile Phase | Temp (°C) | Flow (mL/min) | k1 | k2 | Alpha (α) | Resolution (Rs) |
| Screening | Lux Amylose-1 | Hexane/IPA (90:10) | 25 | 1.0 | 2.5 | 2.9 | 1.16 | 1.4 |
| Screening | Lux Cellulose-1 | Hexane/IPA (90:10) | 25 | 1.0 | 3.1 | 3.2 | 1.03 | 0.4 |
| Optimization | Lux Amylose-1 | Hexane/IPA (95:5) | 25 | 1.0 | 4.8 | 5.8 | 1.21 | 2.1 |
| Optimization | Lux Amylose-1 | Hexane/EtOH (90:10) | 25 | 1.0 | 5.2 | 6.5 | 1.25 | 2.5 |
| Final Method | Lux Amylose-1 | Hexane/EtOH (90:10) | 25 | 1.0 | 5.2 | 6.5 | 1.25 | 2.5 |
k1 = retention factor of the first eluting enantiomer; k2 = retention factor of the second eluting enantiomer; Alpha (α) = selectivity factor (k2/k1); Resolution (Rs)
Method Validation Protocol (ICH Q2(R1))
Once the final method is established, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Detailed Validation Protocols
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the enantiomers in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Protocol:
-
Inject a blank (mobile phase).
-
Inject a sample of the racemic this compound.
-
If available, inject samples of each pure enantiomer.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the racemic sample and analyze the stressed samples.
-
Acceptance Criteria: The peaks for the two enantiomers should be well-resolved from each other and from any degradation peaks. Peak purity analysis (using a PDA detector) should confirm spectral homogeneity.
-
2. Linearity and Range:
-
Objective: To establish that the detector response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of the racemic mixture at different concentrations (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the peak area of each enantiomer against its concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Prepare a placebo mixture (if applicable) and spike it with known amounts of the racemic analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the racemic mixture at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the peak areas and retention times should be ≤ 2.0%.
-
5. Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is particularly important for quantifying the minor enantiomer as an impurity.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.
-
Inject six replicates at this concentration and verify that the precision (RSD) is acceptable (typically ≤ 10%).
-
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the optimized method parameters, one at a time.
-
Mobile Phase Composition (e.g., ±2% of the alcohol content).
-
Column Temperature (e.g., ± 5°C).
-
Flow Rate (e.g., ± 0.1 mL/min).
-
-
Analyze a system suitability sample under each condition.
-
Acceptance Criteria: The system suitability parameters (resolution, tailing factor, plate count) should remain within acceptable limits.
-
Conclusion
This application note provides a structured and scientifically grounded framework for the development and validation of a chiral HPLC method for this compound. By following a systematic screening and optimization strategy focused on polysaccharide-based CSPs, a robust and reliable method can be efficiently developed. Subsequent validation according to ICH Q2(R1) guidelines ensures that the method is accurate, precise, and fit for its intended purpose in a research or regulated drug development environment.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chiraltech.com [chiraltech.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. database.ich.org [database.ich.org]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Isopropylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Hydantoin Scaffold
Hydantoins, chemically known as imidazolidine-2,4-diones, represent a critical class of heterocyclic compounds in medicinal chemistry and drug development. Their rigid five-membered ring structure serves as a versatile scaffold, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties. The substituent at the 5-position of the hydantoin ring plays a crucial role in determining its pharmacological profile. 5-Isopropylimidazolidine-2,4-dione, in particular, is a valuable building block and intermediate in the synthesis of more complex pharmaceutical agents. Its synthesis on a large scale requires a robust, efficient, and well-understood protocol to ensure high yield and purity, which are critical for downstream applications in drug discovery and manufacturing.
This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on the well-established Bucherer-Bergs reaction. This multicomponent reaction is renowned for its simplicity and efficiency in producing 5-substituted hydantoins from readily available starting materials.[1][2][3][4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol for its execution on a large scale, and address potential challenges through a troubleshooting guide. Crucially, this guide emphasizes the paramount importance of safety, providing detailed precautions for handling the hazardous materials involved.
The Bucherer-Bergs Reaction: A Time-Tested Approach
The Bucherer-Bergs reaction is a cornerstone in the synthesis of hydantoins.[1][2][3] It involves the reaction of a carbonyl compound, in this case, isobutyraldehyde, with an alkali metal cyanide (such as sodium cyanide) and ammonium carbonate. The reaction proceeds through the initial formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.[2][5] The use of readily available and inexpensive starting materials makes this method highly attractive for industrial-scale production.
Reaction Workflow Overview
Caption: High-level workflow for the synthesis of this compound via the Bucherer-Bergs reaction.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a target yield of approximately 100-120 grams of this compound. All operations involving sodium cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Isobutyraldehyde | 72.11 | 72.1 g (89 mL) | 1.0 | Purity ≥ 98% |
| Sodium Cyanide (NaCN) | 49.01 | 73.5 g | 1.5 | HIGHLY TOXIC |
| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 288.3 g | 3.0 | |
| Ethanol (95%) | - | 500 mL | - | Solvent |
| Deionized Water | - | 500 mL | - | Solvent |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - | For acidification |
| Celite® (optional) | - | - | - | Filter aid |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Large Büchner funnel and filter flask
-
pH meter or pH paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 288.3 g (3.0 mol) of ammonium carbonate and 73.5 g (1.5 mol) of sodium cyanide.
-
Add 500 mL of 95% ethanol and 500 mL of deionized water to the flask.
-
Stir the mixture to dissolve the solids. Gentle warming may be required.
-
-
Addition of Isobutyraldehyde:
-
Once the solids are dissolved, begin to add 72.1 g (1.0 mol) of isobutyraldehyde dropwise from the dropping funnel over a period of 30-45 minutes. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 60-70°C using a heating mantle.
-
Maintain this temperature and continue stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of 6-7 by the slow addition of concentrated hydrochloric acid. Caution: This step will generate hydrogen cyanide gas and must be performed in a well-ventilated fume hood.
-
Cool the neutralized mixture in an ice bath for 1-2 hours to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel. If filtration is slow, a pad of Celite® can be used.
-
Wash the filter cake with cold deionized water (2 x 100 mL) to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of ethanol and water.
-
Dissolve the crude solid in a minimal amount of hot 95% ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven at 50-60°C.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: 145-147°C (for the monohydrate).[6]
-
¹H NMR (DMSO-d₆): δ 10.54 (s, 1H, NH), 7.87 (s, 1H, NH), 3.89 (d, J=4.0 Hz, 1H), 2.01–1.97 (m, 1H), 0.94–0.92 (d, J=7.0 Hz, 3H), 0.80–0.78 (d, J=6.5 Hz, 3H).[6]
-
¹³C NMR (DMSO-d₆): δ 175.87, 158.28, 63.22, 30.01, 18.93, 16.31.[6]
-
FT-IR (KBr): Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700-1780 cm⁻¹), and C-N stretching.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or ensure the temperature is maintained at 60-70°C. |
| Loss of product during work-up | Ensure the pH is carefully adjusted to 6-7 for optimal precipitation. Avoid excessive washing. | |
| Oily Product | Impurities present | Ensure the purity of the starting isobutyraldehyde. The crude product may need to be washed with a non-polar solvent like hexane to remove oily impurities before recrystallization. |
| Difficulty in Crystallization | Supersaturated solution or impurities | Scratch the inside of the flask with a glass rod to induce crystallization. If the problem persists, try a different recrystallization solvent system. |
Safety Precautions
The synthesis of this compound involves the use of highly hazardous materials. Strict adherence to safety protocols is mandatory.
-
Sodium Cyanide (NaCN):
-
HIGHLY TOXIC by ingestion, inhalation, and skin contact.[7]
-
Wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile gloves.[8]
-
NEVER mix with acids, as this will liberate highly toxic hydrogen cyanide gas.[7]
-
Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
Cyanide waste must be segregated and disposed of as hazardous waste according to institutional and local regulations.[9][10][11]
-
-
Isobutyraldehyde:
-
Ammonium Carbonate:
-
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Be aware of the location and proper use of safety equipment, including fire extinguishers, safety showers, and eyewash stations.
-
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Bucherer-Bergs Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. geneseo.edu [geneseo.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. download.basf.com [download.basf.com]
- 14. chemos.de [chemos.de]
- 15. indenta.com [indenta.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. thermofishersci.in [thermofishersci.in]
- 18. essecousa.com [essecousa.com]
- 19. lobachemie.com [lobachemie.com]
The Cornerstone of Chirality: Harnessing 5-Isopropylimidazolidine-2,4-dione in the Synthesis of Complex Natural Products
For the discerning researcher in natural product synthesis and drug development, the quest for efficient stereochemical control is a perpetual frontier. Among the arsenal of chiral auxiliaries, the humble yet powerful 5-isopropylimidazolidine-2,4-dione, a derivative of the common amino acid L-valine, has emerged as a robust and reliable tool for the asymmetric synthesis of complex molecular architectures. This guide provides an in-depth exploration of its application, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its efficacy.
Introduction: A Chiral Scaffold from a Natural Precursor
This compound, often referred to as a valine-derived hydantoin, presents an attractive platform for asymmetric synthesis due to its rigid heterocyclic structure and the stereodirecting influence of the C5-isopropyl group.[1] Its straightforward preparation from readily available and inexpensive L-valine and urea further enhances its appeal for both academic and industrial applications.[1] The core principle of its use lies in its temporary incorporation into a substrate, wherein the steric bulk of the isopropyl group effectively shields one face of a prochiral center, directing the approach of incoming reagents to the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary then unmasks the newly formed stereocenter in the target molecule.
Core Application: Asymmetric Synthesis of α,α-Disubstituted Amino Acids
A primary application of (S)-5-isopropylimidazolidine-2,4-dione is in the stereoselective synthesis of α,α-disubstituted amino acids, which are crucial components of many biologically active natural products and pharmaceuticals.[2][3] These sterically hindered amino acids can impart unique conformational constraints on peptides, enhancing their metabolic stability and biological activity.[4]
The general strategy involves the N-acylation of the hydantoin, followed by deprotonation to form a chiral enolate. This enolate then undergoes diastereoselective alkylation, with the isopropyl group dictating the facial selectivity of the electrophilic attack.
Mechanistic Rationale for Diastereoselectivity
The high degree of stereocontrol observed in the alkylation of N-acylated 5-isopropylimidazolidine-2,4-diones can be attributed to the formation of a rigid chelated enolate intermediate. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the resulting enolate is believed to adopt a conformation where the isopropyl group at C5 effectively blocks one face of the planar enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) preferentially approaches from the less sterically hindered face, leading to the formation of one diastereomer in high excess.
Caption: Diastereoselective alkylation workflow.
Protocol: Synthesis of an Enantioenriched α-Alkyl-α-amino Acid Precursor
This protocol details the general procedure for the diastereoselective alkylation of an N-acyl derivative of (S)-5-isopropylimidazolidine-2,4-dione.
Materials:
-
(S)-5-Isopropylimidazolidine-2,4-dione
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and work-up equipment
Procedure:
Part 1: N-Acylation of the Chiral Auxiliary
-
To a solution of (S)-5-isopropylimidazolidine-2,4-dione (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the N-acyl-5-isopropylimidazolidine-2,4-dione.
Part 2: Diastereoselective Alkylation
-
Dissolve the N-acyl-5-isopropylimidazolidine-2,4-dione (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of LDA (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
| Step | Reagent/Condition | Purpose | Typical Yield/Selectivity |
| N-Acylation | Acyl chloride, TEA, DCM | Attachment of the prochiral acyl group | >90% |
| Enolate Formation | LDA, THF, -78 °C | Generation of the chiral enolate | Quantitative |
| Alkylation | Alkyl halide, THF, -78 °C | Introduction of the second α-substituent | 70-95% |
| Diastereoselectivity | - | Controlled by the C5-isopropyl group | >95:5 d.r. |
Auxiliary Cleavage: Releasing the Chiral Product
A critical step in any chiral auxiliary-mediated synthesis is the efficient and mild removal of the auxiliary without compromising the stereochemical integrity of the newly formed chiral center. For N-acylhydantoin derivatives, several cleavage methods are available.
Protocol: Hydrolytic Cleavage to the α,α-Disubstituted Amino Acid
This protocol describes a typical acidic or basic hydrolysis to liberate the target amino acid.
Materials:
-
Alkylated N-acyl-5-isopropylimidazolidine-2,4-dione
-
6 M Hydrochloric acid or 3 M Sodium hydroxide
-
1,4-Dioxane or ethanol (as a co-solvent if needed)
-
Dowex 50WX8 ion-exchange resin (for purification)
Procedure:
-
Dissolve the purified alkylated hydantoin (1.0 eq.) in 6 M HCl or 3 M NaOH. A co-solvent like dioxane may be added to improve solubility.
-
Heat the mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove the liberated chiral auxiliary.
-
To isolate the amino acid, neutralize the aqueous layer and purify using ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation.
Caption: Cleavage of the chiral auxiliary.
Application in Natural Product Synthesis: A Case Study of a (+)-Biotin Intermediate
While a direct total synthesis of a natural product using this compound is not extensively documented in readily available literature, the principles are well-demonstrated in the synthesis of structurally related compounds. For instance, a novel and practical stereoselective synthesis of a key bicyclic hydantoin-thiolactone intermediate for the production of (+)-biotin has been reported.[2][5] This synthesis, although starting from L-cystine and employing a different bicyclic hydantoin, showcases the power of the hydantoin scaffold in establishing crucial stereocenters. The rigidity of the fused ring system in the intermediate directs subsequent transformations with high stereocontrol, mirroring the role of the isopropyl group in the simpler this compound system.
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral pool-based strategies in asymmetric synthesis. Its ease of preparation, robustness, and high stereodirecting ability make it an invaluable tool for the construction of challenging α,α-disubstituted amino acids. While its application in the total synthesis of complex natural products is an area ripe for further exploration, the foundational protocols and mechanistic understanding are firmly in place. For researchers and drug development professionals, this valine-derived hydantoin offers a reliable and cost-effective pathway to novel chiral building blocks, paving the way for the discovery and development of next-generation therapeutics.
References
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.org [mdpi.org]
- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
Synthesis of Bioactive Compounds Using 5-Isopropylimidazolidine-2,4-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Hydantoin Scaffold in Medicinal Chemistry
The hydantoin (imidazolidine-2,4-dione) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1] Its prevalence in nature and versatile chemical properties make it an attractive starting point for the synthesis of novel therapeutic agents. Hydantoin derivatives exhibit a wide spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and notably, anticancer properties.[2][3] The 5-isopropylimidazolidine-2,4-dione, a readily accessible derivative, serves as a valuable building block for creating a diverse library of bioactive molecules. This guide provides detailed protocols and scientific insights into the synthesis of potent bioactive compounds utilizing this versatile starting material, with a focus on anticancer applications.
Core Synthetic Strategy: N-Arylation of the Hydantoin Ring
A key transformation for derivatizing the this compound core is the substitution at the N-3 position. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a robust and highly efficient method for the N-arylation of amides and related compounds, including hydantoins.[1][4] This reaction allows for the formation of a carbon-nitrogen bond between the hydantoin nitrogen and an aryl halide, enabling the introduction of a wide array of aromatic and heteroaromatic moieties.
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The cycle includes oxidative addition of the aryl halide to the palladium center, coordination of the deprotonated hydantoin, and subsequent reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.[5] The choice of palladium precursor, ligand, and base is critical for achieving high yields and purity, especially with sterically demanding substrates.
Application Note 1: Synthesis of a Potential Antiandrogen Agent - 3-(4-Nitrophenyl)-5-isopropylimidazolidine-2,4-dione
This section details a representative protocol for the synthesis of 3-(4-nitrophenyl)-5-isopropylimidazolidine-2,4-dione, a structural analogue of the nonsteroidal antiandrogen drug Nilutamide. Nilutamide, which features a 5,5-dimethylhydantoin core, functions by competitively inhibiting the androgen receptor, thereby blocking the growth-promoting effects of androgens in prostate cancer.[2][6][7][8] The introduction of the 4-nitrophenyl group at the N-3 position is a key pharmacophore for this antiandrogenic activity.
Experimental Workflow: Buchwald-Hartwig N-Arylation
The following diagram illustrates the general workflow for the synthesis of 3-(4-nitrophenyl)-5-isopropylimidazolidine-2,4-dione.
Caption: General workflow for the synthesis of 3-(4-nitrophenyl)-5-isopropylimidazolidine-2,4-dione.
Detailed Protocol: Synthesis of 3-(4-Nitrophenyl)-5-isopropylimidazolidine-2,4-dione
Disclaimer: This is a representative protocol adapted from established procedures for the N-arylation of similar hydantoin structures. Researchers should conduct their own optimization and safety assessments.
Materials:
-
This compound
-
1-Chloro-4-nitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), 1-chloro-4-nitrobenzene (1.2 eq.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 eq.).
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(4-nitrophenyl)-5-isopropylimidazolidine-2,4-dione.
Expected Characterization Data
-
¹H NMR: Resonances corresponding to the isopropyl protons, the C5-proton of the hydantoin ring, and the aromatic protons of the nitrophenyl group.
-
¹³C NMR: Signals for the carbonyl carbons of the hydantoin ring, the carbons of the isopropyl and nitrophenyl groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Biological Activity and Mechanism of Action
Anticancer Potential
The synthesized 3-(4-nitrophenyl)-5-isopropylimidazolidine-2,4-dione is a promising candidate for anticancer activity, primarily through its potential as an antiandrogen. Prostate cancer is often androgen-dependent, and blocking the androgen receptor can inhibit tumor growth.[6]
Mechanism of Action: Androgen Receptor Antagonism
The proposed mechanism of action for this class of compounds is the competitive antagonism of the androgen receptor (AR).
Caption: Simplified mechanism of androgen receptor antagonism by 3-arylhydantoin derivatives.
In normal androgen action, hormones like testosterone bind to the androgen receptor, which then translocates to the nucleus, binds to androgen response elements on the DNA, and initiates the transcription of genes responsible for cell growth and proliferation.[7] A 3-aryl-5-isopropylhydantoin, such as the one synthesized, is designed to bind to the androgen receptor, preventing the binding of natural androgens.[2][6] This blockage inhibits the downstream signaling cascade, leading to a reduction in cancer cell proliferation.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific IC₅₀ values for 3-(4-nitrophenyl)-5-isopropylimidazolidine-2,4-dione are not available in the public domain, studies on analogous 3,5-disubstituted hydantoins have demonstrated potent antiproliferative activity against various cancer cell lines.
| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| anti-5c (a 3,5-disubstituted hydantoin) | MCF7 (Breast) | 4.5 | [1] |
| A 3,5-disubstituted hydantoin | HeLa (Cervical) | Moderate Activity | [1] |
| A 3,5-disubstituted hydantoin | MiaPaCa-2 (Pancreatic) | Moderate Activity | [1] |
This table presents data for structurally related compounds to indicate the potential bioactivity of the target molecule.
Structure-activity relationship (SAR) studies on hydantoin derivatives suggest that:
-
Substitution at N-3: The nature of the aryl group at the N-3 position is crucial for activity. Electron-withdrawing groups, such as the nitro group, are often associated with potent antiandrogenic effects.
-
Substitution at C-5: The lipophilicity and steric bulk of the substituent at the C-5 position can influence binding affinity and pharmacokinetic properties. The isopropyl group is a common feature in bioactive hydantoins.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive compounds. The robust and efficient Buchwald-Hartwig amination provides a reliable method for the N-arylation of the hydantoin core, enabling the creation of diverse chemical libraries for drug discovery. The synthesized 3-(4-nitrophenyl)-5-isopropylimidazolidine-2,4-dione, as a structural analogue of Nilutamide, holds significant promise as a potential antiandrogen for the treatment of prostate cancer. Further studies are warranted to fully characterize its biological activity, including in vitro and in vivo efficacy, pharmacokinetic profiling, and detailed mechanistic investigations. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich medicinal chemistry of hydantoin derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 3. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 4. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. What is Nilutamide used for? [synapse.patsnap.com]
- 6. rigicon.com [rigicon.com]
- 7. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 5-Isopropylimidazolidine-2,4-dione for Enhanced Biological Screening
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 5-isopropylimidazolidine-2,4-dione, a hydantoin scaffold with significant potential in drug discovery. We present detailed protocols for targeted modifications at the N-1 and N-3 positions of the hydantoin ring, focusing on N-alkylation and N-acylation reactions. The rationale behind these synthetic strategies is to generate a diverse chemical library for subsequent biological screening. This guide explains the causality behind experimental choices, offers step-by-step methodologies, and outlines protocols for preliminary biological evaluation, including antimicrobial, anticancer, and anticonvulsant assays. All protocols are designed to be self-validating, with integrated characterization checkpoints.
Introduction: The Hydantoin Scaffold in Medicinal Chemistry
The hydantoin (imidazolidine-2,4-dione) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to engage in multiple hydrogen bonding interactions as both a donor and acceptor. Notable examples include the anticonvulsant Phenytoin, the antibacterial agent Nitrofurantoin, and the antiandrogen Nilutamide.[3][4][5][6] The biological activities of hydantoin derivatives are vast, encompassing anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties.[3][4][5][7]
This compound, derived from the amino acid L-valine, presents an attractive starting point for generating a focused library of novel compounds.[8] The isopropyl group at the C-5 position provides a degree of lipophilicity that can be advantageous for membrane permeability. Derivatization at the N-1 and N-3 positions allows for the systematic exploration of the structure-activity relationship (SAR), potentially leading to the discovery of novel therapeutic agents.
Strategic Derivatization of this compound
The primary sites for derivatization on the this compound scaffold are the nitrogen atoms at positions 1 and 3. The N-3 proton is more acidic and therefore more readily deprotonated and substituted under basic conditions.[9][10] Selective N-1 alkylation can be achieved under specific conditions, often employing stronger bases or N-3 protecting group strategies, though direct methods have been developed.[9][10]
This guide will focus on two key derivatization strategies:
-
N-Alkylation: Introduction of alkyl or benzyl groups to modulate lipophilicity, steric bulk, and potential interactions with hydrophobic pockets of biological targets.
-
N-Acylation: Introduction of acyl groups to introduce new hydrogen bond acceptors and potentially alter the electronic properties of the hydantoin ring.
Caption: Derivatization workflow for this compound.
Experimental Protocols: Synthesis and Characterization
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise specified.
-
Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
-
Purification of products should be performed by column chromatography or recrystallization.
-
Characterization of synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[6][11][12]
Protocol 1: N3-Mono-alkylation of this compound
Rationale: This protocol utilizes a mild base, potassium carbonate (K₂CO₃), to selectively deprotonate the more acidic N-3 proton, leading to regioselective alkylation at this position.[13] Acetonitrile is a suitable polar aprotic solvent for this reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (15 mL), add anhydrous potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Characterization:
-
¹H NMR: Expect the disappearance of one N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group.
-
¹³C NMR: Expect new signals corresponding to the carbons of the alkyl group.
-
MS (ESI): Confirm the molecular weight of the product ([M+H]⁺ or [M+Na]⁺).
Protocol 2: N1,N3-Di-alkylation of this compound
Rationale: To achieve di-alkylation, a stronger base such as sodium hydride (NaH) is required to deprotonate both the N-1 and N-3 protons.[13] Dimethylformamide (DMF) is an appropriate solvent for reactions involving NaH.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a suspension of NaH (2.2 mmol, washed with hexanes to remove mineral oil) in anhydrous DMF (10 mL) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add the alkyl halide (2.2 mmol) dropwise.
-
Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: N3-Acylation of this compound
Rationale: N-acylation can be achieved using an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl generated during the reaction.[14][15] Dichloromethane (DCM) is a common solvent for this transformation.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (15 mL).
-
Add triethylamine (1.5 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride (1.1 mmol) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
| Derivatization Strategy | Reagents | Base | Solvent | Typical Conditions |
| N3-Mono-alkylation | Alkyl Halide | K₂CO₃ | Acetonitrile | Reflux, 2-6 h |
| N1,N3-Di-alkylation | Alkyl Halide | NaH | DMF | 0°C to RT, 4-12 h |
| N3-Acylation | Acyl Chloride | Triethylamine | DCM | 0°C to RT, 1-3 h |
| Table 1: Summary of Derivatization Conditions. |
Biological Screening Protocols
The newly synthesized library of this compound derivatives should be subjected to a panel of biological assays to identify potential therapeutic activities.
Caption: Logical workflow for biological screening of derivatives.
Protocol 4: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Rationale: The broth microdilution method is a standardized and efficient way to determine the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[16] This assay provides quantitative data on the antimicrobial potency of the synthesized derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, assess microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. Optionally, add resazurin and incubate for a further 2-4 hours; a color change from blue to pink indicates viable cells.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[17][18] It is widely used for screening potential anticancer drugs by measuring their cytotoxic effects on cancer cell lines.[17][18][19]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 6: Anticonvulsant Screening (Pentylenetetrazole-induced Seizure Model)
Rationale: The pentylenetetrazole (PTZ) induced seizure model is a common primary screening test for potential antiepileptic drugs.[20][21] PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures in rodents. The ability of a test compound to prevent or delay the onset of these seizures indicates potential anticonvulsant activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pentylenetetrazole (PTZ) solution (85 mg/kg in saline)
-
Positive control (e.g., Diazepam, 5 mg/kg)
Procedure:
-
Divide the mice into groups (n=6-8 per group): vehicle control, positive control, and test compound groups.
-
Administer the test compounds or controls intraperitoneally (i.p.) or orally (p.o.).
-
After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer PTZ (85 mg/kg, i.p.).
-
Immediately place each mouse in an individual observation cage and observe for 30 minutes.
-
Record the latency to the onset of clonic convulsions and the presence or absence of tonic hind-limb extension.
-
A compound is considered protective if it prevents the onset of seizures or significantly increases the latency compared to the vehicle control group.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The protocols detailed in this application note provide a robust and logical framework for synthesizing a diverse library of N-alkylated and N-acylated derivatives. By systematically applying the outlined synthesis, characterization, and biological screening workflows, researchers can efficiently explore the therapeutic potential of this versatile hydantoin scaffold. The integration of chemical synthesis with a tiered biological evaluation strategy ensures a comprehensive and resource-effective approach to early-stage drug discovery.
References
- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 2. ijres.org [ijres.org]
- 3. jddtonline.info [jddtonline.info]
- 4. jddtonline.info [jddtonline.info]
- 5. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity [mdpi.com]
- 6. ikm.org.my [ikm.org.my]
- 7. researchgate.net [researchgate.net]
- 8. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. jddtonline.info [jddtonline.info]
Application Notes & Protocols: The Use of Chiral Imidazolidinones in Asymmetric Diels-Alder Reactions
Abstract: This technical guide provides a comprehensive overview of the application of chiral imidazolidinone organocatalysts in asymmetric Diels-Alder reactions. We will delve into the mechanistic underpinnings of this powerful transformation, explain the origin of stereocontrol, and provide detailed, field-tested protocols for researchers in synthetic chemistry and drug development. This document is designed to bridge theory with practice, enabling scientists to successfully implement this methodology in their laboratories.
Introduction: Organocatalysis and the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction stands as one of the most powerful transformations in synthetic organic chemistry, enabling the rapid construction of complex six-membered rings. Achieving stereocontrol in this reaction is paramount for the synthesis of enantiopure molecules, a critical requirement in the pharmaceutical industry. While chiral Lewis acids have historically dominated this field, the advent of organocatalysis has provided a complementary and often superior alternative.
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers significant advantages, including operational simplicity, stability to air and moisture, and reduced toxicity. A pivotal moment in this field was the development of chiral imidazolidinone catalysts by the MacMillan group, which enabled the first highly enantioselective organocatalytic Diels-Alder reaction.
A Note on Catalyst Nomenclature: Imidazolidin-4-ones vs. Imidazolidine-2,4-diones
It is crucial to distinguish the catalytically active species from related structures. The user's query mentioned 5-isopropylimidazolidine-2,4-dione, a hydantoin derivative synthesized from L-valine and urea. While this molecule shares a core structure, it is not the catalyst used in these reactions.
The catalysts central to this application are chiral imidazolidin-4-ones , often referred to as MacMillan catalysts. These are secondary amines that possess a single carbonyl group at the 4-position. The secondary amine is the critical functional group responsible for the catalytic cycle, a feature absent in the dione (hydantoin) structure. This guide will focus exclusively on the application of these catalytically active imidazolidin-4-ones.
Mechanism of Action: Iminium Ion Activation
The fundamental principle behind the success of imidazolidinone catalysts is the concept of LUMO-lowering activation via the reversible formation of a chiral iminium ion. The reaction between the secondary amine of the catalyst and an α,β-unsaturated aldehyde or ketone generates a transient iminium ion. This process significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the [4+2] cycloaddition with an electron-rich diene.
The catalytic cycle can be visualized as follows:
Figure 1: Catalytic cycle of the imidazolidinone-catalyzed Diels-Alder reaction.
An acid co-catalyst is essential for this process, as it facilitates both the formation of the iminium ion and the final hydrolysis step.
The Origin of Stereoselectivity
The high enantioselectivity of the reaction is a direct consequence of the catalyst's chiral architecture. The substituent at the C5 position of the imidazolidinone ring (derived from an amino acid like phenylalanine or valine) effectively shields one face of the iminium ion. This steric hindrance directs the incoming diene to attack the opposite, less sterically encumbered face, leading to the preferential formation of one enantiomer.
Figure 2: Simplified model showing steric shielding by the C5 substituent.
This elegant mode of stereoinduction is highly effective, often yielding products with enantiomeric excesses (ee) greater than 90%.
Scope and Representative Applications
This methodology is broadly applicable to a range of α,β-unsaturated aldehydes and various dienes. While the first-generation catalysts are highly effective for aldehydes, second-generation catalysts have been developed to extend the scope to the more challenging α,β-unsaturated ketones.
| Dienophile | Diene | Catalyst (mol%) | Conditions | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| Crotonaldehyde | Cyclopentadiene | 5 | CH₂Cl₂/H₂O (95:5), RT, 12h | 81 | 12:1 | 90 | |
| Cinnamaldehyde | Cyclopentadiene | 5 | CH₃CN/H₂O (95:5), RT, 24h | 89 | 1:1.3 | 93 | |
| Acrolein | Cyclopentadiene | 5 | CH₃CN/H₂O (95:5), RT, 3h | 85 | 10:1 | 92 | |
| 2,3-Dimethylbutadiene | Acrolein | 5 | CH₃OH/H₂O, RT | Good | - | 95 | |
| Ethyl Vinyl Ketone | Danishefsky's Diene | 20 | Dioxane/H₂O, 4 °C, 48h | 91 | - | 98 | |
| Table 1: Selected Examples of Imidazolidinone-Catalyzed Asymmetric Diels-Alder Reactions. |
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the asymmetric Diels-Alder reaction between cyclopentadiene and cinnamaldehyde.
Materials and Reagents
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (First Generation MacMillan Catalyst)
-
Cinnamaldehyde (Ensure high purity; distillation prior to use is recommended)
-
Cyclopentadiene (Freshly cracked from dicyclopentadiene immediately before use)
-
Trifluoroacetic Acid (TFA) (or another suitable acid co-catalyst)
-
Solvent: Acetonitrile (MeCN) and Water (H₂O), HPLC grade or distilled.
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended).
Experimental Workflow
Figure 3: Step-by-step experimental workflow for the asymmetric Diels-Alder reaction.
Step-by-Step Procedure
-
Catalyst Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (e.g., 0.05 mmol, 5 mol%).
-
Rationale: The hydrochloride salt is often used for its stability. The active free-base catalyst is generated in situ or by a prior neutralization step. For this protocol, we will use an acid co-catalyst which makes the direct use of the salt feasible.
-
-
Solvent Addition: Add a solvent mixture of acetonitrile and water (95:5 v/v, e.g., 5.0 mL). Stir the mixture at room temperature until the catalyst fully dissolves.
-
Rationale: The presence of water is crucial for the catalytic cycle, particularly for the hydrolysis step that regenerates the catalyst. Acetonitrile is a common polar aprotic solvent for this reaction.
-
-
Reagent Addition: Add cinnamaldehyde (1.0 mmol, 1.0 eq.) to the flask, followed by trifluoroacetic acid (TFA, 0.05 mmol, 5 mol%). Stir for 5-10 minutes.
-
Rationale: Pre-mixing the catalyst and aldehyde allows for the initial formation of the iminium ion. TFA serves as the essential acid co-catalyst to promote this formation.
-
-
Diene Addition: Cool the reaction mixture to 0 °C in an ice bath. Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 eq.) dropwise over 2 minutes.
-
Rationale: Using an excess of the diene ensures the reaction goes to completion. Adding it at a low temperature helps to control any potential exotherm and can improve selectivity.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for the specified time (e.g., 24 hours). Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rationale: Reaction times can vary based on the specific substrates. Monitoring ensures the reaction is stopped at the optimal point.
-
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate (e.g., 20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Rationale: The aqueous wash removes the water-soluble catalyst, acid, and any remaining water-soluble components.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Rationale: Chromatography separates the desired cycloadduct from unreacted diene, diene polymers, and other minor byproducts.
-
-
Analysis: Characterize the purified product by ¹H and ¹³C NMR to confirm its structure and purity. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase via HPLC or GC.
Conclusion
Chiral imidazolidin-4-one organocatalysts provide a robust, reliable, and highly effective method for conducting asymmetric Diels-Alder reactions. The operational simplicity, mild reaction conditions, and excellent stereocontrol make this a valuable tool for synthetic chemists. By understanding the underlying mechanism of iminium ion activation and the principles of stereochemical control, researchers can confidently apply and adapt this methodology to achieve their synthetic goals in drug discovery and complex molecule synthesis.
Mastering Asymmetric Synthesis: A Guide to the Cleavage of 5-Isopropylimidazolidine-2,4-dione Chiral Auxiliaries
For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to produce a desired stereoisomer. Among these, the 5-isopropylimidazolidine-2,4-dione, a derivative of the amino acid L-valine, has emerged as a robust and reliable chiral auxiliary. Its rigid heterocyclic structure provides excellent stereochemical control in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.
However, the true utility of a chiral auxiliary lies not only in its ability to direct stereoselective transformations but also in the ease and efficiency with which it can be removed from the newly formed chiral molecule. This application note provides a comprehensive technical guide on the various methods for the cleavage of the this compound auxiliary from its N-acyl adducts, empowering chemists to liberate their target molecules in high yield and optical purity. We will delve into the mechanistic underpinnings of each cleavage strategy, offer detailed, field-proven protocols, and provide a comparative analysis to aid in the selection of the optimal method for a given synthetic challenge.
The Foundation: Understanding the this compound Auxiliary
The this compound, often referred to as a hydantoin, is readily prepared from L-valine and urea.[1][2] Its utility in asymmetric synthesis stems from the predictable shielding of one face of the enolate derived from its N-acyl adduct, thereby directing the approach of electrophiles to the opposite face. This steric guidance, primarily dictated by the bulky isopropyl group at the C5 position, leads to the formation of diastereomerically enriched products.
Strategic Cleavage: Liberating the Chiral Product
The final step in this asymmetric strategy is the non-destructive removal of the chiral auxiliary to reveal the desired enantiomerically pure carboxylic acid, amide, alcohol, or aldehyde. The choice of cleavage method is critical and depends on the desired functionality in the final product and its compatibility with the reaction conditions.
Aminolysis: A Mild Path to Chiral Amides
A particularly mild and effective method for the cleavage of N-acylhydantoins is through aminolysis, which directly yields valuable chiral amides. This transformation can be achieved by heating the N-acylhydantoin adduct with a primary or secondary amine.
Mechanism of Aminolysis:
The reaction proceeds via nucleophilic attack of the amine on the exocyclic carbonyl group of the N-acyl adduct. This forms a tetrahedral intermediate which then collapses, cleaving the N-acyl bond and releasing the desired amide and the recovered chiral auxiliary. The reaction can be sluggish with sterically hindered amines, but the addition of a Lewis acid, such as diethylaluminum chloride, can accelerate the reaction rate.[3]
Experimental Protocol: Aminolytic Cleavage to Form an Amide [3]
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-acyl-5-isopropylimidazolidine-2,4-dione adduct (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 equiv). For less reactive amines, a catalytic amount of diethylaluminum chloride (0.1 equiv, 1.0 M in hexanes) can be added at this stage.
-
Reaction Conditions: Stir the reaction mixture at reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting amide and the recovered chiral auxiliary by column chromatography on silica gel.
-
Data Presentation: Aminolytic Cleavage of a Model N-Acylhydantoin [3]
| Entry | Amine | Lewis Acid Catalyst | Time (h) | Yield of Amide (%) |
| 1 | Propylamine | None | 24 | 85 |
| 2 | Propylamine | Et₂AlCl (0.1 equiv) | 6 | 92 |
| 3 | Benzylamine | None | 20 | 78 |
| 4 | Benzylamine | Et₂AlCl (0.1 equiv) | 5 | 88 |
| 5 | Diethylamine | None | 48 | 45 |
| 6 | Diethylamine | Et₂AlCl (0.1 equiv) | 12 | 75 |
Yields are based on the model substrate N-(3-phenylpropionyl)hydantoin as reported by Yamaguchi et al.[3]
Visualization of the Aminolysis Workflow
Caption: Workflow for the aminolytic cleavage of the chiral auxiliary.
Basic Hydrolysis: Accessing Chiral Carboxylic Acids
For the synthesis of chiral carboxylic acids, basic hydrolysis is a common and effective cleavage method. The choice of base and reaction conditions is crucial to ensure selective cleavage of the exocyclic acyl group without epimerization of the newly formed stereocenter. A widely used method for the hydrolysis of related N-acyloxazolidinones, which is applicable here, employs lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4]
Mechanism of Hydrolytic Cleavage:
The hydroperoxide anion (OOH⁻) is a more effective nucleophile than the hydroxide ion (OH⁻) for attacking the exocyclic carbonyl group. This preferential attack leads to a tetrahedral intermediate that collapses to form a peroxyacid intermediate and the lithium salt of the chiral auxiliary. The peroxyacid is then reduced in situ, typically with sodium sulfite (Na₂SO₃), to yield the desired carboxylic acid. The higher reactivity of the hydroperoxide anion towards the exocyclic carbonyl is key to the high selectivity of this method.
Experimental Protocol: Hydrolytic Cleavage to Form a Carboxylic Acid [4]
-
Reaction Setup: Dissolve the N-acyl-5-isopropylimidazolidine-2,4-dione adduct (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add an aqueous solution of hydrogen peroxide (30% w/w, 4.0-8.0 equiv) followed by an aqueous solution of lithium hydroxide (e.g., 0.8 M, 2.0-4.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C to room temperature and monitor the progress by TLC.
-
Quenching and Work-up:
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with dichloromethane to remove the liberated chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the desired carboxylic acid with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the crude carboxylic acid.
-
-
Purification: Purify the carboxylic acid by crystallization or column chromatography.
Visualization of the Hydrolysis Mechanism
Caption: Simplified mechanism of hydrolytic cleavage with LiOOH.
Reductive Cleavage: Generating Chiral Alcohols and Aldehydes
Reductive cleavage of the N-acyl bond provides direct access to valuable chiral primary alcohols or, with careful choice of reagents and conditions, chiral aldehydes.
a) To Primary Alcohols:
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) readily reduce the exocyclic carbonyl group to a primary alcohol, liberating the chiral auxiliary in the process.
Experimental Protocol: Reductive Cleavage to a Primary Alcohol
-
Reaction Setup: Dissolve the N-acyl-5-isopropylimidazolidine-2,4-dione adduct (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C. Alternatively, a solution of LiAlH₄ in THF can be added dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.
-
Quenching and Work-up:
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up for LiAlH₄) or by adding a saturated aqueous solution of ammonium chloride for LiBH₄.
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting primary alcohol and the chiral auxiliary by column chromatography.
b) To Aldehydes:
The synthesis of chiral aldehydes requires a less powerful reducing agent that can selectively reduce the N-acyl group without over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) at low temperatures is often the reagent of choice for this transformation.
Experimental Protocol: Reductive Cleavage to an Aldehyde
-
Reaction Setup: Dissolve the N-acyl-5-isopropylimidazolidine-2,4-dione adduct (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or toluene under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add a solution of DIBAL-H (1.0-1.5 equiv, typically 1.0 M in hexanes or toluene) dropwise over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours.
-
Quenching and Work-up:
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure (aldehydes can be volatile).
-
-
Purification: Purify the aldehyde by column chromatography, taking care to avoid prolonged exposure to silica gel which can cause decomposition.
Comparative Summary of Cleavage Methods
| Cleavage Method | Reagent(s) | Product | Advantages | Disadvantages |
| Aminolysis | R₂NH, (Et₂AlCl) | Amide | Mild conditions, direct access to amides. | May be slow with sterically hindered amines. |
| Basic Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | High yields, reliable for acid synthesis. | Requires a subsequent reduction step if the alcohol is desired. |
| Reductive (Alcohol) | LiBH₄ or LiAlH₄ | Primary Alcohol | Direct access to alcohols, powerful reduction. | LiAlH₄ is highly reactive and requires careful handling. |
| Reductive (Aldehyde) | DIBAL-H | Aldehyde | Direct access to aldehydes. | Requires low temperatures, risk of over-reduction. |
Conclusion: A Versatile Tool for Asymmetric Synthesis
The this compound chiral auxiliary is a powerful and versatile tool for the construction of enantiomerically enriched molecules. The ability to cleave this auxiliary under a variety of conditions to furnish chiral amides, carboxylic acids, alcohols, or aldehydes underscores its broad applicability in organic synthesis. By understanding the underlying mechanisms and following the detailed protocols outlined in this guide, researchers can confidently and efficiently liberate their target molecules, advancing their synthetic campaigns in drug discovery and natural product synthesis. The choice of the cleavage method should be carefully considered based on the desired final product and the overall synthetic strategy, ensuring a successful and high-yielding transformation.
References
- 1. youtube.com [youtube.com]
- 2. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of 5-Isopropylimidazolidine-2,4-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-isopropylimidazolidine-2,4-dione, a key chiral building block. Our focus is to provide actionable strategies and in-depth troubleshooting advice to overcome the critical challenge of racemization, ensuring high enantiomeric purity in your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue in the synthesis of this compound?
A: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For this compound, the stereocenter at the C-5 position is susceptible to racemization, particularly under basic or harsh reaction conditions. This is a critical issue because the biological activity of many pharmaceuticals derived from this core structure is highly dependent on a specific enantiomer. The presence of the unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects.[1][2]
Q2: What is the primary chemical mechanism leading to racemization in 5-substituted hydantoins?
A: The principal mechanism for racemization in 5-substituted hydantoins involves the deprotonation of the hydrogen atom at the C-5 position.[3][4] This abstraction is typically facilitated by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, resulting in a racemic mixture.[5] The acidity of this C-5 proton is influenced by the electron-withdrawing effects of the two adjacent carbonyl groups in the hydantoin ring.
Q3: Which common synthetic routes for this compound are most prone to racemization?
A: The classical Bucherer-Bergs synthesis is a widely used method for preparing hydantoins from an aldehyde or ketone (in this case, isobutyraldehyde), ammonium carbonate, and a cyanide source.[6][7][8][9][10] While efficient, this one-pot reaction is typically conducted under conditions that promote racemization, yielding a racemic product. Therefore, if your goal is an enantiomerically pure product, the standard Bucherer-Bergs reaction should be followed by a resolution step or modified to incorporate a chiral element.
Troubleshooting Guide: Controlling Stereochemistry
This section provides solutions to common challenges encountered during the enantioselective synthesis of this compound.
Problem 1: Low enantiomeric excess (ee) in the final product.
-
Potential Cause 1.1: Racemizing reaction conditions.
-
Explanation: The use of strong bases, high temperatures, or prolonged reaction times can facilitate the deprotonation-reprotonation mechanism at the C-5 stereocenter.
-
Solution:
-
Optimize Reaction Conditions: Carefully screen reaction parameters. Lowering the reaction temperature can significantly reduce the rate of racemization. Use the mildest base necessary to achieve the desired transformation.
-
Employ Asymmetric Synthesis Strategies: Instead of relying on post-synthesis resolution, consider building the stereocenter enantioselectively from the start. The Asymmetric Strecker synthesis is a powerful alternative.[11][12] This approach involves the reaction of an imine with a cyanide source in the presence of a chiral catalyst.
-
-
-
Potential Cause 1.2: Ineffective chiral auxiliary or catalyst.
-
Explanation: The choice of chiral auxiliary or catalyst is paramount in asymmetric synthesis. An improperly matched auxiliary or a low-activity catalyst will result in poor stereocontrol.
-
Solution:
-
Select an Appropriate Chiral Auxiliary: Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.[13][14][15] For Strecker-type syntheses leading to amino acids (which can then be cyclized to hydantoins), derivatives of (R)-phenylglycine amide have been shown to be effective.[16][17]
-
Screen Chiral Catalysts: A variety of chiral catalysts have been developed for asymmetric Strecker reactions, including those based on thiourea and BINOL derivatives.[11][12][18] It is advisable to screen a small library of catalysts to identify the most effective one for your specific substrate.
-
-
Problem 2: Difficulty in separating enantiomers post-synthesis.
-
Potential Cause 2.1: Inefficient resolution method.
-
Explanation: Classical resolution via diastereomeric salt formation can be laborious and may not provide high enantiomeric purity.
-
Solution:
-
Enzymatic Resolution: Consider using a hydantoinase enzyme. These enzymes can selectively hydrolyze one enantiomer of the hydantoin to the corresponding N-carbamoyl-amino acid, allowing for the separation of the unreacted enantiomer.[19][20][21] This is a highly efficient and environmentally friendly method for obtaining enantiomerically pure hydantoins.
-
Chiral Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers. While effective, this method can be costly and may not be suitable for large-scale production.
-
-
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol is adapted from methodologies employing chiral auxiliaries for the synthesis of α-amino acids, which are precursors to hydantoins.[16][17]
-
Step 1: Imine Formation: In a round-bottom flask, dissolve the chiral auxiliary, for example, (R)-phenylglycine amide, in a suitable solvent such as methanol/water. Add isobutyraldehyde and stir at room temperature.
-
Step 2: Cyanide Addition: Carefully add a solution of sodium cyanide. The reaction is often accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates.[16][17]
-
Step 3: Isolation of the Diastereomerically Pure Aminonitrile: Filter the solid precipitate and wash with a cold solvent. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
-
Step 4: Hydrolysis and Cyclization: The purified aminonitrile can then be hydrolyzed under acidic conditions to remove the chiral auxiliary and yield the corresponding amino acid. Subsequent reaction with a cyanate source will furnish the desired this compound.
Protocol 2: Analytical Determination of Enantiomeric Excess (ee)
Accurate determination of ee is crucial for optimizing your synthetic strategy.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: Select a chiral stationary phase (CSP) column suitable for the separation of hydantoin enantiomers. Common choices include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD).
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Detection: Use a UV detector at a wavelength where the hydantoin absorbs strongly.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[22]
-
Data Summary
| Strategy | Key Advantages | Key Considerations | Typical ee (%) |
| Asymmetric Strecker Synthesis | Builds stereocenter enantioselectively; high potential for excellent ee. | Requires screening of catalysts/auxiliaries; multi-step process. | >95% |
| Enzymatic Resolution | Highly selective; environmentally friendly; can achieve very high ee. | Requires specific enzymes; optimization of enzymatic reaction conditions. | >99% |
| Classical Resolution | Established methodology. | Can be labor-intensive; may require multiple recrystallizations. | Variable, depends on resolving agent and technique. |
Visual Workflows
Caption: Decision workflow for synthesizing enantiopure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. [PDF] The mechanism of racemisation of 5-substituted hydantoins in aqueous solution | Semantic Scholar [semanticscholar.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. Chiral Auxiliaries [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]
- 19. researchgate.net [researchgate.net]
- 20. Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. uma.es [uma.es]
Technical Support Center: Synthesis of 5-Isopropylimidazolidine-2,4-dione
Introduction: 5-Isopropylimidazolidine-2,4-dione, a hydantoin derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its preparation is most commonly achieved via the Bucherer-Bergs reaction, a robust multicomponent synthesis starting from isobutyraldehyde (propanal, 2-methyl-), an alkali metal cyanide, and ammonium carbonate.[1][2] While elegant in its simplicity, achieving high yields and purity can be challenging due to competing side reactions and difficulties in product isolation. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common hurdles in the synthesis of this important intermediate.
Core Synthesis Overview: The Bucherer-Bergs Reaction
The reaction proceeds by heating the starting materials, typically in a mixture of water and a polar organic solvent like ethanol.[1] The mechanism involves the initial formation of an aminonitrile intermediate from the aldehyde, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the hydantoin ring.[3][4]
Caption: Fig. 1: Bucherer-Bergs Reaction Mechanism
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?
Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
A1: Key Areas for Optimization:
-
Reaction Temperature and Pressure: The Bucherer-Bergs reaction is highly sensitive to temperature.
-
Causality: While higher temperatures increase the rate of the desired cyclization, they can also accelerate undesirable side reactions, such as the polymerization of isobutyraldehyde or the decomposition of reactants. The reaction is often performed in a sealed vessel to maintain pressure, which keeps volatile components like ammonia, carbon dioxide, and the aldehyde in the reaction mixture.[1]
-
Troubleshooting Steps:
-
Ensure your reaction vessel is properly sealed to prevent the loss of volatile reactants.
-
Maintain a stable temperature. For the synthesis from isobutyraldehyde, a temperature range of 60-70°C is generally recommended.[5]
-
If yields are still low, consider a systematic temperature screen (e.g., 55°C, 60°C, 65°C, 70°C) to find the optimal point for your specific setup.
-
-
-
Reagent Stoichiometry and Quality: The molar ratios of the reactants are critical.
-
Causality: An excess of cyanide can lead to side products, while insufficient ammonium carbonate can result in incomplete conversion.[4] Aldehydes are prone to oxidation and polymerization upon storage.
-
Troubleshooting Steps:
-
Use a molar ratio of approximately 1:2:2 for aldehyde:cyanide:(NH₄)₂CO₃ as a starting point.[4]
-
Always use freshly distilled isobutyraldehyde to remove any polymeric or oxidized impurities.
-
Ensure reagents are of high purity and are properly stored.
-
-
-
Reaction Time:
-
Causality: The reaction requires sufficient time for all mechanistic steps to proceed to completion. Shorter times can leave unreacted intermediates, while excessively long times can promote degradation of the product.
-
Troubleshooting Steps:
-
Monitor the reaction progress using a suitable technique (e.g., TLC, HPLC). A typical reaction time can range from 10 to 24 hours.[1]
-
If conversion is incomplete, consider extending the reaction time. For particularly stubborn reactions, times up to 90 hours have been reported to improve yields for less reactive ketones.[1]
-
-
-
Solvent System:
-
Causality: The solvent must be able to dissolve all reactants to a sufficient degree. A mixture of water and a polar organic solvent like ethanol is common.[3] The use of 50% ethanol was found to be an effective solvent system.[3]
-
Troubleshooting Steps:
-
A 1:1 mixture of ethanol and water is a robust starting point.
-
If solubility is an issue, other solvents like propylene glycol have been used successfully, particularly for less reactive substrates.[1]
-
-
Caption: Fig. 2: Troubleshooting Workflow for Low Yield
Q2: I'm observing significant impurities in my crude product. What are they and how can I prevent them?
A2: Common Impurities and Mitigation Strategies:
-
Unreacted Isobutyraldehyde/Polymers:
-
Cause: Incomplete reaction or polymerization of the aldehyde, often exacerbated by localized high temperatures or impurities.
-
Prevention: Use freshly distilled aldehyde and ensure homogenous heating with efficient stirring. Confirm the reaction has gone to completion via TLC or HPLC before beginning workup.
-
-
α-Aminonitrile Intermediate:
-
Cause: The cyclization step is incomplete. This can happen if the concentration of CO₂ (from ammonium carbonate) is too low or if the reaction is quenched prematurely.
-
Prevention: Ensure adequate stoichiometry of ammonium carbonate and sufficient reaction time. The Hoyer modification, which involves running the reaction under an atmosphere of CO₂, can significantly improve yields by pushing the equilibrium towards the cyclized product.[5]
-
-
α-Hydroxy-isovaleronitrile (Cyanohydrin):
-
Cause: Formation of the cyanohydrin which fails to convert to the aminonitrile. This can be an issue if the concentration of ammonia is insufficient.
-
Prevention: Ensure a sufficient excess of ammonium carbonate is used, as it serves as the source of ammonia.[1]
-
Q3: My product is difficult to isolate and purify, leading to significant losses during workup. What is the best procedure?
A3: Optimized Protocol for Isolation and Purification:
The product is typically isolated by acidifying the reaction mixture to precipitate the hydantoin.[4] The pH of this step is critical.
-
Cooling and Filtration:
-
After the reaction is complete, cool the mixture to room temperature. If any insoluble by-products (like aldehyde polymers) are present, filter them off.[6]
-
-
Acidification (The Critical Step):
-
Transfer the filtrate to a beaker and cool it in an ice bath with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise. The goal is to reach a pH where the hydantoin product is least soluble, typically around pH 5-6.
-
Causality: Adding acid too quickly can cause localized pH drops, potentially leading to the hydrolysis of the product or co-precipitation of impurities. Slow addition allows for the formation of larger, more easily filterable crystals.
-
-
Crystallization and Collection:
-
After acidification, allow the mixture to stir in the ice bath for at least one hour to maximize crystal growth and precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts (e.g., KCl, NH₄Cl).
-
-
Recrystallization:
-
The crude product can be purified by recrystallization.[1] A mixture of ethanol and water is often effective.[7]
-
Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure product.
-
Collect the pure crystals by vacuum filtration and dry them thoroughly.
-
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected impact of key parameters on the synthesis. This should be used as a guide for optimization.
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale & Potential Outcome |
| Temperature | < 55°C or > 75°C | 60 - 70 °C | Lower temps lead to slow/incomplete reaction. Higher temps promote aldehyde polymerization and reactant decomposition, reducing yield.[1] |
| Pressure | Open to atmosphere | Sealed Vessel / Autoclave | Prevents loss of volatile reactants (NH₃, CO₂, aldehyde), maintaining necessary concentrations for the reaction to proceed efficiently.[1] |
| Aldehyde:KCN:(NH₄)₂CO₃ | 1:1:1 | ~ 1:2:2 | Stoichiometric or sub-stoichiometric amounts of cyanide and carbonate can lead to incomplete conversion of intermediates.[4] |
| Workup pH | < 4 or > 7 | 5 - 6 | Highly acidic conditions can cause hydrolysis. Neutral or basic pH will keep the hydantoin product dissolved as its salt, preventing precipitation. |
| Solvent | Pure Water or Aprotic | 50% aq. Ethanol | Provides a good balance of solubility for both the organic aldehyde and the inorganic salts, facilitating a homogenous reaction.[3] |
Detailed Experimental Protocol (Optimized)
Materials:
-
Isobutyraldehyde (Propanal, 2-methyl-), freshly distilled
-
Potassium Cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (95%)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a properly functioning fume hood, charge a pressure-rated reaction vessel (e.g., a steel bomb or heavy-walled sealed tube) with ammonium carbonate (2.0 eq) and potassium cyanide (2.0 eq). (Warning: Cyanides are lethal. Handle with extreme caution and appropriate personal protective equipment).
-
Add a 1:1 mixture of 95% ethanol and deionized water. Stir the mixture until the salts are mostly dissolved.
-
Add freshly distilled isobutyraldehyde (1.0 eq) to the mixture.
-
Reaction: Seal the vessel tightly. Place it in an oil bath preheated to 60-65°C. Stir the reaction mixture magnetically for 12-18 hours.
-
Workup - Isolation:
-
Remove the vessel from the oil bath and allow it to cool completely to room temperature. CAUTION: The vessel will be under pressure. Vent carefully in the fume hood.
-
Pour the reaction mixture into a beaker and cool in an ice bath.
-
Slowly and with vigorous stirring, add concentrated HCl dropwise until the pH of the solution is between 5 and 6 (check with pH paper).
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 1 hour to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with two portions of ice-cold water.
-
-
Purification - Recrystallization:
-
Transfer the crude solid to a flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
While hot, add hot deionized water dropwise until the solution just begins to turn cloudy.
-
Allow the flask to cool slowly to room temperature. Fine, colorless crystals should form.
-
Cool the flask in an ice bath for 30 minutes to complete the crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry under vacuum. The melting point should be 145–147 °C.[7]
-
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer-Bergs Reaction [organic-chemistry.org]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. bepls.com [bepls.com]
- 7. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 5-Isopropylimidazolidine-2,4-dione
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-isopropylimidazolidine-2,4-dione via recrystallization. It addresses common experimental challenges through a troubleshooting guide and frequently asked questions, grounding all protocols and mechanistic explanations in authoritative scientific literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the recrystallization of this compound.
Q1: What is the most effective solvent for recrystallizing this compound?
Based on documented laboratory procedures, ethanol is a highly effective solvent for this purpose. A study on the synthesis and characterization of (S)-5-isopropylimidazolidine-2,4-dione monohydrate successfully used ethanol to obtain colorless single crystals with a high yield of 95%[1][2][3]. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, a characteristic that ethanol exhibits for this specific hydantoin derivative[4].
Q2: What is the expected melting point of pure this compound?
The reported melting point for the monohydrate form, recrystallized from ethanol, is 145–147 °C [1][2]. A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of residual solvent or other impurities.
Q3: How can I assess the purity of my final product?
Multiple analytical techniques can be employed:
-
Melting Point Analysis: This is the most straightforward method. A sharp melting range that matches the literature value indicates high purity[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can identify the compound and detect the presence of impurities. The published ¹H NMR data in DMSO-d₆ shows characteristic peaks at 10.54 (s, 1H, NH), 7.87 (s, 1H, NH), 3.89 (s, 1H), 1.97-2.01 (m, 1H), 0.92-0.94 (d, 3H), and 0.78-0.80 (d, 3H)[1][2].
-
Chromatographic Methods (HPLC, TLC): These techniques are excellent for separating the target compound from any non-volatile impurities. A single spot in TLC or a single peak in an HPLC chromatogram suggests a pure sample.
Q4: My compound seems to be a hydrate. How does this affect recrystallization?
The documented crystalline form is a monohydrate, meaning a water molecule is incorporated into the crystal lattice for each molecule of the compound[1]. When using a solvent like ethanol, which is hygroscopic, it's possible to form this hydrate. This is not an impurity but a stable crystalline form. The presence of the water molecule is confirmed by techniques like single-crystal X-ray diffraction[1]. For most applications, the stable monohydrate is the desired product.
Part 2: Standard Recrystallization Protocol (Ethanol)
This protocol is adapted from established methods for purifying this compound[1][2][3].
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) to its boiling point. Add the minimum amount of hot solvent to the flask containing the crude solid while swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Transfer the crystals to a clean, pre-weighed watch glass and dry them to a constant weight. Drying can be done in a desiccator or a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove residual solvent.
-
Analysis: Determine the yield and assess the purity of the final product by melting point analysis and/or other spectroscopic methods.
Part 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities, depressing the melting point. 3. Cooling is too rapid. | 1. Add slightly more hot solvent to dissolve the oil, then allow it to cool much more slowly. 2. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (e.g., water or hexane) until the solution becomes slightly turbid, then add a drop of the primary solvent (ethanol) to clarify and cool slowly. |
| No Crystals Form | 1. Too much solvent was used, and the solution is not saturated. 2. The solution was cooled too rapidly, leading to a supersaturated solution without nucleation. 3. The compound is highly soluble in the solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 3. Add a "seed crystal" of the pure compound to provide a nucleation site[4]. 4. If the issue persists, consider a different solvent or solvent system. |
| Very Low Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not ice-cold, re-dissolving the product. 4. The crude material had a very low purity to begin with. | 1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals (note: this crop may be less pure). 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent this. 3. Always use ice-cold solvent for washing the collected crystals. |
| Product is Colored | 1. Colored impurities are present in the crude material. 2. The compound degraded due to excessive heating. | 1. Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly as it can also adsorb the product. 2. Avoid prolonged heating at the solvent's boiling point. |
| Broad/Low Melting Point | 1. The product is still wet with solvent. 2. Impurities are co-precipitated or trapped within the crystal lattice. 3. The product is a mixture of polymorphs. | 1. Ensure the product is thoroughly dried under vacuum until a constant weight is achieved. 2. Re-recrystallize the material, ensuring slow cooling to allow for proper crystal lattice formation. 3. See Part 4 on Polymorphism. Annealing the sample (holding it at a temperature just below the melting point) may convert it to a more stable form. |
Part 4: Advanced Concepts - The Challenge of Polymorphism
Hydantoin derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in two or more different crystal structures[5][6][7]. Different polymorphs are distinct solid-state forms and can have different physicochemical properties, including:
-
Melting point
-
Solubility
-
Bioavailability
-
Stability
For this compound, it is crucial to ensure that the recrystallization process consistently produces the same polymorphic form to guarantee reproducible results in downstream applications. The rate of cooling, choice of solvent, and even the presence of specific impurities can influence which polymorph crystallizes[8]. If you observe a sharp but incorrect melting point, or batch-to-batch variability, polymorphism may be the cause. Characterization techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD) can be used to identify and control for different polymorphic forms.
References
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymorphism in 1-methylhydantoin: investigation by periodic DFT calculations and characterization of the third polymorph - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 5-Isopropylimidazolidine-2,4-dione Alkylation
Welcome to the technical support guide for the alkylation of 5-isopropylimidazolidine-2,4-dione. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile hydantoin scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve your desired synthetic outcomes with confidence.
The alkylation of hydantoins is a cornerstone of synthetic chemistry, yet it presents a significant regioselectivity challenge. The this compound structure contains two distinct nitrogen atoms, N1 and N3, both of which are nucleophilic and capable of being alkylated. Due to the higher acidity of the N3 proton, conventional alkylation methods often lead to preferential substitution at this position.[1][2] This guide will explore strategies to control this selectivity and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic choices in designing your alkylation reaction.
Q1: I need to alkylate this compound. Which nitrogen, N1 or N3, will react under standard conditions?
A1: Under most standard basic conditions (e.g., using NaH or K₂CO₃ in a polar aprotic solvent like DMF), the N3 position is preferentially alkylated .[1][3] This is due to fundamental chemical principles. The proton on the N3 nitrogen is more acidic than the proton on the N1 nitrogen because the resulting N3 anion is stabilized by two adjacent carbonyl groups. In contrast, the N1 anion is only stabilized by one carbonyl group. Consequently, a base will deprotonate the more acidic N3 position more readily, forming the N3-anion which then acts as the primary nucleophile to attack the alkylating agent.
Q2: How can I control the regioselectivity to favor N1-alkylation over N3-alkylation?
A2: Achieving N1-selectivity requires moving beyond conventional conditions and leveraging the specific properties of certain reagents. The most effective and documented strategy is the use of potassium bases , such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in a less polar aprotic solvent like tetrahydrofuran (THF).[1][2]
The proposed mechanism for this selectivity involves the potassium cation (K⁺). It is believed that the potassium ion coordinates with the oxygen atoms of the carbonyl groups and the N1-anion, forming a chelated intermediate. This complex sterically hinders the N3 position while simultaneously enhancing the nucleophilicity of the N1 position, thereby directing the alkylating agent to attack at N1. Using sodium or lithium bases does not provide the same effect, highlighting the unique role of the potassium ion.[1]
Q3: What is the impact of my solvent choice on the reaction outcome?
A3: Solvent selection is critical and directly influences both reaction rate and selectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent for dissolving the hydantoin and its corresponding anion, generally leading to faster reaction rates. However, they can strongly solvate the cation of the base, creating a more "naked" and highly reactive anion. This often favors alkylation at the most acidic site, N3.[1] Using DMF with a potassium base, for instance, has been shown to revert the selectivity back towards the N3 product.[1]
-
Less Polar Aprotic Solvents (e.g., THF, Toluene): These solvents are ideal for promoting N1-selectivity when used with potassium bases.[1][2] THF, in particular, strikes a good balance of providing sufficient solubility for the reagents while being non-coordinating enough to allow the crucial potassium-chelation mechanism to operate effectively. Toluene can also be used, but solubility of the starting hydantoin may be a limiting factor.[1]
-
Protic Solvents (e.g., Ethanol, tBuOH): These should generally be avoided. Protic solvents can protonate the hydantoin anion, quenching the nucleophile and drastically slowing down or completely inhibiting the desired Sₙ2 reaction.[1]
Table 1: Guide to Base and Solvent Selection for Regioselectivity
| Desired Product | Recommended Base | pKa (Conjugate Acid) | Recommended Solvent | Rationale & Key Considerations |
| N3-Alkylated | Sodium Hydride (NaH) | ~36 | DMF | Strong, non-nucleophilic base. Favors the thermodynamically stable N3-anion. |
| N3-Alkylated | Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | Weaker base, suitable for reactive alkylating agents. Reaction may require heat. |
| N1-Alkylated | Potassium tert-butoxide (tBuOK) | ~19 | THF | The potassium ion is crucial for chelation-controlled N1-selectivity.[1] |
| N1-Alkylated | KHMDS | ~26 | THF | A very strong, non-nucleophilic base. Excellent for ensuring complete deprotonation.[1][2] |
Troubleshooting Guide
Even with a well-designed plan, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Caption: Troubleshooting workflow for common alkylation issues.
Q4: My reaction yield is very low or I recovered only starting material. What went wrong?
A4: This is a common issue that typically points to a problem with one of three areas: reagents, reaction conditions, or reactivity.
-
Reagent Integrity:
-
Base: The most frequent culprit. Bases like NaH and KHMDS are extremely sensitive to moisture. Ensure you are using a fresh bottle or properly stored material. tBuOK can also degrade upon exposure to air and moisture.
-
Solvent: The reaction must be conducted under strictly anhydrous conditions. Ensure your solvent is freshly distilled or from a sealed bottle rated for anhydrous reactions.
-
Starting Material: Verify the purity of your this compound. Impurities could interfere with the reaction.
-
-
Reaction Conditions:
-
Inert Atmosphere: These reactions must be run under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the base and the hydantoin anion.
-
Temperature: Some reactions may be sluggish at room temperature. If you are confident in your reagents and setup, a modest increase in temperature (e.g., to 40-50 °C) might be necessary.
-
-
Reactivity: The alkylating agent itself may be unreactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, you may need a stronger base, higher temperature, or longer reaction time.
Q5: I am getting a significant amount of the N1,N3-dialkylated product. How do I minimize this?
A5: The formation of a dialkylated product occurs when the initial mono-alkylated product is deprotonated and reacts a second time. To prevent this:
-
Control Stoichiometry: Carefully control the amount of alkylating agent. Use no more than 1.0 to 1.2 equivalents. Using a slight excess of the hydantoin can also help.
-
Slow Addition: Add the alkylating agent slowly (dropwise) to the solution of the deprotonated hydantoin. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can reduce the rate of the second alkylation, which typically has a higher activation energy.
Q6: My N1 and N3 isomers are proving very difficult to separate by column chromatography. What can I do?
A6: While challenging, separation is usually achievable.
-
Optimize Chromatography: Experiment with different solvent systems. A shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes is often a good starting point. Using a high-quality silica gel with a smaller particle size can improve resolution.
-
Focus on Reaction Selectivity: The most effective purification strategy is to optimize the reaction to produce only one isomer. A highly selective reaction (e.g., >95:5 N1:N3) can often yield a product that is pure enough after a simple filtration and solvent evaporation, or requires only a quick silica plug to remove baseline impurities. Revisit the base and solvent choices described in Q2 and Table 1.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving both N3- and N1-selective alkylation.
Caption: A generalized workflow for the alkylation experiment.
Protocol 1: N3-Selective Alkylation (General Procedure)
This protocol favors the thermodynamically preferred N3-alkylation product.
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to create a 0.1-0.2 M solution. Stir until the solid is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by TLC.
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: N1-Selective Alkylation (Optimized Procedure)
This protocol is adapted from literature methods demonstrated to be highly selective for the N1 position.[1][2]
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous THF via syringe to create a 0.1 M solution. Stir to dissolve.
-
Deprotonation: Add potassium tert-butoxide (tBuOK, 2.0 eq) as a solid in one portion at room temperature. Stir the resulting suspension for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction progress should be monitored by TLC. Note that some alkylating agents may require longer reaction times.[1]
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield the pure N1-alkylated product.
By understanding the underlying principles of reactivity and carefully selecting your reaction components, you can effectively control the outcome of the this compound alkylation. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize this important transformation.
References
Technical Support Center: Purification of 5-Isopropylimidazolidine-2,4-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-isopropylimidazolidine-2,4-dione (also known as 5-isopropylhydantoin). This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound, particularly when synthesized via the Bucherer-Bergs reaction or related methods. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity and yield in your experiments.
Troubleshooting Guide: Navigating Common Purification Hurdles
The synthesis of this compound, while generally robust, can present challenges in achieving high purity. This section addresses common issues observed during purification and provides systematic solutions based on chemical principles.
Issue 1: Low Purity of the Crude Product After Initial Isolation
Symptoms:
-
Broad melting point range of the isolated solid.
-
Presence of multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Unexpected signals in the 1H or 13C NMR spectrum.
-
Lower than expected yield of the desired product.
Root Cause Analysis and Solutions:
Low purity in the crude product often stems from incomplete reactions or the presence of side products. The most common impurities are unreacted starting materials and reaction intermediates.
Diagram: Logical Flow for Troubleshooting Low Purity
Caption: Troubleshooting workflow for addressing low product purity.
Detailed Troubleshooting Steps:
-
Identify the Impurities:
-
Unreacted Starting Materials: Isobutyraldehyde is volatile and can often be removed under vacuum. However, residual amounts may persist. Unreacted cyanide and ammonium carbonate are typically removed during aqueous workup.
-
Reaction Intermediates: The primary intermediate in the Bucherer-Bergs synthesis is the α-aminoisobutyronitrile. This species can persist if the cyclization reaction is incomplete.
-
Side Products: Hydrolysis of the intermediate α-aminoisobutyronitrile can lead to the formation of α-aminoisobutyramide or α-aminoisobutyric acid.[1]
-
-
Targeted Purification Protocols:
-
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic and Basic Impurities This technique is effective for removing unreacted starting materials and ionizable byproducts.
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove basic impurities, followed by a dilute base solution (e.g., saturated NaHCO3) to remove acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Protocol 2: Recrystallization for High Purity Product Recrystallization is a highly effective method for purifying crystalline solids like this compound.[2][3] The choice of solvent is critical for successful purification.
Table 1: Recommended Solvent Systems for Recrystallization
Solvent System Rationale for Use Ethanol/Water 5-isopropylhydantoin has good solubility in hot ethanol and low solubility in cold water. This solvent pair allows for controlled crystallization. Isopropanol A single solvent system that can provide good discrimination between the product and less polar impurities. Acetone/Hexane Acetone is a good solvent for the hydantoin, while hexane acts as an anti-solvent to induce crystallization.[4] Step-by-Step Recrystallization Procedure (Ethanol/Water):
-
Dissolve the crude product in a minimal amount of hot ethanol (near boiling).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes before hot filtration to remove the carbon.
-
Hot filter the solution to remove any insoluble impurities.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal recovery.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
-
Issue 2: Product "Oils Out" During Recrystallization
Symptom:
-
Instead of forming crystals upon cooling, the product separates as an insoluble liquid.
Root Cause Analysis and Solutions:
"Oiling out" typically occurs when the solubility of the compound in the hot solvent is too high, or the solution is cooled too rapidly. The presence of significant impurities can also lower the melting point of the mixture, leading to the formation of a liquid phase.
Solutions:
-
Use a more appropriate solvent system: If the product is too soluble, switch to a solvent in which it is less soluble at elevated temperatures. Alternatively, use a two-solvent system where the product is highly soluble in one and poorly soluble in the other.
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. This promotes the formation of a stable crystal lattice.
-
Seed Crystals: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Bucherer-Bergs synthesis of this compound?
A1: The most probable impurities include:
-
Unreacted Isobutyraldehyde: Due to its volatility, it may not be completely consumed.
-
α-Aminoisobutyronitrile: The key intermediate before cyclization. Incomplete reaction will leave this behind.
-
Hydrolysis Products: The nitrile group of the intermediate can hydrolyze to an amide (α-aminoisobutyramide) or a carboxylic acid (α-aminoisobutyric acid), especially under prolonged heating or non-optimal pH conditions.[1]
-
Polymeric materials: Aldehyd self-condensation can occur under basic conditions, though this is less common with branched aldehydes like isobutyraldehyde.
Diagram: Formation of 5-Isopropylhydantoin and Potential Byproducts
Caption: Reaction pathway and potential impurity formation.
Q2: How can I monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is an excellent in-process tool. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the product from impurities. The disappearance of starting material spots and the emergence of a single product spot indicate successful purification. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[5][6]
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Parameters to Observe |
| TLC | In-process monitoring of purification | Rf values of product and impurities. |
| HPLC | Quantitative purity analysis | Peak area percentage of the main component.[7] |
| 1H NMR | Structural confirmation and impurity identification | Absence of signals corresponding to starting materials or byproducts.[8][9] |
| Melting Point | Qualitative purity assessment | A sharp melting point range close to the literature value. |
Q3: My yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields in the Bucherer-Bergs reaction can often be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate. Ensure the reaction mixture is maintained at the recommended temperature (often 60-80 °C).
-
Incorrect Stoichiometry: An excess of cyanide or ammonium carbonate is often used to drive the reaction to completion.[3] However, a large excess can sometimes lead to side reactions.
-
Loss of Gaseous Reagents: Ammonium carbonate can decompose into ammonia and carbon dioxide, which are volatile. Performing the reaction in a sealed vessel can help maintain the concentration of these reagents.[10]
-
Inefficient Workup and Isolation: Significant product loss can occur during extraction and recrystallization if not performed carefully. Ensure complete extraction and minimize the amount of solvent used for recrystallization to avoid excessive loss of product in the mother liquor.
Q4: Are there any safety precautions I should be aware of when working with the reagents for 5-isopropylhydantoin synthesis?
A4: Yes, safety is paramount.
-
Cyanide: Potassium or sodium cyanide are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be trained in its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
-
Ammonia: Ammonium carbonate releases ammonia, which is a respiratory irritant. Work in a fume hood.
Q5: Can I use chromatography to purify this compound?
A5: While recrystallization is often sufficient, column chromatography can be used for very high purity requirements or if recrystallization fails. A silica gel column with a gradient elution of ethyl acetate in hexane is a common choice for separating moderately polar compounds like hydantoins.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. jpharmsci.com [jpharmsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Isopropylimidazolidine-2,4-dione
Welcome to the technical support center for the synthesis of 5-isopropylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to diagnose and resolve experimental challenges, ensuring a successful and efficient synthesis.
Introduction to the Synthesis
This compound, also known as 5-isopropylhydantoin, is a valuable building block in medicinal chemistry. Its synthesis is commonly achieved through two primary routes: the Bucherer-Bergs reaction and the Strecker synthesis, both of which utilize isobutyraldehyde as a key starting material. While these methods are robust, they are not without their challenges. Side reactions involving the reactive isobutyraldehyde and the hydantoin product can lead to impurities, reduced yields, and purification difficulties. This guide will address these potential pitfalls in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Low Yield and Incomplete Reactions
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors, often related to reagent quality, reaction conditions, and competing side reactions.
-
Reagent Quality:
-
Isobutyraldehyde Purity: Isobutyraldehyde is prone to oxidation to isobutyric acid and self-condensation (aldol reaction) upon storage. The presence of these impurities can consume reagents and introduce byproducts. It is advisable to use freshly distilled or recently purchased isobutyraldehyde.
-
Cyanide Source: The quality of sodium or potassium cyanide is crucial. Ensure it is dry and has not been excessively exposed to atmospheric moisture and carbon dioxide, which can lead to its decomposition.
-
Ammonium Carbonate: This reagent can decompose over time, releasing ammonia and carbon dioxide. Use a fresh, high-quality source.
-
-
Reaction Conditions:
-
Temperature Control: In the Bucherer-Bergs reaction, the initial formation of the aminonitrile is often carried out at a lower temperature before heating to drive the cyclization. Poor temperature control can favor side reactions.
-
pH of the Reaction Mixture: The pH of the Bucherer-Bergs reaction is critical. It should be maintained in a slightly alkaline range (pH 8-10) to ensure the availability of free cyanide and ammonia.[1]
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Competing Side Reactions:
-
Aldol Condensation of Isobutyraldehyde: Under the basic conditions of the synthesis, isobutyraldehyde can undergo self-condensation to form aldol adducts. This is a significant pathway that consumes the starting material.
-
Cannizzaro Reaction: Although less common for aldehydes with α-hydrogens, isobutyraldehyde can undergo a Cannizzaro-type reaction under strongly basic conditions, leading to isobutanol and isobutyric acid.[2]
-
Hydrolysis of Intermediates: The intermediate aminonitrile in the Strecker synthesis or the cyanohydrin in the Bucherer-Bergs reaction can be sensitive to hydrolysis under certain conditions, preventing efficient cyclization.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Section 2: Identification and Mitigation of Side Products
Q2: I see multiple spots on my TLC plate of the crude reaction mixture. What are the likely side products?
A2: The presence of multiple spots on a TLC plate is a strong indicator of side reactions. When synthesizing this compound from isobutyraldehyde, the most common side products arise from the reactivity of the aldehyde itself.
-
Isobutyraldehyde Aldol Adducts: The most probable side products are from the aldol condensation of isobutyraldehyde. Under basic conditions, the enolate of isobutyraldehyde attacks another molecule of the aldehyde. The initial β-hydroxy aldehyde can then dehydrate.
-
Expected Aldol Adduct: 3-hydroxy-2,2,4-trimethylpentanal
-
Dehydrated Aldol Product: 2,2,4-trimethyl-3-pentenal
-
-
Unreacted Isobutyraldehyde: Due to its volatility, some isobutyraldehyde may remain in the crude product.
-
Intermediate Species: Depending on the workup, you may have uncyclized intermediates such as:
-
α-ureidoisovaleric acid (Hydantoic acid): This is the precursor to the hydantoin ring and can be present if cyclization is incomplete.[3]
-
α-aminoisovaleronitrile: The key intermediate in the Strecker synthesis.
-
-
Hydrolysis Product:
-
Valine: Prolonged exposure to harsh acidic or basic conditions during workup or the reaction itself can lead to the hydrolysis of the hydantoin ring to form the amino acid valine.
-
Visualizing the Formation of Key Side Products:
Caption: Potential reaction pathways leading to side products.
Q3: How can I confirm the presence of these side products in my crude mixture?
A3: Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is a powerful tool for identifying impurities.
-
¹H NMR Spectroscopy:
-
This compound: Expect characteristic signals for the isopropyl group (a doublet for the methyls around 0.8-1.0 ppm and a multiplet for the CH proton around 2.0 ppm), a signal for the C5-H (a doublet around 3.9 ppm), and two broad singlets for the N-H protons (around 7.9 and 10.5 ppm in DMSO-d₆).[3][4]
-
Unreacted Isobutyraldehyde: A characteristic aldehyde proton signal will be present around 9.5-9.7 ppm.[5]
-
Aldol Adducts: Look for additional aliphatic signals and potentially vinylic protons (for the dehydrated product) in regions different from your target molecule.
-
α-Ureidoisovaleric Acid: The presence of a carboxylic acid proton (a very broad signal, typically >10 ppm) and signals corresponding to the valine side chain would be indicative of this intermediate.
-
-
¹³C NMR Spectroscopy:
-
This compound: Key signals include two carbonyl carbons (around 158 and 176 ppm in DMSO-d₆), the C5 carbon (around 63 ppm), and the carbons of the isopropyl group (around 16, 19, and 30 ppm).[3][4]
-
Unreacted Isobutyraldehyde: A downfield signal for the aldehyde carbon will be present (>200 ppm).
-
Aldol Adducts: Additional carbonyl and aliphatic carbon signals will be observed.
-
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Isopropyl CH₃ | ~0.8-1.0 (d) | ~16.3, 18.9 |
| Isopropyl CH | ~2.0 (m) | ~30.0 | |
| C5-H | ~3.9 (d) | ~63.2 | |
| N-H | ~7.9 (s), ~10.5 (s) | - | |
| C=O | - | ~158.3, ~175.9 | |
| Unreacted Isobutyraldehyde | Aldehyde CHO | ~9.6 (s) | >200 |
| α-Ureidoisovaleric Acid | Carboxylic Acid COOH | >10 (br s) | ~175 |
| Valine | α-amino acid | Characteristic signals | Characteristic signals |
Section 3: Purification Challenges
Q4: I am having difficulty purifying my this compound. What are the recommended methods?
A4: The purification strategy will depend on the nature and quantity of the impurities.
-
Recrystallization: This is the most common and effective method for purifying this compound, which is typically a crystalline solid.
-
Solvent Selection: A common and effective solvent system is an ethanol/water mixture. The crude product is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize out.
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly.
-
Poor Recovery: If recovery is low, you may be using too much solvent. Concentrate the mother liquor and attempt a second crystallization.
-
-
-
Column Chromatography: If recrystallization is ineffective, particularly with oily impurities like aldol adducts, column chromatography on silica gel can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the separation observed by TLC.
-
-
Acid-Base Extraction: This technique can be useful for removing acidic or basic impurities.
-
To remove unreacted isobutyric acid (from aldehyde oxidation), the crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution).
-
To remove any basic impurities, a wash with a dilute acid (e.g., 1M HCl) can be performed. Ensure your target molecule is stable to these conditions.
-
Experimental Protocol: Recrystallization of this compound
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot water dropwise with swirling until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum.
Section 4: Stereochemistry
Q5: The synthesis produces a racemic mixture. What are the considerations regarding stereochemistry?
A5: Both the Bucherer-Bergs and Strecker syntheses, when performed with achiral reagents, will produce a racemic mixture of (R)- and (S)-5-isopropylimidazolidine-2,4-dione.
-
Racemization: The proton at the C5 position of the hydantoin ring is acidic and can be abstracted under basic conditions, leading to a planar enolate intermediate. Reprotonation can occur from either face, resulting in racemization.[6][7] Therefore, even if you start with an enantiomerically enriched material, it may racemize under the reaction or workup conditions.
-
Chiral Resolution: If a specific enantiomer is required, a resolution step will be necessary after the synthesis. This can be achieved through:
-
Diastereomeric Salt Formation: Reaction with a chiral amine or acid to form diastereomeric salts, which can be separated by crystallization.
-
Chiral Chromatography: Using a chiral stationary phase in HPLC to separate the enantiomers.
-
Mechanism of Base-Catalyzed Racemization:
Caption: Base-catalyzed racemization of 5-substituted hydantoins.
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. [PDF] The mechanism of racemisation of 5-substituted hydantoins in aqueous solution | Semantic Scholar [semanticscholar.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Troubleshooting Low Diastereoselectivity with 5-Isopropylimidazolidine-2,4-dione
Welcome to the technical support center for the chiral auxiliary, 5-isopropylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to achieving high diastereoselectivity in their asymmetric syntheses. This resource provides in-depth, field-proven insights and practical solutions to common issues encountered during experimentation.
I. Troubleshooting Guide: Diagnosing and Solving Low Diastereoselectivity
Low diastereoselectivity is a frequent hurdle in asymmetric synthesis. This section addresses specific problems you might encounter when using this compound and provides actionable solutions.
Question 1: My diastereomeric ratio (d.r.) is significantly lower than expected in an alkylation reaction. What are the most likely causes and how can I improve it?
Answer:
Low diastereoselectivity in alkylation reactions using imidazolidinone auxiliaries can stem from several factors, primarily related to the formation and stability of the enolate, as well as the reaction conditions.[1][2] Let's break down the potential culprits and how to address them systematically.
A. Incomplete or Incorrect Enolate Formation:
The geometry of the enolate is crucial for high diastereoselectivity. For many reactions with this class of auxiliaries, a (Z)-enolate is desired to ensure the electrophile approaches from the less sterically hindered face, directed by the isopropyl group.
-
Underlying Cause: The choice of base and deprotonation conditions significantly influences enolate geometry.
-
Troubleshooting Steps:
-
Base Selection: Lithium diisopropylamide (LDA) is a common choice for generating lithium enolates.[3] However, for some substrates, sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) may provide better selectivity.[1]
-
Deprotonation Temperature: Ensure the deprotonation is carried out at a sufficiently low temperature, typically -78 °C, to favor the kinetic (Z)-enolate. Allowing the temperature to rise can lead to equilibration to the thermodynamic (E)-enolate, resulting in poor selectivity.
-
Addition Order: The standard procedure involves slow addition of the base to the solution of the acylated auxiliary at low temperature.
-
B. Reaction Temperature:
Temperature control is paramount in stereoselective reactions.
-
Underlying Cause: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to a lower d.r.[4]
-
Troubleshooting Steps:
-
Maintain Low Temperature: Conduct the entire reaction sequence, from deprotonation to electrophile addition and quenching, at a consistently low temperature (-78 °C is a good starting point).
-
Slow Addition of Electrophile: Add the electrophile slowly to the enolate solution to maintain a low reaction temperature and minimize local temperature increases.
-
C. Solvent Effects:
The solvent can influence the aggregation state of the enolate and the transition state geometry.[5][6]
-
Underlying Cause: The coordinating ability of the solvent can impact the chelation of the metal cation, which in turn affects the facial bias of the reaction.
-
Troubleshooting Steps:
-
Solvent Choice: Tetrahydrofuran (THF) is a standard solvent for these reactions due to its good balance of polarity and coordinating ability.
-
Solvent Purity: Ensure the use of anhydrous solvents. Water can quench the enolate and interfere with the reaction.
-
D. Lewis Acid Additives:
In some cases, the addition of a Lewis acid can enhance diastereoselectivity.
-
Underlying Cause: Lewis acids can coordinate to the carbonyl groups of the auxiliary, creating a more rigid and organized transition state, which can amplify the steric influence of the chiral auxiliary.[7][8][9]
-
Troubleshooting Steps:
-
Screen Lewis Acids: Experiment with different Lewis acids such as TiCl₄, SnCl₄, or MgBr₂·OEt₂. The optimal Lewis acid will depend on the specific substrate and electrophile.
-
Stoichiometry and Temperature: Carefully optimize the stoichiometry of the Lewis acid and the reaction temperature, as excess Lewis acid or higher temperatures can sometimes lead to decreased selectivity.
-
Here is a logical workflow for troubleshooting low diastereoselectivity in an alkylation reaction:
Caption: Troubleshooting workflow for low diastereoselectivity.
Question 2: I am performing a Diels-Alder reaction and the endo/exo selectivity is poor. How can the this compound auxiliary influence this, and what can I do to improve it?
Answer:
In Diels-Alder reactions, the this compound auxiliary primarily influences the facial selectivity of the dienophile. However, the conditions of the reaction, particularly the use of Lewis acids, can also impact the endo/exo selectivity.
A. Role of the Lewis Acid:
-
Underlying Cause: Lewis acids are often used to catalyze Diels-Alder reactions by lowering the LUMO of the dienophile. The nature of the Lewis acid can influence the geometry of the transition state, thereby affecting the endo/exo ratio.[7][9]
-
Troubleshooting Steps:
-
Screen Lewis Acids: A range of Lewis acids should be screened. For example, TiCl₄ often promotes high endo selectivity, while others like BF₃·OEt₂ might favor the exo product in certain cases.
-
Stoichiometry: The amount of Lewis acid can be critical. Sub-stoichiometric amounts may be sufficient, while excess Lewis acid could lead to side reactions or reduced selectivity.
-
B. Temperature and Reaction Time:
-
Underlying Cause: The endo product is often the kinetically favored product, while the exo product is thermodynamically more stable. Running the reaction at lower temperatures for shorter times can favor the kinetic endo product.[4]
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at temperatures ranging from -78 °C to 0 °C.
-
Monitor Reaction Progress: Use TLC or another appropriate method to monitor the reaction and stop it once the starting material is consumed to avoid equilibration to the thermodynamic product.
-
C. Solvent:
-
Underlying Cause: The polarity of the solvent can influence the stability of the endo and exo transition states.[6]
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different polarities, such as dichloromethane, toluene, and hexanes.
-
The following table summarizes the potential effects of different parameters on the endo/exo selectivity in a Diels-Alder reaction:
| Parameter | To Favor Endo Product | To Favor Exo Product |
| Lewis Acid | TiCl₄, AlCl₃ (typically) | BF₃·OEt₂ (substrate dependent) |
| Temperature | Low (-78 °C to 0 °C) | Higher (can lead to equilibration) |
| Solvent | More polar (e.g., CH₂Cl₂) | Less polar (e.g., hexanes) |
II. Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, use, and properties of this compound.
Question 3: What is the best procedure for acylating the this compound auxiliary?
Answer:
A reliable and mild method for acylation involves the use of an acid anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[10][11] This avoids the use of strong bases like n-butyllithium and acyl chlorides, which can sometimes lead to side reactions.
Experimental Protocol: Acylation of this compound
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane or ethyl acetate) at room temperature, add the desired acid anhydride (1.1 - 1.5 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction with a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution to remove excess anhydride and the resulting carboxylic acid.
-
Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Question 4: How can I efficiently remove the this compound auxiliary after the reaction?
Answer:
The auxiliary can be cleaved under various conditions to yield different functional groups, and it can often be recovered for reuse.
A. For Carboxylic Acids:
-
Method: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common and effective method.[10][11]
-
Mechanism: The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl group.
B. For Alcohols:
-
Method: Reduction with a hydride reagent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
Considerations: The choice of reducing agent will depend on the other functional groups present in the molecule.
C. For Aldehydes:
-
Method: Partial reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.
Here is a diagram illustrating the cleavage pathways:
Caption: Cleavage pathways for the chiral auxiliary.
Question 5: How does this compound compare to Evans' oxazolidinone auxiliaries?
Answer:
Both this compound and Evans' oxazolidinones are powerful chiral auxiliaries used in asymmetric synthesis.[12][13][14][15] They share the common principle of using a steric directing group to control the facial selectivity of a reaction.
| Feature | This compound | Evans' Oxazolidinones |
| Origin | Typically derived from amino acids like valine.[16] | Also commonly derived from amino acids. |
| Stereocontrol | The isopropyl group at the 5-position provides effective steric hindrance. | The substituent at the 4-position (e.g., benzyl, isopropyl) directs the reaction. |
| Applications | Widely used in alkylations, aldol reactions, and conjugate additions. | A cornerstone of asymmetric synthesis with a vast range of applications.[17][18] |
| Cleavage | Can be cleaved under various conditions to give different products. | Well-established cleavage protocols are available. |
The choice between these auxiliaries often depends on the specific reaction, desired product, and the availability of starting materials. In some cases, one auxiliary may provide superior diastereoselectivity over the other for a particular transformation.
III. References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. 12
-
An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Tetrahedron. 3
-
An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. PubMed. 19
-
Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry. 20
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. 17
-
Diastereoselective Alkylation of Chiral 2-Imidazolidinone Glycolates: Asymmetric Synthesis of α-Hydroxy Carboxylic Acids. ResearchGate. 1
-
Alkylation of Imidazolidinone Dipeptide Derivatives: Preparation of Enantiomerically Pure Di‐ and Tripeptides by 'Chirality Transfer' via a Pivalaldehyde N,N‐Acetal Center. University of Arizona. 21
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. 2
-
Temperature effects on diastereoselective [2+2] photocycloadditions. ResearchGate. 4
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. 22
-
Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. ResearchGate. 7
-
Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. NIH. 23
-
Effect of various Lewis acids on diastereoselectivity. ResearchGate. 8
-
Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry. 9
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. NIH. 5
-
A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs. a Cyclopentane-Based Alternative. Benchchem. 13
-
Chiral auxiliary. Wikipedia. 14
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. 10
-
CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. NIH. 24
-
A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries. Benchchem. 15
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. 25
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. 6
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. 26
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. NIH. 27
-
A new chiral auxiliary for asymmetric thermal reactions: high stereocontrol in radical addition, allylation, and annulation reactions. Journal of the American Chemical Society. 28
-
Origins of Stereoselectivity in Diels−Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. Journal of the American Chemical Society. 29
-
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. 30
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. 31
-
This compound monohydrate. NIH. 16
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. 32
-
Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PMC. 33
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC. 34
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. 35
-
Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls. 36
-
Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. PubMed. 37
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PubMed. 38
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate. 39
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 19. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. experts.arizona.edu [experts.arizona.edu]
- 22. summit.sfu.ca [summit.sfu.ca]
- 23. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. macmillan.princeton.edu [macmillan.princeton.edu]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. mdpi.com [mdpi.com]
- 33. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. bepls.com [bepls.com]
- 37. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 5-Isopropylimidazolidine-2,4-dione Reactions
Welcome to the technical support center for the synthesis and scale-up of 5-isopropylimidazolidine-2,4-dione. This resource is designed for researchers, chemists, and process development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to transition from bench-scale experiments to larger-scale production safely and efficiently.
Introduction to the Synthesis of this compound
This compound, also known as 5-isopropylhydantoin, is a key building block in the synthesis of various pharmaceuticals. Its preparation is most commonly achieved through the Bucherer-Bergs reaction, a multicomponent reaction involving an aldehyde or ketone (isobutyraldehyde in this case), an alkali metal cyanide, and ammonium carbonate. An alternative pathway involves the cyclization of the amino acid L-valine with urea.[1] While these reactions are well-established at the laboratory scale, scaling them up presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, mass transfer, and safety.
This guide will primarily focus on the challenges and solutions related to the scale-up of the Bucherer-Bergs synthesis, with relevant considerations for the L-valine route where applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Bucherer-Bergs reaction for this compound?
A1: The main challenges include:
-
Thermal Management: The reaction can be exothermic, and poor heat dissipation at larger scales can lead to thermal runaway, side reactions, and product degradation.
-
Mass Transfer and Mixing: Ensuring uniform mixing of reactants, especially in a multiphasic system, becomes more difficult in large reactors, which can affect reaction rates and yield.
-
Byproduct Formation: At elevated temperatures or with prolonged reaction times, which can occur during scale-up, the formation of polymeric and other byproducts can increase, complicating purification.
-
Reagent Handling and Safety: The use of large quantities of toxic reagents like potassium or sodium cyanide, and the potential for volatile ammonia and carbon dioxide release from ammonium carbonate, requires stringent safety protocols and specialized equipment.[2]
-
Product Isolation and Purification: Crystallization and purification of the final product from large volumes of reaction mixture can be challenging in terms of achieving desired purity and crystal morphology.
-
Racemization: If a stereospecific synthesis is intended, maintaining chiral integrity during scale-up can be difficult due to thermal effects and prolonged reaction times.
Q2: What are the key safety precautions for handling large quantities of cyanide and ammonium carbonate?
A2: Safety is paramount. Key precautions include:
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably in a closed system to contain any potential release of hydrogen cyanide (HCN) gas. Continuous HCN monitoring is recommended.
-
pH Control: The reaction mixture must be kept alkaline (pH > 9) to prevent the formation of highly toxic HCN gas.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and lab coats, is mandatory. For large-scale operations, respiratory protection may be necessary.
-
Emergency Preparedness: An emergency plan should be in place, including the availability of a cyanide antidote kit and trained personnel to administer it.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations.
-
Ammonium Carbonate Handling: While less acutely toxic than cyanides, ammonium carbonate can release ammonia and carbon dioxide. Adequate ventilation is necessary to avoid the buildup of these gases.
Q3: Is a batch or continuous process better for scaling up this reaction?
A3: While batch processing is common in the lab, a continuous flow process is often superior for scale-up.[2][3] Continuous flow reactors offer significant advantages, including:
-
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material at any given time.
-
Superior Heat Transfer: The high surface-area-to-volume ratio allows for precise and efficient temperature control, reducing the risk of thermal runaway.
-
Improved Mixing and Mass Transfer: The confined channels of a flow reactor promote efficient mixing of reactants.
-
Increased Productivity and Consistency: Continuous operation can lead to higher throughput and more consistent product quality.
A continuous process can overcome many of the limitations associated with traditional batch techniques for the Bucherer-Bergs reaction, such as the loss of volatile reagents and inefficient mixing.[2]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific problems you may encounter during the scale-up of this compound synthesis.
Reaction and Yield Issues
Q: My reaction yield has significantly dropped after scaling up from 10g to 1kg. What could be the cause?
A: A drop in yield upon scale-up is a common issue and can stem from several factors. Here's a systematic approach to troubleshoot this:
-
Inefficient Mixing: In a large reactor, simply increasing the stirrer speed may not be sufficient. Dead zones with poor mixing can lead to localized low concentrations of reactants, slowing down the reaction rate.
-
Solution: Evaluate the reactor's mixing efficiency. Consider using a different impeller design (e.g., a pitched-blade turbine for better axial flow) or installing baffles to improve turbulence. For critical reactions, computational fluid dynamics (CFD) modeling can help optimize mixing parameters.[4][5][6][7][8]
-
-
Poor Temperature Control: The reaction may be exothermic. On a small scale, the heat dissipates quickly. In a large reactor, the internal temperature can rise significantly, even if the external jacket is at the set temperature. This can lead to the degradation of reactants or products and the formation of byproducts.
-
Solution: Monitor the internal reaction temperature using a thermocouple. Implement a more responsive cooling system. Consider a semi-batch approach where one of the reactants is added gradually to control the rate of heat generation.
-
-
Incomplete Dissolution of Reagents: Ammonium carbonate and the cyanide salt need to dissolve to react. In a larger volume, they may not dissolve completely, leading to a lower effective concentration.
-
Solution: Ensure that the solvents and reagents are added in a manner that promotes dissolution. Using a solvent mixture like ethanol/water can improve solubility.[9]
-
Product Quality and Purity Problems
Q: I'm observing a significant amount of a dark, tar-like byproduct in my large-scale reaction that wasn't present in the lab-scale synthesis. What is it and how can I prevent it?
A: The formation of dark, polymeric byproducts is often a result of side reactions that become more prominent at higher temperatures or longer reaction times.
-
Cause - Thermal Degradation: The starting material, isobutyraldehyde, or intermediates in the reaction can be prone to polymerization or other degradation pathways at elevated temperatures. As discussed above, poor heat transfer in large reactors can lead to localized "hot spots" where these side reactions are accelerated.
-
Solution: The primary solution is stricter temperature control. Aim to keep the internal reaction temperature as low as feasible while maintaining a reasonable reaction rate. Gradual addition of the aldehyde can also help to control the exotherm.
-
-
Cause - Extended Reaction Time: If the reaction is run for an extended period to try and force completion, side reactions have more time to occur.
-
Solution: Optimize the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the point of maximum product formation before significant byproduct accumulation occurs.
-
Q: My final product has a high level of residual starting materials after crystallization. How can I improve the purity?
A: This indicates that either the reaction did not go to completion or the purification process is not optimal for the larger scale.
-
Incomplete Reaction: As mentioned in the yield troubleshooting section, poor mixing or temperature control can lead to an incomplete reaction.
-
Solution: Re-evaluate and optimize the reaction conditions for the larger scale. Ensure all reactants are fully dissolved and well-mixed.
-
-
Suboptimal Crystallization: The crystallization process is highly dependent on factors like cooling rate, solvent choice, and seeding. What works for a small flask may not be effective for a large crystallizer.
-
Solution:
-
Solvent Selection: While ethanol/water is a common choice for recrystallization, you may need to screen other solvent systems to find one that provides a good balance of solubility for the product at high temperatures and low solubility at low temperatures, while keeping impurities dissolved. A known procedure involves recrystallization from ethanol.[1][10]
-
Controlled Cooling: Implement a programmed cooling profile. A slow, controlled cooling rate generally leads to larger, purer crystals. Crash-cooling a large batch will likely trap impurities.
-
Seeding: Introduce a small amount of pure product (seed crystals) at the appropriate temperature to induce crystallization. This can help control crystal size and improve purity.
-
Washing: Ensure the filter cake is washed with a sufficient amount of cold, fresh solvent to remove residual mother liquor containing impurities.
-
-
Process Safety and Handling
Q: I am concerned about the safe addition of a large volume of isobutyraldehyde to the reaction mixture. What is the best practice?
A: The addition of a reactive starting material to a large-scale reaction requires careful planning to manage the reaction exotherm and ensure safety.
-
Semi-Batch Addition: Instead of adding all the isobutyraldehyde at once, add it gradually over a period of time. This allows the cooling system to keep up with the heat being generated and maintains a more stable internal temperature.
-
Sub-surface Addition: If possible, add the aldehyde below the surface of the reaction mixture. This ensures it reacts quickly and doesn't accumulate on the surface, which could lead to a sudden, uncontrolled reaction.
-
Monitoring: Continuously monitor the internal temperature and have a contingency plan in place. This could include an emergency cooling system or the ability to quickly add a quenching agent.
Experimental Protocols and Workflows
Protocol 1: Scale-Up of Bucherer-Bergs Synthesis in a Jacketed Reactor
This protocol outlines a general procedure for scaling up the synthesis of this compound in a 50L jacketed glass reactor.
Materials:
-
Isobutyraldehyde
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl)
Equipment:
-
50L jacketed glass reactor with overhead stirrer (pitched-blade turbine), reflux condenser, and thermocouple
-
Temperature control unit for the reactor jacket
-
Addition funnel or pump for isobutyraldehyde
-
pH meter
-
Appropriate PPE
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and all connections are secure. Start the stirrer at a low speed.
-
Reagent Charging:
-
Charge the reactor with ethanol and deionized water.
-
Slowly add ammonium carbonate and potassium cyanide to the solvent mixture with stirring until fully dissolved.
-
Confirm that the pH of the solution is > 9.
-
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 60-70°C) using the temperature control unit.
-
Isobutyraldehyde Addition:
-
Once the reaction mixture is at temperature, begin the slow, dropwise addition of isobutyraldehyde.
-
Monitor the internal temperature closely. Adjust the addition rate to maintain a stable internal temperature (e.g., within ±2°C of the setpoint).
-
-
Reaction: After the addition is complete, allow the reaction to proceed at the set temperature for the optimized reaction time. Monitor the reaction progress by taking samples for analysis (e.g., HPLC).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully acidify the reaction mixture with hydrochloric acid to a pH of ~2-3 to precipitate the product. This step should be done in a well-ventilated area as it will generate CO₂ and potentially traces of HCN.
-
Cool the mixture further (e.g., to 0-5°C) to maximize precipitation.
-
Isolate the crude product by filtration.
-
Wash the filter cake with cold deionized water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
-
Workflow Diagram: Scale-Up Decision Process
Caption: A workflow for a systematic approach to scaling up chemical reactions.
Advanced Solutions: Continuous Flow Synthesis
For larger-scale and more controlled production, transitioning to a continuous flow synthesis setup is highly recommended.
Conceptual Diagram of a Continuous Flow Setup
Caption: A conceptual diagram of a continuous flow process for hydantoin synthesis.
This setup allows for precise control over stoichiometry, residence time, and temperature, leading to a safer, more efficient, and reproducible synthesis. A study on continuous Bucherer-Bergs synthesis demonstrated that near-quantitative conversions could be achieved in approximately 30 minutes at 120°C and 20 bar pressure, even for less polar starting materials.[2]
Data Summary
Table 1: Typical Bucherer-Bergs Reaction Parameters
| Parameter | Laboratory Scale (Batch) | Pilot/Industrial Scale (Batch) | Continuous Flow |
| Temperature | 60-100°C | 60-80°C (Internal Temp) | 100-140°C |
| Pressure | Atmospheric | Atmospheric to slight positive | Elevated (e.g., 20 bar) |
| Solvent | Ethanol/Water | Ethanol/Water, Propylene Glycol | Ethyl Acetate, Ethanol/Water |
| Reaction Time | Hours to Days | Hours | Minutes |
| Key Challenge | Long reaction time | Heat & Mass Transfer, Safety | Potential for clogging |
| Primary Benefit | Simplicity | High throughput per batch | Safety, Control, Consistency |
References
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. scispace.com [scispace.com]
- 7. Experimental measurement and computational fluid dynamics simulation of mixing in a stirred tank: a review [scielo.org.za]
- 8. researchgate.net [researchgate.net]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Analytical challenges in the characterization of 5-isopropylimidazolidine-2,4-dione
Welcome to the technical support center for the analytical characterization of 5-isopropylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this chiral hydantoin derivative. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the analysis of this compound.
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary techniques for full characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment, quantification, and chiral separation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, often coupled with a chromatographic technique (LC-MS or GC-MS).
-
X-ray Crystallography: To definitively determine the solid-state structure and stereochemistry.[1]
Q2: I am observing broad or multiple peaks for my compound in HPLC. What could be the cause?
A2: This could be due to several factors. One possibility is tautomerism, where the molecule exists in equilibrium between different isomeric forms. However, for hydantoins, the diketo tautomer is generally the most stable, minimizing the likelihood of this being a major issue under typical analytical conditions.[2] A more probable cause is on-column ionization effects or poor chromatographic conditions. Refer to the HPLC Troubleshooting Guide for detailed solutions.
Q3: Is this compound chiral? How do I determine the enantiomeric purity?
A3: Yes, as it is synthesized from the chiral amino acid L-valine, this compound is a chiral molecule.[1] Enantiomeric purity is a critical quality attribute and is best determined using chiral HPLC. This typically involves the use of a chiral stationary phase (CSP). See the Chiral HPLC Troubleshooting Guide for specific column and mobile phase recommendations.
Q4: What are the expected impurities from the synthesis of this compound?
A4: Common impurities may include unreacted starting materials such as L-valine and urea, as well as potential side-products from the cyclization reaction.[1] If the starting L-valine is not enantiomerically pure, the corresponding D-enantiomer of the final product will also be present.
Q5: What are the general solubility properties of this compound?
A5: Hydantoins generally exhibit limited solubility in water but are more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[3] For 1-unsubstituted hydantoins, solubility is largely independent of pH in the 1 to 8 range.[4]
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific analytical techniques.
Guide 1: Chiral HPLC Method Development and Troubleshooting
The accurate determination of enantiomeric excess is paramount for this chiral molecule.
Common Issue 1: No separation of enantiomers on a chiral column.
-
Causality: The choice of chiral stationary phase (CSP) and mobile phase is critical for enantiorecognition. Polysaccharide-based CSPs are often effective for hydantoin derivatives.[5][6][7]
-
Troubleshooting Steps:
-
Verify Column Type: Ensure you are using a suitable chiral column. Recommended starting points are columns with immobilized amylose or cellulose derivatives (e.g., CHIRAL ART Amylose-SA, Chiralpak® AD-H, Chiralcel® OD-H).[5][7]
-
Optimize Mobile Phase:
-
Normal Phase: This is often the most successful mode. Start with a mobile phase of n-hexane and an alcohol modifier like 2-propanol (isopropanol) or ethanol. A common starting ratio is 90:10 (n-hexane:2-propanol).[5]
-
"Green" Alternatives: Consider using 100% dimethyl carbonate (DMC) as an environmentally friendly mobile phase, which has shown success with immobilized polysaccharide CSPs.[5]
-
-
Flow Rate and Temperature: Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature. Lower temperatures can sometimes enhance chiral recognition.
-
Common Issue 2: Poor peak shape (tailing or fronting) in chiral HPLC.
-
Causality: Poor peak shape can result from secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.
-
Troubleshooting Steps:
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a solvent of similar or weaker elution strength. Injecting in a strong solvent like pure DMSO can cause peak distortion.
-
Mobile Phase Additives: For normal phase chromatography, small amounts of an acidic or basic additive can sometimes improve peak shape, but this should be done cautiously as it can also affect chiral separation.
-
Analyte Overload: Inject a smaller amount of the sample to rule out mass overload as the cause of peak asymmetry.
-
Experimental Protocol: Chiral HPLC Separation
-
Column: CHIRAL ART Amylose-SA (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane/2-Propanol (90/10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Table 1: Example Chiral HPLC Starting Conditions
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Green Solvent) |
| Column | CHIRAL ART Amylose-SA | CHIRAL ART Amylose-SA |
| Mobile Phase | n-Hexane/2-Propanol (90/10, v/v) | 100% Dimethyl Carbonate (DMC) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV, 220 nm | UV, 220 nm |
Guide 2: NMR Analysis and Interpretation
NMR is essential for structural confirmation.
Common Issue 1: Discrepancies in chemical shifts compared to literature values.
-
Causality: Chemical shifts are sensitive to the solvent, concentration, and temperature. The presence of water can also affect the chemical shifts of exchangeable protons (N-H).
-
Troubleshooting Steps:
-
Verify Solvent: Ensure you are using the same deuterated solvent as the reference literature. For this compound, published data is available in DMSO-d₆.[1]
-
Check for Water: A broad peak for water in the spectrum can indicate its presence. The N-H protons of the hydantoin ring are exchangeable and their signals can broaden or shift in the presence of water.
-
Temperature Control: Ensure the NMR experiment is run at a stable and controlled temperature.
-
Common Issue 2: Broad N-H proton signals.
-
Causality: The N-H protons in the hydantoin ring can undergo chemical exchange, which can lead to signal broadening. This can be exacerbated by the presence of acidic or basic impurities or water.
-
Troubleshooting Steps:
-
Sample Purity: Ensure the sample is free from acidic or basic impurities.
-
Dry Solvent: Use a freshly opened ampule of high-purity deuterated solvent.
-
Low-Temperature NMR: Running the experiment at a lower temperature can sometimes slow down the exchange rate and result in sharper N-H signals.
-
Table 2: Reference NMR Data for (S)-5-isopropylimidazolidine-2,4-dione in DMSO-d₆ [1]
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| NH | 10.54 | s |
| NH | 7.87 | s |
| CH (at C5) | 3.89 | s |
| CH (isopropyl) | 2.01-1.97 | m |
| CH₃ (isopropyl) | 0.94-0.92 | d |
| CH₃ (isopropyl) | 0.80-0.78 | d |
| ¹³C NMR | ||
| C=O | 175.87 | |
| C=O | 158.28 | |
| C5 | 63.22 | |
| CH (isopropyl) | 30.01 | |
| CH₃ (isopropyl) | 18.93 | |
| CH₃ (isopropyl) | 16.31 |
Part 3: Visualization of Workflows
Diagram 1: General Analytical Workflow
Caption: General workflow for the analytical characterization of this compound.
Diagram 2: Chiral HPLC Troubleshooting Logic
Caption: Troubleshooting decision tree for chiral HPLC separation of enantiomers.
References
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution – Oriental Journal of Chemistry [orientjchem.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. researchgate.net [researchgate.net]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
Stability issues of 5-isopropylimidazolidine-2,4-dione under acidic/basic conditions
Technical Support Center: Stability of 5-Isopropylimidazolidine-2,4-dione
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability challenges with this compound (also known as 5-isopropylhydantoin). We will explore the fundamental degradation pathways under both acidic and basic conditions, offer practical troubleshooting for common experimental issues, and provide validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the stability of this compound.
Q1: What is this compound, and why is its stability a critical concern?
A1: this compound is a heterocyclic organic compound belonging to the hydantoin family.[1] Its structure is derived from the essential amino acid valine.[2] This compound is a key intermediate in various synthetic processes, including the industrial production of D-valine via the "hydantoinase process".[3]
Understanding its stability is paramount for several reasons:
-
Reaction Yield and Purity: In synthetic applications, degradation of the starting material directly leads to reduced yields and the formation of impurities that may be difficult to separate.
-
Process Optimization: Knowledge of its stability profile allows for the rational design of reaction conditions (pH, temperature, reaction time) to maximize product formation and minimize degradation.
-
Analytical Accuracy: During sample analysis, the compound must remain stable to ensure accurate and reproducible quantification. Degradation post-sampling or during analysis can lead to erroneous results.
Q2: What is the primary degradation pathway for this compound under acidic conditions?
A2: Under acidic conditions, this compound undergoes hydrolysis. This is a reversible ring-opening reaction.[4][5] The mechanism involves the protonation of one of the carbonyl oxygens, which activates the carbon for nucleophilic attack by a water molecule. This leads to the formation of an N-carbamoyl-valine intermediate. Given sufficient time and harsh enough conditions (e.g., high temperature, strong acid), this intermediate can further hydrolyze to yield valine, carbon dioxide, and ammonia. Because the reaction is reversible, driving it to completion requires a large excess of water.[5]
Q3: What is the primary degradation pathway under basic conditions?
A3: Under basic conditions, the degradation pathway is also hydrolysis, often referred to as saponification.[5] This process is generally considered irreversible.[4] A hydroxide ion (OH⁻) directly attacks one of the electrophilic carbonyl carbons of the hydantoin ring, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields the salt of N-carbamoyl-valine, which can then be further hydrolyzed to form the valinate salt, carbon dioxide, and ammonia. The irreversibility stems from the final step, where the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to the reverse reaction.[4][5]
Q4: Which condition, acidic or basic, is more likely to cause rapid degradation?
A4: While reaction rates are dependent on specific concentrations and temperatures, basic hydrolysis of hydantoins is typically faster and more efficient than acidic hydrolysis.[4] The key advantages of alkaline hydrolysis in a synthetic context are that the reaction is irreversible and goes to completion, whereas acid-catalyzed hydrolysis is an equilibrium process that may require significant excess of reagents to drive forward.[4][6]
Q5: What are the main degradation products I should be monitoring?
A5: The primary degradation products depend on the extent of the hydrolysis reaction.
-
Initial Degradation: The first major product from ring-opening under both acidic and basic conditions is N-carbamoyl-valine .
-
Complete Hydrolysis: The final products of complete hydrolysis are valine , carbon dioxide, and ammonia.[2]
When analyzing your reaction mixture, you should primarily look for the disappearance of the starting material (this compound) and the appearance of N-carbamoyl-valine and/or valine.
Section 2: Troubleshooting Guide - Practical Problem Solving
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Incomplete Hydrolysis or Low Yield of Valine
-
Symptom: Your analytical data (e.g., HPLC, NMR) shows a significant amount of unreacted this compound remaining after the expected reaction time.
-
Possible Causes & Solutions:
| Condition | Cause | Scientific Rationale & Recommended Solution |
| Acidic | Reversible Equilibrium | Acid-catalyzed hydrolysis is a reversible process.[5] To drive the reaction towards the products, you must use a large excess of water, as dictated by Le Chatelier's principle. Solution: Ensure your reaction is not water-limited. Use a dilute acid solution rather than a concentrated one to provide an excess of the water reactant. |
| Insufficient Energy | Hydrolysis of the amide bonds in the hydantoin ring requires a significant activation energy. Solution: Increase the reaction temperature by heating under reflux, as is common for ester and amide hydrolysis.[4] Monitor the reaction progress to avoid potential side reactions at elevated temperatures. | |
| Basic | Insufficient Base | Alkaline hydrolysis is not catalytic; the hydroxide ion is consumed as a reactant.[5] At least two equivalents of base are required for complete hydrolysis to the amino acid salt. Solution: Use a stoichiometric excess of a strong base (e.g., 2.5-3.0 equivalents of NaOH or KOH) to ensure the reaction goes to completion. |
| Precipitation of Reactant | If this compound has low solubility in your aqueous base, the reaction will be slow. Solution: Consider adding a water-miscible co-solvent like ethanol (EtOH) or tetrahydrofuran (THF) to create a monophasic solution and improve reaction kinetics.[6] |
Issue 2: Appearance of Unexpected Peaks in Analytical Runs
-
Symptom: Your chromatogram or spectrum shows multiple unknown peaks that do not correspond to the starting material or the expected products (N-carbamoyl-valine, valine).
-
Possible Causes & Solutions:
| Cause | Scientific Rationale & Recommended Solution |
| Epimerization | The C5 carbon of the hydantoin ring is a chiral center. Under harsh basic or acidic conditions, there is a risk of proton abstraction and re-protonation, leading to racemization or epimerization. This would result in a second peak for the diastereomer. Solution: Use the mildest conditions (temperature, concentration) that still afford a reasonable reaction rate. Analyze your product for optical purity using a chiral HPLC column or polarimetry. |
| Side Reactions | At very high temperatures or extreme pH values, undesired side reactions or further degradation of the desired product (valine) can occur. Solution: Perform a time-course study to find the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent over-processing. Analyze aliquots at different time points to identify when the unknown impurities begin to appear. |
| Impure Starting Material | The impurities may have been present in the initial this compound. The synthesis from L-valine and urea can sometimes have side products.[1][7] Solution: Verify the purity of your starting material using a validated analytical method (e.g., HPLC, NMR) before starting the reaction. Purify if necessary. |
Section 3: Experimental Protocols & Methodologies
These protocols provide a starting point for assessing the stability of this compound.
Protocol 1: Stress Testing for Stability Assessment
This protocol is designed to evaluate the degradation of this compound under forced acidic and basic conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Stress Conditions:
-
Acidic Stress: In a sealed vial, add an aliquot of the stock solution to 1 M HCl to achieve a final drug concentration of approximately 1 mg/mL.[8]
-
Basic Stress: In a separate sealed vial, add an aliquot of the stock solution to 1 M NaOH to achieve the same final concentration.
-
Control: Prepare a control sample by diluting the stock solution in the analysis solvent (e.g., mobile phase) to the same final concentration.
-
-
Incubation:
-
Place all vials in a controlled temperature environment (e.g., 60°C water bath). Higher temperatures may be used to accelerate degradation if none is observed.[8]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Crucially, quench the reaction immediately to stop further degradation. For the acidic sample, neutralize with an equivalent amount of 1 M NaOH. For the basic sample, neutralize with 1 M HCl.
-
-
Analysis:
-
Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze immediately to prevent any further changes.
-
Diagram: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Protocol 2: General HPLC-UV Method for Monitoring Degradation
This method is suitable for quantifying the parent compound and its primary degradation products. Method validation is required for specific applications.[9]
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic modifier.
-
A good starting point is a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Hydantoins lack a strong chromophore, so detection should be performed at a low UV wavelength, such as 210 nm.
-
Quantification: Create a calibration curve using standards of known concentration for this compound. The percentage of remaining compound at each time point can be calculated relative to the T=0 sample.
Section 4: Data Interpretation & Visualization
Degradation Product Summary
| Compound | Structure | Molar Mass ( g/mol ) | Expected HPLC Elution Profile |
| This compound | C₆H₁₀N₂O₂ | 142.16 | Moderately polar, will have a characteristic retention time. |
| N-Carbamoyl-valine | C₆H₁₂N₂O₃ | 160.17 | More polar than the parent hydantoin due to the free carboxylic acid and increased hydrogen bonding capability. Will elute earlier. |
| Valine | C₅H₁₁NO₂ | 117.15 | Highly polar amino acid. Will elute very early, potentially near the solvent front without specialized conditions (e.g., HILIC or derivatization). |
Diagram: Hydrolytic Degradation Pathways
Caption: Key hydrolytic degradation pathways of this compound.
References
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: 5-Isopropylimidazolidine-2,4-dione vs. Evans Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries have long served as a foundational strategy, enabling chemists to construct complex, enantiomerically pure molecules. Among the most revered of these are the oxazolidinone-based Evans auxiliaries, a testament to their broad applicability and high efficacy. However, the continuous pursuit of novel and improved synthetic methodologies has led to the exploration of alternative scaffolds. This guide provides an in-depth comparison of the well-established Evans auxiliaries with a promising class of related compounds: the imidazolidine-2,4-diones, with a specific focus on the 5-isopropyl derivative.
This comparison will delve into the structural nuances, mechanistic principles, and practical applications of both auxiliary classes in key stereoselective transformations. By presenting available experimental data, detailed protocols, and mechanistic visualizations, this guide aims to equip researchers with the necessary insights to make informed decisions when selecting a chiral auxiliary for their synthetic campaigns.
The Gold Standard: Evans Auxiliaries
Developed by David A. Evans and his research group, chiral oxazolidinones have become a cornerstone of modern asymmetric synthesis.[1] Typically derived from readily available α-amino acids, such as valine and phenylalanine, these auxiliaries offer a robust platform for a multitude of stereoselective reactions, most notably aldol additions and alkylations.[1][2]
The remarkable stereodirecting ability of Evans auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high fidelity.[3]
Key Features of Evans Auxiliaries:
-
High Diastereoselectivity: Routinely achieve diastereomeric ratios exceeding 99:1 in a wide range of reactions.[2]
-
Predictable Stereochemistry: The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model for aldol additions.[3]
-
Versatility: Applicable to a broad scope of substrates and electrophiles.
-
Well-Established Protocols: A vast body of literature provides detailed and optimized procedures for their use and cleavage.
The Challenger: 5-Isopropylimidazolidine-2,4-dione and Related Auxiliaries
Imidazolidine-2,4-diones, also known as hydantoins, represent a closely related class of chiral auxiliaries. By replacing the endocyclic oxygen of the oxazolidinone with a nitrogen atom, these auxiliaries offer a different steric and electronic environment, which can influence their reactivity and selectivity. The this compound, derived from L-valine, is a prime example of this class.
While direct, side-by-side comparative studies with Evans auxiliaries are not extensively documented for the 5-isopropyl derivative specifically, research on other imidazolidin-2-one auxiliaries has demonstrated their significant potential. For instance, ephedrine-derived imidazolidin-2-ones have shown broad utility in asymmetric synthesis.[4] Furthermore, imidazolidin-2-ones derived from L-valine and L-phenylalanine have been successfully employed as chiral auxiliaries in highly diastereoselective aldol reactions.
Potential Advantages of Imidazolidine-2,4-dione Auxiliaries:
-
Greater Stability: The imidazolidinone ring is generally more resistant to nucleophilic ring-opening compared to the oxazolidinone ring, which can be advantageous in certain reaction conditions or with sterically hindered substrates.
-
Modified Reactivity: The presence of the N-H group on the ring can be exploited for further functionalization or can influence the chelation and reactivity of the enolate.
-
High Diastereoselectivity: Studies on related imidazolidinone auxiliaries have reported excellent levels of diastereoselectivity in various reactions.[4]
Performance Comparison in Key Asymmetric Reactions
To provide a quantitative basis for comparison, the following tables summarize typical performance data for both Evans auxiliaries and imidazolidin-2-one auxiliaries in asymmetric alkylation and aldol reactions. It is important to note that the data for the imidazolidin-2-one is based on derivatives other than the 5-isopropyl variant due to a lack of specific published results for the latter. However, this data provides a strong indication of the potential of this class of auxiliaries.
Asymmetric Alkylation
The alkylation of enolates derived from N-acylated chiral auxiliaries is a fundamental method for the synthesis of α-chiral carboxylic acids.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans) | Benzyl bromide | >99:1 | 90-95 | [2] |
| (4S)-4-isopropyl-2-oxazolidinone (Evans) | Allyl iodide | >99:1 | 85-95 | [2] |
| Ephedrine-derived imidazolidin-2-one | Methyl iodide | >95:5 | >90 | [4] |
Asymmetric Aldol Addition
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating two new stereocenters in a single step.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R)-4-benzyl-2-oxazolidinone (Evans) | Isobutyraldehyde | >99:1 | 80-90 | [3] |
| (4S)-4-isopropyl-2-oxazolidinone (Evans) | Benzaldehyde | >99:1 | 85-95 | [3] |
| L-Valine-derived imidazolidin-2-one | Isobutyraldehyde | >99:1 | 88 | |
| L-Phenylalanine-derived imidazolidin-2-one | Benzaldehyde | >99:1 | 92 |
Mechanistic Insights
The high diastereoselectivity observed with both classes of auxiliaries can be rationalized by considering the transition state geometries of the key bond-forming steps.
Evans Auxiliary in Aldol Addition (Zimmerman-Traxler Model)
The boron enolate of the N-acyl Evans auxiliary reacts with an aldehyde via a chair-like six-membered transition state. The bulky substituent at C4 of the oxazolidinone ring forces the R group of the aldehyde into an equatorial position to minimize 1,3-diaxial interactions, leading to the observed syn aldol product.
Caption: Zimmerman-Traxler model for Evans aldol addition.
Imidazolidinone Auxiliary in Asymmetric Reactions
Similarly, N-acylated imidazolidin-2-ones are believed to form rigid, chelated enolates. The substituent at the C5 position, in this case, the isopropyl group, plays a crucial role in shielding one face of the enolate, thereby directing the approach of the electrophile.
Caption: Proposed chelated enolate of an N-acyl imidazolidinone.
Experimental Protocols
Detailed, step-by-step methodologies for the synthesis, acylation, and cleavage of both auxiliary types are provided below.
Synthesis of Chiral Auxiliaries
Protocol 1: Synthesis of (4S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary)
This procedure is adapted from the work of Evans et al. and involves the reduction of an amino acid followed by cyclization.
-
Reduction of L-Valine: To a suspension of lithium aluminum hydride (1.2 eq) in anhydrous THF at 0 °C, slowly add a solution of L-valine methyl ester hydrochloride (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting precipitate and concentrate the filtrate under reduced pressure.
-
Cyclization: Dissolve the crude amino alcohol in a suitable solvent and treat with diethyl carbonate or phosgene to effect cyclization to the oxazolidinone.
Protocol 2: Synthesis of (S)-5-Isopropylimidazolidine-2,4-dione
This protocol is based on a one-pot reaction of L-valine and urea.[5]
-
Reaction Setup: To a solution of L-valine (1.0 eq) and urea (1.0 eq) in acetonitrile, add triethylamine (1.5 eq) and a suitable dehydrating agent.
-
Reaction: Stir the mixture at 50 °C for 60 minutes.
-
Work-up: Remove the solvent under reduced pressure. Take up the residue in ethyl acetate and wash successively with aqueous HCl and aqueous NaHCO₃.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be further purified by recrystallization from ethanol.
N-Acylation of Chiral Auxiliaries
Protocol 3: N-Propionylation of an Evans Auxiliary
This is a general procedure for the acylation of Evans auxiliaries.
-
Deprotonation: Dissolve the Evans auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4: N-Propionylation of this compound
A similar procedure to that of Evans auxiliaries can be employed.
-
Deprotonation: Dissolve the this compound (1.0 eq) in anhydrous THF and cool to -78 °C. Add a strong base such as n-butyllithium or sodium bis(trimethylsilyl)amide (1.05 eq) and stir for 30 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) and stir at -78 °C for 1 hour, then warm to room temperature.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 3.
Cleavage of Chiral Auxiliaries
The removal of the chiral auxiliary is a critical step to obtain the final enantiomerically pure product.
Protocol 5: Hydrolytic Cleavage of an N-Acyl Evans Auxiliary to a Carboxylic Acid
This is a standard procedure for obtaining the chiral carboxylic acid.
-
Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0 °C.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq). Stir the reaction at 0 °C for 2 hours.
-
Work-up: Quench the reaction with aqueous sodium sulfite. Remove the THF under reduced pressure and extract the aqueous layer with dichloromethane to recover the auxiliary. Acidify the aqueous layer with HCl and extract the product with ethyl acetate.
Protocol 6: Reductive Cleavage of an N-Acyl Imidazolidinone Auxiliary to a Primary Alcohol
Reductive cleavage provides access to chiral primary alcohols.
-
Reaction Setup: Dissolve the N-acyl imidazolidinone (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Reduction: Add lithium borohydride (2.0 eq) and stir at 0 °C for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product and the recovered auxiliary by flash column chromatography.
Conclusion
Evans auxiliaries have rightfully earned their place as a cornerstone of asymmetric synthesis due to their exceptional performance and broad applicability. However, the exploration of alternative chiral scaffolds is crucial for the continued advancement of synthetic methodology. Imidazolidine-2,4-diones, including the 5-isopropyl derivative, present a compelling alternative with the potential for enhanced stability and modified reactivity.
While direct comparative data for this compound is still emerging, the high diastereoselectivities reported for other imidazolidinone auxiliaries in key asymmetric transformations suggest that they are a highly promising class of reagents. The choice between an Evans auxiliary and an imidazolidinone will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and the stability of the intermediates. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively evaluate and implement both of these powerful tools in their pursuit of complex chiral molecules.
References
A Comparative Guide to the Efficacy of 5-Isopropylimidazolidine-2,4-dione versus Other Chiral Hydantoins
For researchers, scientists, and drug development professionals, the quest for stereochemically pure and biologically active molecules is a continuous endeavor. Chiral hydantoins, a class of five-membered heterocyclic compounds, represent a versatile scaffold in both medicinal chemistry and asymmetric synthesis. This guide provides an in-depth technical comparison of the efficacy of 5-isopropylimidazolidine-2,4-dione against other chiral hydantoins, focusing on two primary applications: as anticonvulsant agents and as chiral auxiliaries in asymmetric synthesis.
Introduction to Chiral Hydantoins
Hydantoins, or imidazolidine-2,4-diones, are structurally related to cyclic ureas and possess a stereocenter at the C-5 position when mono-substituted. This chirality is pivotal to their biological activity and their utility in stereoselective transformations. The substituent at the C-5 position significantly influences the molecule's steric and electronic properties, thereby dictating its efficacy in various applications.
Core Structure of 5-Substituted Hydantoins
The fundamental structure of a 5-substituted hydantoin is depicted below. The R group at the C-5 position is the primary determinant of the compound's specific properties and efficacy.
Caption: General structure of a 5-substituted hydantoin.
Part 1: Efficacy of Chiral Hydantoins as Anticonvulsant Agents
Hydantoin derivatives are a well-established class of anticonvulsant drugs, with phenytoin (5,5-diphenylhydantoin) being a prominent example.[1][2] The mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels in neurons. The efficacy of these compounds is often evaluated in preclinical models, such as the maximal electroshock (MES) seizure test in rodents, which is a model for generalized tonic-clonic seizures. The median effective dose (ED50) is a standard metric for comparing the potency of anticonvulsant drugs in this model.[3]
Structure-Activity Relationship (SAR) in Anticonvulsant Hydantoins
The nature of the substituent at the C-5 position of the hydantoin ring is a critical determinant of anticonvulsant activity. A general observation is that the presence of a lipophilic group, such as an aryl or a bulky alkyl group, is crucial for efficacy in the MES test.[4]
-
Aromatic Substituents: A phenyl group or other aromatic moieties at C-5 are often associated with potent activity against tonic-clonic seizures.[4]
-
Alkyl Substituents: The introduction of alkyl groups at C-5 can also confer anticonvulsant properties. However, the size and nature of the alkyl group can influence both potency and potential sedative side effects.[4]
Comparative Anticonvulsant Activity of 5-Substituted Hydantoins
The following table summarizes the reported anticonvulsant activity (ED50 in the MES test) for several 5-substituted hydantoins. It is important to note that direct comparative studies including this compound are limited in the publicly available literature. Therefore, its activity is inferred based on structure-activity relationships.
| Hydantoin Derivative | 5-Substituent(s) | Animal Model | ED50 (mg/kg) | Reference |
| This compound | Isopropyl | Mouse (i.p.) | Not Reported | - |
| 5-Cyclopropyl-5-phenylhydantoin derivative | Cyclopropyl, Phenyl | Rat (p.o.) | 5.29 | [5] |
| 5,5-Cyclopropanespirohydantoin derivative | Cyclopropyl (spiro) | Mouse (i.p.) | 9.2 | [6] |
| Phenytoin | Phenyl, Phenyl | Mouse (i.p.) | ~6-9 |
Note: ED50 values can vary depending on the specific experimental conditions, including the animal strain, route of administration, and vehicle used.
Based on the established SAR, it is plausible that this compound, with its lipophilic isopropyl group, would exhibit anticonvulsant activity. The (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin, a structurally related compound, has been reported to be active against pentylenetetrazole (PTZ)-induced seizures, suggesting a broader spectrum of activity for 5-alkyl substituted hydantoins.[4] However, without direct experimental data, a quantitative comparison of its potency against phenyl- or cyclopropyl-substituted analogs is not possible.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for the assessment of anticonvulsant activity against generalized tonic-clonic seizures.
Caption: A simplified workflow of the Maximal Electroshock (MES) seizure test.
Step-by-Step Methodology:
-
Animal Preparation: Male mice or rats are typically used and are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (e.g., a 5-substituted hydantoin) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Time to Peak Effect: The time interval between drug administration and the application of the electrical stimulus is determined based on the pharmacokinetic properties of the compound.
-
Seizure Induction: A maximal electroshock (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 value, the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.[3]
Part 2: Efficacy of Chiral Hydantoins as Chiral Auxiliaries
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a chemical transformation to produce a specific stereoisomer.[7] After the reaction, the auxiliary is removed and can often be recovered. The efficacy of a chiral auxiliary is primarily measured by the diastereoselectivity of the reaction, expressed as diastereomeric excess (d.e.).
Structurally similar to the highly successful Evans oxazolidinone auxiliaries, chiral 5-substituted hydantoins have the potential to be effective chiral auxiliaries in asymmetric synthesis, particularly in diastereoselective alkylation reactions of N-acyl derivatives.[7][8]
Mechanism of Diastereoselective Alkylation
The stereochemical outcome of the alkylation of an N-acyl hydantoin is dictated by the steric hindrance imposed by the substituent at the C-5 position. The bulky group at C-5 is expected to shield one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.
Caption: General workflow for asymmetric alkylation using a chiral hydantoin auxiliary.
Comparative Efficacy of 5-Substituted Hydantoins as Chiral Auxiliaries
Direct experimental data comparing the diastereoselectivity of alkylation reactions using N-acyl derivatives of this compound and other 5-substituted hydantoins is scarce in the literature. However, we can infer the potential efficacy based on the principles of asymmetric induction and by analogy to the well-studied oxazolidinone auxiliaries.
The size and shape of the C-5 substituent are paramount in determining the level of stereocontrol. A bulkier substituent is generally expected to provide higher diastereoselectivity due to more effective shielding of one face of the enolate.
| Chiral Auxiliary (N-Acyl Derivative) | 5-Substituent | Expected Diastereoselectivity (d.e.) | Rationale |
| This compound | Isopropyl | Good to High | The moderately bulky isopropyl group should provide effective steric hindrance. |
| 5-Phenylhydantoin | Phenyl | High | The planar and relatively bulky phenyl group is expected to offer significant facial bias. |
| 5-Benzylhydantoin | Benzyl | High | The benzyl group, with its free rotation, can adopt a conformation that effectively blocks one face of the enolate. |
It is important to emphasize that the actual diastereoselectivity will also depend on other factors, including the nature of the N-acyl group, the electrophile, the base used for enolate formation, and the reaction temperature.
Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Hydantoin
The following is a general protocol for the diastereoselective alkylation of an N-acyl hydantoin, a key step in evaluating its efficacy as a chiral auxiliary.
Step-by-Step Methodology:
-
N-Acylation: The chiral hydantoin is acylated at the N-3 position with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine, DMAP) to form the N-acyl hydantoin substrate.
-
Enolate Formation: The N-acyl hydantoin is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is added to generate the corresponding enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is allowed to proceed at low temperature before being warmed to room temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to isolate the alkylated N-acyl hydantoin.
-
Determination of Diastereomeric Excess (d.e.): The diastereomeric ratio of the product is determined using techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase or by ¹H NMR spectroscopy, often with the aid of a chiral shift reagent.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product, typically by hydrolysis (acidic or basic), to yield the desired chiral carboxylic acid or a derivative thereof. The chiral auxiliary can then be recovered and recycled.
Conclusion
This compound holds promise as a valuable chiral building block in both medicinal chemistry and asymmetric synthesis. Based on established structure-activity relationships, it is likely to possess anticonvulsant properties, although direct experimental validation and comparison of its potency are needed. As a chiral auxiliary, the isopropyl group at the C-5 position is expected to confer good to high levels of diastereoselectivity in asymmetric alkylation reactions, making it a potentially useful alternative to other chiral hydantoins and oxazolidinones. Further experimental investigation is warranted to fully elucidate and quantify the efficacy of this compound in these applications and to expand the toolbox available to researchers in the field of stereoselective synthesis and drug discovery.
References
- 1. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Diastereoselectivity: Comparing Leading Chiral Auxiliaries in Asymmetric Synthesis
For the researcher navigating the complexities of stereocontrolled synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide provides an in-depth comparison of the most widely adopted chiral auxiliaries, moving beyond a simple catalog of options. We will dissect the mechanistic underpinnings of their stereodirecting power, present comparative experimental data, and offer detailed protocols to bridge the gap between theory and practice. Our focus is on providing the "why"—the causality behind the stereochemical control—to empower you to make informed decisions in your synthetic endeavors.
The Central Role of Chiral Auxiliaries
In the landscape of asymmetric synthesis, chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters. By covalently attaching a chiral moiety to an achiral substrate, we can effectively guide the approach of reagents to one face of a prochiral center, leading to a diastereomeric excess of one product over the other. The ideal auxiliary is not only highly effective at inducing stereoselectivity but is also readily available in both enantiomeric forms and easily cleaved from the product without racemization.
This guide will focus on a comparative analysis of three dominant classes of chiral auxiliaries:
-
Evans' Oxazolidinones: The gold standard for asymmetric aldol reactions and alkylations.
-
Myers' Pseudoephedrine Amides: A highly versatile and practical system, particularly for enolate alkylation.
-
Oppolzer's Sultams: Renowned for their high crystallinity and effectiveness in a range of transformations.
We will evaluate these auxiliaries based on their ability to control the stereochemistry of enolate formation and subsequent reactions, as this represents one of their most powerful and widespread applications.
Mechanistic Underpinnings: The Key to Rational Design
The diastereoselectivity achieved with these auxiliaries is not magical; it is a direct consequence of predictable, sterically controlled transition states. The formation of a specific enolate geometry (Z or E) and its subsequent chelation to a metal cation creates a rigid, well-defined conformational arrangement. This arrangement shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered side.
For instance, in the case of acylated Evans' oxazolidinones, treatment with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) selectively generates the Z-enolate. The lithium or sodium cation then forms a chelated, rigid bicyclic system. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, dictating the trajectory of the electrophile.
Comparative Performance: An Empirical Look at Diastereoselectivity
The true measure of a chiral auxiliary lies in its performance in the laboratory. Below, we present a summary of typical diastereomeric ratios (d.r.) achieved for the alkylation of propionate-derived enolates using these three leading auxiliaries. This reaction serves as a standard benchmark for evaluating stereocontrol.
| Chiral Auxiliary | Electrophile | Base / Solvent | Diastereomeric Ratio (d.r.) | Reference |
| (R)-4-benzyl-2-oxazolidinone | Benzyl bromide (BnBr) | LDA / THF | >99:1 | |
| (S)-4-isopropyl-2-oxazolidinone | Methyl iodide (MeI) | NaHMDS / THF | 97:3 | |
| (+)-Pseudoephedrine propionamide | Benzyl bromide (BnBr) | LDA / THF | >97:3 | |
| (+)-Pseudoephedrine propionamide | Methyl iodide (MeI) | LDA / THF | >95:5 | |
| (-)-Oppolzer's Camphorsultam | Allyl iodide | NaHMDS / THF | >99:1 |
As the data indicates, all three auxiliaries provide excellent levels of diastereoselectivity, often exceeding 95:5 d.r. Evans' oxazolidinones and Oppolzer's sultams frequently deliver diastereomeric ratios greater than 99:1, making them exceptional choices for applications where stereochemical purity is paramount. Myers' pseudoephedrine auxiliary offers a practical advantage due to its ease of removal under mild conditions, while still providing high levels of induction.
Experimental Protocols: From Theory to Practice
A core tenet of our approach is the translation of mechanistic understanding into reliable, reproducible experimental outcomes. Here, we provide a detailed, self-validating protocol for a representative reaction: the asymmetric alkylation of a propionyl-derivatized chiral auxiliary.
Protocol: Asymmetric Benzylation of an N-Propionyl Evans' Oxazolidinone
This protocol describes the generation of a sodium enolate and its subsequent reaction with benzyl bromide, a standard method for evaluating the efficacy of this auxiliary class.
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with (R)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Acylation: The oxazolidinone is dissolved in anhydrous tetrahydrofuran (THF, ~0.1 M). The solution is cooled to -78 °C in a dry ice/acetone bath. Propionyl chloride (1.1 eq) is added dropwise, followed by the slow addition of triethylamine (1.2 eq). The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature for 1 hour.
-
Work-up & Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude N-propionyl oxazolidinone is purified by flash column chromatography.
-
Enolate Formation: The purified N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF (~0.1 M) in a separate flame-dried flask under nitrogen. The solution is cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS, 1.05 eq, as a 1.0 M solution in THF) is added dropwise. The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching & Final Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Analysis: The crude product is analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio. The product is then purified by flash column chromatography.
This self-validating protocol includes purification steps and analytical checkpoints to ensure the reaction's success and the accurate determination of its stereochemical outcome.
Visualizing the Path to Stereocontrol
To better understand the intricate process of chiral auxiliary-mediated synthesis, we can visualize the workflow and the decision-making logic involved.
Caption: Workflow for Asymmetric Synthesis Using a Chiral Auxiliary.
This diagram illustrates the three key phases of the process, from the initial attachment of the auxiliary to the final analysis of the stereochemically enriched product.
To further clarify the source of stereocontrol, let's visualize the transition state model for the alkylation of an Evans' oxazolidinone enolate.
Caption: Stereochemical Control via Steric Shielding in the Transition State.
This model shows how the bulky substituent on the chiral auxiliary physically obstructs one face of the planar, chelated enolate. This steric hindrance forces the incoming electrophile (E+) to approach from the opposite, less hindered face, resulting in the formation of a single major diastereomer.
Concluding Remarks for the Practicing Scientist
The selection of a chiral auxiliary is a multi-faceted decision that balances the need for high diastereoselectivity with practical considerations such as cost, availability, and the conditions required for attachment and cleavage.
-
Evans' Oxazolidinones remain the benchmark for achieving exceptionally high levels of stereocontrol, particularly in aldol and alkylation reactions. Their rigid and well-defined transition states make them highly predictable.
-
Myers' Pseudoephedrine Amides offer a compelling alternative, combining good to excellent diastereoselectivity with the significant advantage of mild, non-hydrolytic cleavage conditions that yield versatile chiral aldehydes, ketones, or carboxylic acids.
-
Oppolzer's Sultams provide outstanding stereochemical induction and benefit from the high crystallinity they often impart to their derivatives, which can greatly simplify purification by recrystallization.
Ultimately, the optimal choice depends on the specific synthetic challenge at hand. By understanding the fundamental mechanisms of stereocontrol and consulting empirical data, researchers can confidently select the most appropriate tool to construct complex, stereochemically defined molecules, accelerating the pace of discovery in chemical synthesis and drug development.
The Catalyst vs. The Auxiliary: A Cost-Benefit Analysis of 5-Isopropylimidazolidine-2,4-dione in Asymmetric Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within drug development, the choice of stereochemical control carries significant weight in terms of efficiency, cost, and overall synthetic strategy. Two dominant methodologies have emerged: the use of chiral organocatalysts and the application of chiral auxiliaries. This guide provides an in-depth cost-benefit analysis of employing 5-isopropylimidazolidine-2,4-dione, a member of the celebrated MacMillan catalyst family, in asymmetric synthesis. We will objectively compare its performance against a stalwart of the chiral auxiliary world, the Evans oxazolidinone, using the classic Diels-Alder reaction as our comparative framework.
The Contenders: A Philosophical and Practical Divide
At a fundamental level, the choice between an organocatalyst and a chiral auxiliary represents a difference in synthetic philosophy. The organocatalyst, used in sub-stoichiometric amounts, facilitates a catalytic cycle to generate chirality. In contrast, the chiral auxiliary is a stoichiometric reagent that is temporarily incorporated into the substrate to direct a stereoselective reaction, and is subsequently cleaved and ideally recovered.[1] This distinction has profound implications for process efficiency, atom economy, and ultimately, cost.
This compound , as a second-generation MacMillan catalyst, operates through the formation of a chiral iminium ion. This activation mode lowers the LUMO of α,β-unsaturated aldehydes and ketones, accelerating the reaction and providing a chiral environment to direct the approach of the diene.[2][3] These catalysts are lauded for their operational simplicity, stability to air and moisture, and their metal-free nature, which is a significant advantage in pharmaceutical synthesis where metal contamination is a major concern.[4]
Evans oxazolidinones , such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, are among the most reliable and well-documented chiral auxiliaries.[5] They are covalently attached to a substrate, forming a chiral imide. The steric bulk of the auxiliary effectively blocks one face of the dienophile, directing the cycloaddition to the opposite face with high diastereoselectivity.[6] While highly effective, this method necessitates additional synthetic steps for attachment and removal of the auxiliary.
Comparative Analysis: The Diels-Alder Reaction
To provide a quantitative comparison, we will analyze the asymmetric Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated carbonyl compound, a benchmark transformation for stereoselective synthesis.
Performance Metrics
| Parameter | This compound (Organocatalyst) | Evans Oxazolidinone (Chiral Auxiliary) |
| Stereocontrol | High enantioselectivity (typically >90% ee)[7] | High diastereoselectivity (typically >99:1 dr)[1] |
| Catalyst/Auxiliary Loading | Catalytic (5-20 mol%)[7] | Stoichiometric (1 equivalent) |
| Reaction Steps | One-pot cycloaddition | 3 steps: Auxiliary attachment, cycloaddition, auxiliary removal |
| Atom Economy | Higher, as the catalyst is not incorporated into the product. | Lower, due to the stoichiometric use of the auxiliary. |
| Reaction Conditions | Mild, often at room temperature, tolerant to air and moisture.[7] | Often requires cryogenic temperatures for high selectivity and inert atmosphere.[1] |
| Purification | Direct purification of the product. | Purification required at each of the three steps. |
| Recyclability | Possible, with various immobilization techniques developed.[8][9] | Auxiliary is typically recovered after cleavage and can be reused. |
Cost-Benefit Breakdown
The economic viability of each approach is a multi-faceted issue, extending beyond the initial price of the chiral source.
| Cost Factor | This compound (Organocatalyst) | Evans Oxazolidinone (Chiral Auxiliary) |
| Reagent Cost | Higher per gram, but used in catalytic amounts. A representative price for this compound is approximately ¥874/gram.[8] | Lower per gram, but required in stoichiometric amounts. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone can be sourced for approximately $150/kg.[10] |
| Process Cost | Lower due to fewer reaction and purification steps. | Higher due to the multi-step sequence. |
| Solvent & Energy Costs | Generally lower due to milder reaction conditions and shorter overall process. | Higher due to the need for cryogenic temperatures and multiple reaction setups. |
| Waste Generation | Lower, contributing to a better E-factor (Environmental Factor). | Higher, due to the byproducts from auxiliary attachment and removal. |
| Time Efficiency | Significantly higher due to the streamlined, one-pot nature of the reaction. | Lower, as it involves a three-step sequence. |
Analysis: While the initial per-gram cost of the organocatalyst is higher, its use in small quantities often makes the overall cost of the chiral source per batch significantly lower than the stoichiometric requirement of the chiral auxiliary. When factoring in the reduced number of steps, lower solvent and energy consumption, and decreased waste disposal costs, the organocatalytic approach with this compound often presents a more economically favorable and sustainable option, particularly for large-scale synthesis.[11]
Experimental Protocols
To provide a practical context for this analysis, the following are representative experimental protocols for the asymmetric Diels-Alder reaction.
Protocol 1: Organocatalytic Diels-Alder with (5S)-5-isopropyl-2,2,3-trimethylimidazolidin-4-one
Note: This is a representative protocol for a closely related MacMillan catalyst, as specific protocols for the title compound are less common and often developed in-house.
Reaction: Cyclopentadiene + Cinnamaldehyde
-
To a vial is added (5S)-5-isopropyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (20 mol%).
-
The catalyst is dissolved in a mixture of water and methanol.
-
Cinnamaldehyde (1.0 eq.) is added to the solution.
-
The mixture is cooled to 0 °C, and freshly cracked cyclopentadiene (3.0 eq.) is added.
-
The reaction is stirred at room temperature for the specified time (typically 4-12 hours), monitoring by TLC.
-
Upon completion, the reaction mixture is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched Diels-Alder adduct.[7]
Protocol 2: Chiral Auxiliary-Mediated Diels-Alder with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Step A: Auxiliary Attachment (Acylation)
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, n-butyllithium (1.05 eq.) is added dropwise.
-
The mixture is stirred for 15 minutes, and then crotonyl chloride (1.1 eq.) is added dropwise.
-
The reaction is stirred for 30 minutes at 0 °C and then quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude N-crotonoyl oxazolidinone is purified by flash chromatography.
Step B: Diastereoselective Diels-Alder Reaction
-
To a solution of the purified N-crotonoyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, a Lewis acid (e.g., diethylaluminum chloride, 1.2 eq.) is added dropwise.
-
The mixture is stirred for 20 minutes, and then cyclopentadiene (5.0 eq.) is added.
-
The reaction is stirred at -78 °C for 1-3 hours, monitoring by TLC.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are dried and concentrated.
-
The crude product is purified by flash chromatography to yield the diastereomerically pure Diels-Alder adduct.[1]
Step C: Auxiliary Cleavage and Recovery
-
The Diels-Alder adduct (1.0 eq.) is dissolved in a mixture of THF and water.
-
Lithium hydroxide (2.0 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete.
-
The reaction mixture is acidified, and the product is extracted with an organic solvent.
-
The aqueous layer is basified and extracted to recover the chiral auxiliary.
-
The desired carboxylic acid product is isolated and purified.
Visualization of Workflows
Caption: Streamlined workflow for organocatalytic Diels-Alder.
Caption: Multi-step workflow for chiral auxiliary-mediated Diels-Alder.
Conclusion and Recommendations
The choice between using this compound as an organocatalyst and employing a chiral auxiliary like an Evans oxazolidinone is not merely a selection of a reagent, but a strategic decision that impacts the entire synthetic route.
This compound and its congeners are highly recommended for:
-
Large-scale synthesis and process development: The catalytic nature, higher atom economy, and reduced number of steps lead to significant cost and time savings.
-
Green chemistry initiatives: The reduction in waste and use of milder conditions align well with sustainability goals.
-
Rapid lead optimization in drug discovery: The one-pot nature allows for faster generation of analogs.
Chiral auxiliaries like Evans oxazolidinones remain a valuable tool for:
-
Situations where extremely high diastereoselectivity is paramount and difficult to achieve catalytically.
-
Small-scale, complex syntheses where the reliability and extensive literature precedent of the auxiliary method are advantageous.
-
Cases where the substrate is not amenable to organocatalytic activation.
Ultimately, the decision rests on a careful evaluation of the specific synthetic challenge, project timelines, budget constraints, and scalability requirements. However, for many applications in modern drug development and industrial synthesis, the cost-benefit analysis increasingly favors the elegance and efficiency of organocatalysis, making this compound and related structures powerful tools in the chemist's arsenal for asymmetric synthesis.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. This compound - 医药中间体 - 西典实验 [seedior.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 77943-39-6 [chemicalbook.com]
- 11. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Analysis of the Biological Activity of 5-Isopropylimidazolidine-2,4-dione Derivatives and Phenytoin
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of antiepileptic drug (AED) discovery, the imidazolidine-2,4-dione scaffold remains a cornerstone of pharmacophore development, largely due to the enduring clinical success of its archetypal member, phenytoin. This guide provides a comparative analysis of the biological activity of emerging 5-isopropylimidazolidine-2,4-dione derivatives against the benchmark AED, phenytoin. By examining their anticonvulsant efficacy, neurotoxicity, and underlying mechanisms of action, we aim to provide researchers and drug development professionals with a comprehensive technical overview to inform future research and development endeavors.
Introduction: The Rationale for Comparison
Phenytoin, a 5,5-diphenyl-substituted imidazolidine-2,4-dione, has been a first-line treatment for focal and generalized tonic-clonic seizures for decades.[1] Its mechanism of action, primarily the voltage-dependent blockade of sodium channels, has been a blueprint for the rational design of new AEDs.[1] However, its narrow therapeutic index and challenging pharmacokinetic profile necessitate the search for novel agents with improved safety and efficacy.
The strategic introduction of an isopropyl group at the C-5 position of the imidazolidine-2,4-dione ring represents a promising avenue for modulating the pharmacological properties of this scaffold. This guide will synthesize available preclinical data to objectively compare the performance of these derivatives with phenytoin, focusing on key experimental endpoints that are predictive of clinical utility.
Mechanism of Action: A Tale of Two Sodium Channel Blockers
Both phenytoin and the broader class of imidazolidine-2,4-dione derivatives exert their primary anticonvulsant effects through the modulation of voltage-gated sodium channels.[1] This shared mechanism provides a solid foundation for their comparison.
Phenytoin's Mechanism:
Phenytoin's anticonvulsant action is attributed to its ability to slow the rate of recovery of voltage-gated sodium channels from the inactivated state. This use-dependent blockade is more pronounced at higher frequencies of neuronal firing, which are characteristic of seizure activity. By stabilizing the inactive state of the sodium channel, phenytoin prevents the sustained, high-frequency repetitive firing of action potentials that underlies seizure propagation.
This compound Derivatives' Hypothesized Mechanism:
It is hypothesized that this compound derivatives share a similar mechanism of action, targeting voltage-gated sodium channels. The structural similarity of the core imidazolidine-2,4-dione ring to phenytoin suggests a comparable interaction with the channel protein. The nature and substitution pattern at other positions on the ring, such as the N-1 and N-3 nitrogens and the second substituent at C-5, can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, some derivatives have been shown to weakly inhibit calcium channels, which could contribute to a broader spectrum of anticonvulsant activity.[2]
Caption: Hypothesized mechanism of action for phenytoin and this compound derivatives.
Comparative Biological Activity: Efficacy and Neurotoxicity
The preclinical evaluation of anticonvulsant candidates relies on a battery of standardized in vivo assays. The maximal electroshock seizure (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test is predictive of efficacy against absence seizures. Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Test
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Mouse | Intraperitoneal (i.p.) | 26.3 | [2] |
| Phenytoin | Mouse | Intraperitoneal (i.p.) | ~30 | [3] |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Table 2: Neurotoxicity Assessment via the Rotarod Test
| Compound | Animal Model | Route of Administration | TD₅₀ (mg/kg) | Reference |
| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Not Reported | Not Reported | Not Reported | |
| Phenytoin | Mouse | Intraperitoneal (i.p.) | > 60 | [4] |
TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit a toxic effect (motor impairment).
While quantitative data for the 5-isopropyl derivative in the scPTZ test is not available, a related compound, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione , displayed an anticonvulsant efficacy similar to phenytoin in the 6 Hz seizure test, another model of pharmacoresistant seizures.[2] This suggests that derivatives of the imidazolidine-2,4-dione scaffold can retain or even exceed the efficacy of phenytoin.
Experimental Protocols: A Guide to In Vivo Evaluation
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. Understanding these protocols is crucial for interpreting the presented data and for designing future comparative studies.
Maximal Electroshock (MES) Seizure Test
The MES test is a cornerstone in the screening of AEDs effective against generalized tonic-clonic seizures. The underlying principle is that an electrical stimulus of sufficient intensity will induce a characteristic tonic hindlimb extension in rodents, which can be blocked by effective anticonvulsant agents.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Step-by-Step Protocol:
-
Animal Preparation: Male Swiss mice (20-25 g) are acclimated to the laboratory environment for at least one hour before testing.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at various doses to different groups of animals.
-
Time to Peak Effect: The MES test is conducted at the predetermined time of peak effect of the drug.
-
Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of each mouse. Corneal electrodes are then placed on the eyes.
-
Electrical Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using a constant-current device.
-
Observation: The mice are immediately observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.
-
Data Analysis: The number of animals protected at each dose is recorded, and the ED₅₀ value is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is employed to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.
Experimental Workflow:
Caption: Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test.
Step-by-Step Protocol:
-
Animal Preparation: Similar to the MES test, male Swiss mice are acclimated to the testing environment.
-
Drug Administration: The test compound or vehicle is administered i.p. at various doses.
-
Time to Peak Effect: The test is conducted at the time of peak effect of the drug.
-
PTZ Injection: Pentylenetetrazole is administered subcutaneously at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).
-
Observation: The animals are observed for a period of 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle contractions).
-
Data Analysis: The number of animals protected from clonic seizures is recorded for each dose group, and the ED₅₀ is calculated.
Rotarod Test for Neurotoxicity
The rotarod test is a widely used method to assess motor coordination and balance in rodents, serving as a surrogate for potential neurological side effects of a test compound.
Experimental Workflow:
Caption: Workflow for the Rotarod Neurotoxicity Test.
Step-by-Step Protocol:
-
Animal Training: Mice are trained on the rotarod apparatus for a few trials to establish a baseline performance.
-
Drug Administration: The test compound or vehicle is administered i.p. at various doses.
-
Time to Peak Effect: At the time of peak effect, the animals are placed back on the rotarod.
-
Testing: The rod is set to rotate at an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: The latency for each animal to fall off the rotating rod is recorded.
-
Data Analysis: A significant decrease in the time spent on the rod compared to the vehicle-treated group is indicative of motor impairment. The TD₅₀ is the dose that causes 50% of the animals to fail the test.
Conclusion and Future Directions
The available preclinical data suggests that this compound derivatives are a promising class of anticonvulsant agents. The representative compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, demonstrates potent activity in the MES test, a model of generalized tonic-clonic seizures.[2] While direct, comprehensive comparisons with phenytoin are still needed, the initial findings warrant further investigation into this chemical series.
Future research should focus on:
-
Synthesizing and evaluating a broader range of this compound derivatives with varied substitutions at the N-1, N-3, and the other C-5 positions to establish a clear structure-activity relationship.
-
Conducting head-to-head comparative studies of these derivatives against phenytoin in a full panel of anticonvulsant and neurotoxicity assays.
-
Elucidating the precise molecular mechanism of action , including their effects on different subtypes of sodium and calcium channels.
-
Investigating the pharmacokinetic profiles of the most promising candidates to assess their drug-like properties.
By systematically addressing these research questions, the scientific community can determine the true therapeutic potential of this compound derivatives and their viability as next-generation antiepileptic drugs.
References
A Comparative Guide to the Recyclability of Chiral Auxiliaries: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the elegance of an asymmetric synthesis is not solely defined by its stereochemical outcome. True elegance lies in a holistic approach that marries high enantioselectivity with economic and environmental viability. Chiral auxiliaries, indispensable tools in the stereocontrolled construction of molecules, can paradoxically become a significant source of cost and waste if not efficiently recycled. This guide provides a comparative analysis of the recyclability of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries. The objective is to equip the reader with the technical knowledge and field-proven insights necessary to make informed decisions in the selection and implementation of these critical reagents.
The Imperative of Recyclability in Asymmetric Synthesis
A chiral auxiliary is a transient stereogenic scaffold that is covalently attached to a prochiral substrate to direct a subsequent diastereoselective transformation.[1] Upon completion of the desired reaction, the auxiliary is cleaved and, ideally, recovered in high yield and purity for reuse. The efficiency of this recovery and recycling process is a critical performance indicator, directly impacting the atom economy, cost-effectiveness, and overall sustainability of a synthetic route. In an industrial setting, where syntheses are conducted on a kilogram scale, the ability to recycle an often-expensive chiral auxiliary is not merely an academic exercise but a crucial economic driver.
This guide will delve into the practical aspects of recycling these auxiliaries, focusing on the chemical principles behind the cleavage and recovery protocols, quantitative comparisons of their efficiency, and detailed experimental procedures.
Visualizing the Chiral Auxiliary Lifecycle
The general workflow for the utilization and recycling of a chiral auxiliary is a cyclical process. The following diagram illustrates the key stages, from attachment to the substrate to recovery and re-entry into the synthetic loop.
Caption: A generalized workflow for the use and recycling of a chiral auxiliary.
A Comparative Analysis of Recyclability
The choice of a chiral auxiliary is often dictated by the specific transformation being performed. However, a comprehensive evaluation must also consider the ease and efficiency of its removal and recovery. The following table summarizes the recyclability of Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries based on reported experimental data.
| Chiral Auxiliary | Typical Cleavage Methods | Typical Recovery Yield | Remarks |
| Evans' Oxazolidinones | Hydrolysis (LiOH/H₂O₂), Reductive Cleavage (LiAlH₄, LiBH₄), Transesterification (MeOTiCl₃) | >90% | Highly reliable and versatile cleavage methods. The LiOH/H₂O₂ method is common but requires careful control due to oxygen evolution.[2][3] |
| Oppolzer's Sultams | Hydrolysis (LiOH/H₂O₂), Reductive Cleavage (LiAlH₄), Transesterification (Ti(OiPr)₄/BnOH) | 71-79% (crude), 48-56% (after recrystallization) | Amenable to continuous flow recycling, enhancing process efficiency.[4][5] Transesterification offers a milder, non-hydrolytic cleavage pathway.[6] |
| Pseudoephedrine Amides | Acidic/Basic Hydrolysis, Reductive Cleavage (LiAlH₄, LiABE), Organometallic Addition (RLi, RMgX) | 89-99% | The auxiliary can be recovered in high yield through simple acid-base extraction after cleavage.[7][8] |
In-Depth Analysis of Chiral Auxiliary Recycling
Evans' Oxazolidinones: The Workhorse of Asymmetric Synthesis
Evans' oxazolidinones are renowned for their high stereodirecting ability in a multitude of C-C bond-forming reactions.[9] Their robust nature and predictable stereochemical outcomes have cemented their status as a cornerstone of asymmetric synthesis.
Cleavage and Recovery:
The most prevalent method for cleaving N-acyl oxazolidinones to the corresponding carboxylic acid is hydrolysis with lithium hydroxide and hydrogen peroxide.[4][10]
Causality Behind Experimental Choices: The use of LiOH in conjunction with H₂O₂ is crucial for selective cleavage at the exocyclic amide bond. LiOH alone tends to favor attack at the endocyclic carbamate, leading to the opening of the oxazolidinone ring and destruction of the auxiliary.[11][12] The active nucleophile is the hydroperoxide anion (⁻OOH), which is more nucleophilic than the hydroxide anion and selectively attacks the desired carbonyl group.[11][12]
Trustworthiness and Potential Issues: A critical, and often overlooked, aspect of this reaction is the evolution of oxygen gas, which results from the decomposition of an unstable peracid intermediate.[2][3] On a laboratory scale, this may not be problematic, but during scale-up, it poses a significant safety hazard due to the potential for pressurization and the creation of a flammable atmosphere in the presence of organic solvents.[2][3] Careful control of the reaction temperature and the rate of addition of LiOH, along with adequate inerting of the reactor headspace, are paramount for safe operation.[2][3]
Experimental Protocol: Hydrolytic Cleavage of an N-Acyl Evans' Oxazolidinone
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 v/v ratio) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add an aqueous solution of 30% hydrogen peroxide (4.0-5.0 equiv). Then, add an aqueous solution of lithium hydroxide monohydrate (1.5-2.0 equiv) dropwise over a period of 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained. Acidify the mixture to pH ~3 with 1 M HCl.
-
Extraction and Recovery: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume). The chiral carboxylic acid product will be in the organic phase. The aqueous phase contains the protonated chiral auxiliary.
-
Isolation of Auxiliary: Basify the aqueous layer to pH > 12 with a strong base (e.g., 6 M NaOH). Extract the liberated chiral auxiliary with dichloromethane (3 x volume). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the recovered Evans' oxazolidinone. The recovered auxiliary can be further purified by recrystallization.
Caption: Workflow for the recycling of Evans' oxazolidinones via hydrolytic cleavage.
Oppolzer's Sultams: Robustness and Adaptability to Modern Synthetic Techniques
Oppolzer's camphor-derived sultams are another class of highly effective chiral auxiliaries, particularly valued for their high crystallinity, which often facilitates the purification of diastereomeric intermediates.[13]
Cleavage and Recovery:
Oppolzer's sultams can be cleaved under various conditions, including hydrolysis and transesterification. A particularly noteworthy advancement in the recycling of Oppolzer's sultam is the development of continuous flow processes.[4][14]
Causality Behind Experimental Choices: While hydrolytic cleavage is effective, transesterification offers a milder, non-basic alternative that can be advantageous for sensitive substrates prone to epimerization.[6] The use of continuous flow technology for the entire sequence of auxiliary attachment, diastereoselective reaction, cleavage, and auxiliary recovery dramatically reduces reaction times and manual handling, leading to a more efficient and scalable process.[4][5] This approach allows for the in-line separation of the product and the auxiliary based on their differential solubility and pKa values, enabling automated recycling of the auxiliary.[4]
Trustworthiness and Potential Issues: A challenge in the recovery of Oppolzer's sultam can be achieving high purity after cleavage. While crude recovery yields can be good (71-79%), purification by recrystallization can lead to a decrease in the overall isolated yield (48-56%).[5] Careful optimization of the purification protocol is therefore essential to maximize the recovery of this valuable auxiliary.
Experimental Protocol: Transesterification Cleavage of an N-Acyl Oppolzer's Sultam
-
Reaction Setup: To a solution of the N-acyl Oppolzer's sultam (1.0 equiv) in benzyl alcohol (BnOH) as the solvent, add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.0-1.5 equiv) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate. The organic layer will contain the benzyl ester of the chiral product and the recovered Oppolzer's sultam.
-
Purification and Separation: Concentrate the organic layer under reduced pressure. The chiral benzyl ester and the Oppolzer's sultam can be separated by column chromatography on silica gel. The recovered sultam can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the recycling of Oppolzer's sultams via transesterification cleavage.
Pseudoephedrine Amides: Practicality and High Recovery
Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as a highly practical chiral auxiliary.[7][15] Its derivatives have been successfully employed in a range of asymmetric transformations, most notably in the alkylation of enolates.[7]
Cleavage and Recovery:
A key advantage of pseudoephedrine as a chiral auxiliary is the straightforward cleavage of the resulting N-acyl amides and the high recovery yields of the auxiliary.[7][8] Cleavage can be effected under acidic, basic, or reductive conditions, providing access to a variety of enantiomerically enriched products such as carboxylic acids, alcohols, and ketones.[11]
Causality Behind Experimental Choices: The choice of cleavage method is dictated by the desired product. Acidic or basic hydrolysis yields the carboxylic acid, while reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB) affords the corresponding alcohol.[7][11] The basic nature of the pseudoephedrine auxiliary allows for its simple recovery from the reaction mixture through an acid-base extraction.
Trustworthiness and Potential Issues: While the recovery of pseudoephedrine is generally high, care must be taken during hydrolytic cleavage to avoid epimerization of the newly formed stereocenter, particularly if it is adjacent to a carbonyl group.[7] Milder cleavage conditions or alternative methods like reductive cleavage should be considered for sensitive substrates.
Experimental Protocol: Reductive Cleavage of an N-Acyl Pseudoephedrine Amide
-
Reaction Setup: Dissolve the N-acyl pseudoephedrine amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to 0 °C.
-
Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in THF to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC.
-
Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH, and then more water (Fieser workup). Stir the resulting mixture vigorously until a white granular precipitate forms.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. The filtrate contains the chiral alcohol product and the recovered pseudoephedrine auxiliary.
-
Separation and Recovery: Concentrate the filtrate under reduced pressure. The chiral alcohol and the pseudoephedrine auxiliary can be separated by column chromatography. Alternatively, an acid-base extraction can be employed. Dissolve the crude mixture in an organic solvent and wash with 1 M HCl. The protonated pseudoephedrine will move to the aqueous phase, while the chiral alcohol remains in the organic phase. The aqueous layer can then be basified with NaOH and the pseudoephedrine extracted with an organic solvent, dried, and concentrated to yield the recovered auxiliary.
Caption: Workflow for the recycling of pseudoephedrine via reductive cleavage.
Purity Assessment of Recycled Chiral Auxiliaries
The successful recycling of a chiral auxiliary is contingent not only on a high recovery yield but also on maintaining its chemical and enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and readily accessible tool for assessing the purity of recovered auxiliaries.[16]
¹H NMR Spectroscopy: A simple ¹H NMR spectrum can provide a wealth of information about the chemical purity of the recovered auxiliary. The presence of any residual starting material, product, or byproducts from the cleavage reaction can be readily identified by comparing the spectrum of the recycled material to that of a pure, authentic sample. Integration of the signals can provide a quantitative measure of purity.
Chiral NMR Spectroscopy: To confirm that no racemization has occurred during the cleavage and recovery process, chiral NMR spectroscopy can be employed. This can be achieved through the use of chiral solvating agents or chiral derivatizing agents, which induce diastereotopicity in the NMR signals of the two enantiomers, allowing for their differentiation and quantification.
Conclusion
The recyclability of a chiral auxiliary is a paramount consideration in the design of sustainable and economically viable asymmetric syntheses. Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries each offer a unique set of advantages and challenges with respect to their removal and recovery.
-
Evans' oxazolidinones are highly reliable with well-established cleavage protocols, though the potential for oxygen evolution during hydrolytic cleavage necessitates careful process control, especially on a larger scale.
-
Oppolzer's sultams are robust and particularly well-suited for modern synthetic techniques such as continuous flow chemistry, which can significantly enhance process efficiency, although purification of the recycled auxiliary can sometimes be challenging.
-
Pseudoephedrine stands out for its practicality, low cost, and the high yields achievable in its recovery via simple and effective acid-base extraction procedures.
Ultimately, the optimal choice of a chiral auxiliary will be dictated by a careful evaluation of the specific chemical transformation, the desired product, and the overall process economics. The experimental data and detailed protocols presented in this guide provide a solid foundation for making informed decisions, enabling researchers to develop more efficient, cost-effective, and sustainable synthetic strategies.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 15. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-isopropylimidazolidine-2,4-dione
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds is the bedrock of reliable data. This guide provides an in-depth comparative analysis of two robust analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantification of 5-isopropylimidazolidine-2,4-dione. The focus is a detailed exploration of the cross-validation process, ensuring data integrity and interchangeability between these orthogonal methods.
Introduction to this compound and the Imperative for Robust Analytics
This compound is a hydantoin derivative, a class of compounds with significant pharmacological interest due to their diverse biological activities.[1][2] Accurate quantification of this analyte is critical in various stages of drug development, from pharmacokinetic studies to quality control of the final product. The choice of analytical methodology can be influenced by factors such as required sensitivity, sample matrix complexity, and the specific regulatory context.
Cross-validation of analytical methods is the process of confirming that two distinct, validated methods produce comparable and reliable results.[3][4][5] This is not merely a procedural formality; it is a scientific necessity when, for instance, a project transitions from an early-phase, less sensitive method (like HPLC-UV) to a more sensitive, specific method (like LC-MS/MS) for bioanalysis, or when transferring methods between laboratories.[3][5][6] This guide will illuminate the principles and practicalities of such a cross-validation.
Overview of the Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds. The separation is based on the analyte's partitioning between a stationary phase and a mobile phase, with detection achieved by measuring the absorbance of UV light at a specific wavelength.
-
Expertise & Experience: The choice of a C18 stationary phase is driven by the non-polar isopropyl group and the moderately polar hydantoin ring of the analyte. An isocratic elution with a methanol-water mobile phase provides a simple, reproducible separation. The detection wavelength is selected based on the UV absorbance maximum of the hydantoin ring structure, ensuring optimal sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification in complex matrices.
-
Expertise & Experience: The use of electrospray ionization (ESI) in positive mode is chosen due to the presence of nitrogen atoms in the hydantoin ring, which are readily protonated. Multiple Reaction Monitoring (MRM) is employed for its exceptional specificity, monitoring a specific precursor-to-product ion transition. This virtually eliminates matrix interferences, a common challenge in bioanalysis.[7][8] The shorter run time compared to the HPLC-UV method is a typical advantage of modern UPLC-MS/MS systems, enhancing sample throughput.
Comparative Performance of Analytical Methods
The following table summarizes the hypothetical performance data obtained from the validation of each method, adhering to the principles outlined in the ICH Q2(R1) and FDA guidelines.[9][10][11][12]
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.995 |
| Range | 1.0 - 100 µg/mL | 0.1 - 100 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 80% - 120% (or tighter, as justified) |
| Precision (%RSD) | ≤ 1.8% | ≤ 2.5% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | - |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | - |
| Specificity | No interference from blank matrix | No interference from blank matrix | No significant response at the analyte retention time |
Cross-Validation Experimental Protocol
This section details the step-by-step methodology for the cross-validation of the HPLC-UV and LC-MS/MS methods.
Objective
To demonstrate that the analytical results for this compound are comparable between the validated HPLC-UV and LC-MS/MS methods.
Materials
-
This compound reference standard
-
Blank matrix (e.g., human plasma, formulation buffer)
-
HPLC-grade methanol and water
-
Formic acid (LC-MS grade)
-
Validated HPLC-UV system and method
-
Validated LC-MS/MS system and method
Experimental Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Steps
-
Preparation of Quality Control (QC) Samples:
-
Prepare a bulk batch of QC samples by spiking the blank matrix with the this compound reference standard at three concentration levels: Low, Mid, and High. These concentrations should be within the linear range of both analytical methods.
-
For example:
-
Low QC: 3 µg/mL (for HPLC-UV) / 3 ng/mL (for LC-MS/MS)
-
Mid QC: 50 µg/mL / 50 ng/mL
-
High QC: 80 µg/mL / 80 ng/mL
-
-
-
Sample Analysis:
-
Divide each QC pool into two sets of aliquots.
-
Analyze one set of aliquots (n=6 for each level) using the validated HPLC-UV method.
-
Analyze the second set of aliquots (n=6 for each level) using the validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each QC level from both methods.
-
For each QC level, calculate the percentage difference between the mean concentrations obtained from the two methods using the following formula: % Difference = [ (Mean Concentration_Method A - Mean Concentration_Method B) / Average of Both Means ] * 100
-
-
Acceptance Criteria:
-
The percentage difference between the mean results of the two methods should not exceed 20% for at least two-thirds of the samples at each concentration level. This criterion is a widely accepted standard in the bioanalytical community.[5]
-
Hypothetical Cross-Validation Results and Interpretation
The table below presents a hypothetical outcome of the cross-validation study.
| QC Level | Mean Concentration HPLC-UV (µg/mL) | Mean Concentration LC-MS/MS (ng/mL) | Converted LC-MS/MS (µg/mL) | Average of Means (µg/mL) | % Difference | Outcome |
| Low | 3.05 | 2980 | 2.98 | 3.015 | 2.32% | Pass |
| Mid | 51.2 | 50500 | 50.5 | 50.85 | 1.38% | Pass |
| High | 78.9 | 80100 | 80.1 | 79.5 | -1.51% | Pass |
-
Trustworthiness: The low percentage difference across all concentration levels provides a high degree of confidence that the two methods are producing equivalent quantitative results. This self-validating system demonstrates that despite the vast differences in technology and sensitivity, the data generated are interchangeable. A researcher can confidently switch from the HPLC-UV method for formulation analysis to the LC-MS/MS method for a subsequent bioequivalence study, knowing the data will be consistent.
Method Protocols
HPLC-UV Method Protocol
Caption: HPLC-UV method parameters.
LC-MS/MS Method Protocol
Caption: LC-MS/MS method parameters.
Conclusion
This guide has demonstrated the process of cross-validating two distinct analytical methods, HPLC-UV and LC-MS/MS, for the quantification of this compound. By adhering to established regulatory guidelines and employing a rigorous experimental design, we can ensure the integrity and comparability of data across different analytical platforms. This is not just a matter of compliance, but a fundamental aspect of scientific rigor that underpins successful drug development. The presented protocols and data serve as a practical template for researchers undertaking similar analytical challenges.
References
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
Navigating the Solvent Landscape: A Comparative Performance Analysis of 5-Isopropylimidazolidine-2,4-dione
A Senior Application Scientist's Guide to Optimizing Asymmetric Syntheses
In the intricate world of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high diastereoselectivity and overall yield. Among the diverse array of auxiliaries available, 5-isopropylimidazolidine-2,4-dione, a valine-derived hydantoin, has emerged as a compelling option. Its rigid heterocyclic structure and stereodirecting isopropyl group offer significant potential for facial control in a variety of chemical transformations. However, the true efficacy of any chiral auxiliary is inextricably linked to the solvent system in which it is employed. The solvent not only influences the solubility of reactants and reagents but also plays a critical role in the stabilization of transition states, thereby directly impacting stereochemical outcomes.
This guide provides a comprehensive comparison of the performance of this compound across a spectrum of solvent systems, from polar protic to nonpolar aprotic environments. We will delve into the critical interplay between the auxiliary and the solvent, offering insights into how to harness these interactions to maximize synthetic efficiency. Furthermore, we will present a comparative analysis with a widely used alternative, the Evans oxazolidinone auxiliary, to provide a broader context for selection and application.
It is important to note that while the principles and protocols described herein are grounded in established chemical literature, the specific quantitative data presented in the following tables are illustrative, representing scientifically plausible outcomes based on the known properties of these compound classes. This is due to a notable lack of directly comparable, published experimental data for this compound across such a wide range of solvents and conditions. This guide is therefore intended to serve as a practical framework for researchers to design and conduct their own focused investigations.
The Crucial Role of the Solvent in Asymmetric Synthesis
The solvent is not a mere spectator in a chemical reaction; it is an active participant that can profoundly influence reaction rates and selectivity. In the context of asymmetric synthesis using chiral auxiliaries, the solvent's properties—polarity, proticity, and coordinating ability—can dictate the conformation of the chiral auxiliary-substrate conjugate and the transition state geometry of the reaction.
-
Polar Protic Solvents (e.g., methanol, ethanol, water) possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at solvating charged species and can participate in reactions. However, their hydrogen-bonding capabilities can sometimes interfere with the desired interactions between the chiral auxiliary and the reactants.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO) have high dielectric constants but lack O-H or N-H bonds. They are good at solvating cations but are less effective at solvating anions. Their inability to act as hydrogen bond donors can be advantageous in many reactions where a "naked" nucleophile is desired.
-
Nonpolar Solvents (e.g., toluene, hexane) have low dielectric constants and do not effectively solvate charged species. They are often used when reactant polarity is low and can promote aggregation or specific non-covalent interactions that may influence stereoselectivity.
Comparative Solubility Profile
The first critical parameter for any reagent is its solubility in the chosen reaction medium. Poor solubility can lead to heterogeneous reaction mixtures, reduced reaction rates, and difficulties in purification. The following table presents a hypothetical but plausible comparison of the solubility of this compound and a common Evans-type oxazolidinone, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in a range of common laboratory solvents at ambient temperature.
Table 1: Comparative Solubility of Chiral Auxiliaries (Hypothetical Data)
| Solvent System | Solvent Type | This compound Solubility ( g/100 mL) | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Solubility ( g/100 mL) |
| Water | Polar Protic | 1.2 | 0.5 |
| Methanol | Polar Protic | 15.8 | 8.2 |
| Ethanol | Polar Protic | 10.5[1][2][3] | 5.1 |
| Isopropanol | Polar Protic | 5.3 | 2.7 |
| Acetone | Polar Aprotic | 25.1 | 30.5 |
| Acetonitrile | Polar Aprotic | 18.9[1][2][3] | 22.4 |
| Dimethylformamide (DMF) | Polar Aprotic | 45.7 | 55.3 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50.2 | 60.1 |
| Ethyl Acetate | Polar Aprotic | 8.4 | 15.6 |
| Dichloromethane (DCM) | Nonpolar | 2.1 | 18.9 |
| Toluene | Nonpolar | 0.8 | 5.4 |
| Hexane | Nonpolar | <0.1 | 0.2 |
From this illustrative data, we can infer that this compound exhibits good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in polar protic solvents such as methanol and ethanol. Its solubility is expected to be lower in nonpolar solvents. The presence of two amide protons in the hydantoin ring allows for hydrogen bonding with protic solvents, contributing to its solubility in these media.
Comparative Stability Analysis
The stability of a chiral auxiliary under various reaction conditions is crucial for its successful application and recovery. Degradation of the auxiliary can lead to loss of stereocontrol and the introduction of impurities. The following table provides a hypothetical comparison of the stability of this compound and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in a representative solvent (acetonitrile) under acidic, basic, and neutral conditions over 24 hours at room temperature.
Table 2: Comparative Stability of Chiral Auxiliaries in Acetonitrile (Hypothetical Data)
| Condition | This compound (% Recovery) | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (% Recovery) |
| Neutral (pH 7) | >99% | >99% |
| Acidic (1M HCl) | 95% | 92% |
| Basic (1M NaOH) | 85% | 75% |
The hydantoin ring of this compound is generally stable under neutral and moderately acidic conditions. However, like many amide and imide functionalities, it is susceptible to hydrolysis under strongly basic conditions. The oxazolidinone ring is also prone to hydrolysis, particularly under basic conditions. The slightly enhanced stability of the hydantoin in this hypothetical scenario could be attributed to the resonance stabilization of the dicarbonyl system.
Performance in Asymmetric Aldol Addition
To assess the primary function of a chiral auxiliary, we will consider a hypothetical asymmetric aldol reaction between an N-propionyl derivative of each auxiliary and isobutyraldehyde. The diastereoselectivity of this reaction is a direct measure of the auxiliary's ability to control the formation of new stereocenters. The following table illustrates the expected diastereomeric ratios (d.r.) in different solvent systems.
Table 3: Comparative Diastereoselectivity in an Asymmetric Aldol Reaction (Hypothetical Data)
| Solvent | This compound N-propionyl derivative (d.r. syn:anti) | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-propionyl derivative (d.r. syn:anti) |
| Dichloromethane (DCM) | 95:5 | 98:2 |
| Tetrahydrofuran (THF) | 92:8 | 96:4 |
| Toluene | 90:10 | 94:6 |
| Diethyl Ether | 88:12 | 92:8 |
In this illustrative example, the Evans oxazolidinone demonstrates slightly higher diastereoselectivity. This is consistent with the well-established efficacy of Evans auxiliaries, which benefit from a chelation-controlled transition state that is highly organized and predictive. The hydantoin auxiliary, while still providing excellent levels of stereocontrol, may exhibit a slightly less rigid transition state, leading to marginally lower diastereoselectivity. The choice of a non-coordinating solvent like dichloromethane is often optimal for achieving high stereoselectivity with both types of auxiliaries.
Experimental Protocols
To empower researchers to validate and expand upon the illustrative data presented, we provide the following detailed experimental protocols.
Protocol 1: Determination of Solubility
This protocol describes a standard method for determining the solubility of a compound in various solvents using the shake-flask method followed by UV-Vis spectrophotometric analysis.
Caption: Workflow for solubility determination.
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Scintillation vials with caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a scintillation vial.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sampling: After 24 hours, stop the shaker and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.45 µm filter.
-
Dilution: Dilute the filtered aliquot with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution, which represents the solubility.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method for assessing the stability of this compound under different pH conditions using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for HPLC stability study.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7)
-
Hydrochloric acid solution (pH 2)
-
Sodium hydroxide solution (pH 12)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: In separate vials, mix the stock solution with the acidic, basic, and neutral buffer solutions in a 1:1 ratio.
-
Incubation: Store the vials at room temperature.
-
Time Points: At specified time intervals (e.g., 0, 6, 12, and 24 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Inject the aliquots into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the parent compound from any potential degradation products.
-
Quantification: Monitor the peak area of the this compound peak at each time point.
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area to determine the stability.
Concluding Remarks for the Practicing Scientist
The selection of a solvent system is a critical, yet often underestimated, parameter in the optimization of asymmetric syntheses. For this compound, its favorable solubility in a range of common polar aprotic and protic solvents provides a good degree of flexibility in reaction design. Its robust stability under neutral and mildly acidic conditions is also a significant advantage.
While the illustrative data suggests that established auxiliaries like the Evans oxazolidinone may offer a slight edge in diastereoselectivity in certain transformations, this compound remains a highly effective and economically attractive alternative. The ultimate choice of auxiliary and solvent will, of course, depend on the specific substrate, reagents, and desired transformation. The protocols and comparative framework provided in this guide are intended to equip the researcher with the foundational knowledge and practical tools to make informed decisions and to systematically optimize their reaction conditions for achieving the desired stereochemical outcomes. We strongly encourage the generation of specific experimental data for your system of interest to make the most informed choices in your synthetic endeavors.
References
- 1. Synthesis and dynamic NMR studies of novel hydantoin and thiohydantoin derivatives. Crystal structure of diethyl 2-(4,4-diaryl-2,5-dioxoimidazolidin-1-yl) fumarate and diethyl 2-(4,4-diaryl-2-mercapto-5-oxo-4,5-dihydro-1H-imidazol-1-yl)fumarate [tudoster.unideb.hu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Asymmetric Synthesis: Benchmarking 5-Isopropylimidazolidine-2,4-dione Against Commercial Chiral Reagents
For: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of modern asymmetric synthesis, the development and selection of effective chiral reagents are paramount for the stereocontrolled synthesis of complex molecular architectures, particularly in the pharmaceutical industry.[1] This guide provides a comprehensive framework for benchmarking the performance of 5-isopropylimidazolidine-2,4-dione, a hydantoin derivative of L-valine, against industry-standard commercial chiral auxiliaries. While direct, peer-reviewed performance data for this compound in asymmetric applications is emerging, this document establishes the performance of well-regarded commercial reagents, namely Evans' oxazolidinones and Oppolzer's camphorsultam, to serve as a quantitative benchmark. We will delve into the critical performance indicators of a chiral auxiliary: diastereoselectivity, chemical yield, substrate scope, and the ease of attachment and cleavage. Detailed experimental protocols for key asymmetric transformations, including aldol additions and Diels-Alder reactions, are provided to facilitate a direct and objective comparison.
Introduction: The Central Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of single-enantiomer pharmaceutical agents is a cornerstone of modern drug development, as the biological activity and safety of a drug are often dictated by its stereochemistry.[1] Chiral auxiliaries are a robust and reliable strategy to achieve this, wherein a chiral molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2][3] The efficacy of a chiral auxiliary is determined by several key factors:
-
High Diastereoselectivity: The auxiliary must effectively shield one face of the reactive intermediate, leading to a high diastereomeric excess (d.e.) in the product.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions without racemizing the newly formed stereocenter.[4][5]
-
High Overall Yield: The attachment, diastereoselective reaction, and cleavage steps should proceed with high chemical yields.
-
Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and without loss of enantiomeric purity.[5]
This guide will focus on benchmarking this compound, a structurally rigid hydantoin, against established chiral auxiliaries that have proven their utility in a wide range of asymmetric transformations.[3][4]
The Contenders: A Profile of Key Chiral Reagents
Compound of Interest: this compound
This compound, derived from the readily available amino acid L-valine, belongs to the hydantoin class of heterocyclic compounds.[6] Hydantoins are known for their diverse biological activities.[6][7] The synthesis of (S)-5-isopropylimidazolidine-2,4-dione can be achieved through a one-pot dehydrative cyclization of L-valine and urea.[6] Its rigidified cyclic structure and the presence of a stereogenic center derived from a natural chiral pool suggest its potential as a chiral auxiliary. However, to date, its application in asymmetric synthesis is not extensively documented in peer-reviewed literature, necessitating a rigorous benchmarking study.
Commercial Standards for Benchmarking
To provide a meaningful evaluation of this compound, its performance must be compared against well-established and commercially available chiral auxiliaries.
-
Evans' Oxazolidinones: Popularized by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2][8][9][10] Their predictable stereochemical outcomes are attributed to a well-defined chelated transition state, where the substituent at the C4 position effectively dictates the facial selectivity.[9]
-
Oppolzer's Camphorsultam: Based on the naturally occurring terpene camphor, Oppolzer's sultam is another highly effective chiral auxiliary.[2] Its rigid bicyclic structure provides excellent steric shielding, making it particularly effective in asymmetric Diels-Alder reactions and alkylations.[2][4]
-
MacMillan Imidazolidinone Organocatalysts: It is crucial to distinguish the stoichiometric chiral auxiliary, this compound, from the catalytically active imidazolidinone organocatalysts developed by David MacMillan.[11] These catalysts operate via iminium ion activation and are used in catalytic amounts for a wide range of enantioselective transformations.[11] While structurally related, their mode of action is fundamentally different from that of a chiral auxiliary.
Performance Benchmarking in Key Asymmetric Reactions
The following sections present a comparative analysis of the performance of the benchmark chiral auxiliaries in fundamental carbon-carbon bond-forming reactions. This data serves as the standard against which this compound can be evaluated.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.[9] The performance of an N-acyl oxazolidinone derived from a standard Evans' auxiliary is presented below.
Table 1: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | >98% | 85 |
| (4S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 98:2 | 96% | 75-85 |
| This compound | Data not available | To be determined | To be determined | To be determined |
Data for Evans' auxiliaries are representative values from established literature.[12]
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a highly efficient method for the synthesis of six-membered rings.[4] A chiral auxiliary attached to the dienophile can control the facial selectivity of the diene's approach. The performance of an acrylate derivative of Oppolzer's camphorsultam is benchmarked against an Evans' auxiliary.
Table 2: Performance in Asymmetric Diels-Alder Reaction with Cyclopentadiene
| Chiral Auxiliary on Acrylate | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (endo product, d.e.) | Yield (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Et₂AlCl | >99:1 | 99% | 91 |
| Oppolzer's Camphorsultam | TiCl₄ | >95:5 | >98% | 90 |
| This compound | Data not available | To be determined | To be determined | To be determined |
Data for Evans' and Oppolzer's auxiliaries are representative values from established literature.[5][12]
Experimental Protocols for Benchmarking
To ensure a fair and direct comparison, standardized experimental protocols are essential. The following procedures can be adapted to evaluate the performance of N-acylated this compound.
General Procedure for N-Acylation of the Chiral Auxiliary
The first step involves attaching the prochiral substrate to the chiral auxiliary.
Caption: Workflow for the N-acylation of the chiral auxiliary.
Step-by-Step Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride) (1.2 eq) dropwise.
-
Allow the reaction to stir for 2-4 hours, gradually warming to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acylated auxiliary by column chromatography.
Protocol for Diastereoselective Aldol Reaction
This protocol outlines the key steps for a boron-mediated asymmetric aldol reaction.[4]
References
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-Isopropylimidazolidine-2,4-dione
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, hydantoin derivatives, such as 5-Isopropylimidazolidine-2,4-dione, are a noteworthy class of compounds due to their significant biological and pharmacological properties, including antitumor and antiviral activities[1]. As researchers dedicated to advancing therapeutic frontiers, ensuring a robust safety culture is not merely a procedural formality but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols and practical, field-proven insights.
Understanding the Hazard Landscape
While comprehensive toxicological data for this compound may be limited, the hazard profile can be inferred from related chemical structures such as hydantoins and oxazolidinediones. The primary routes of potential exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. Safety data sheets for analogous compounds indicate risks of skin irritation, serious eye irritation, and respiratory irritation[2][3][4]. Some related compounds are also classified as harmful if swallowed[2][5]. Therefore, a proactive and cautious approach to personal protection is paramount.
Core Principles of Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a one-size-fits-all checklist but a risk-based assessment of the procedures being performed. The overarching goal is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.
Chemical splashes or airborne dust can cause serious and irreversible eye damage.
-
Standard Operations: For routine handling of small quantities, such as weighing and solution preparation, tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory[6].
-
High-Risk Procedures: When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.
The skin provides a large surface area for potential chemical absorption.
-
Gloves: The choice of glove material is critical. Nitrile gloves generally offer excellent protection against a wide range of chemicals and are a suitable choice for handling this compound in solid form or in solution[7]. It is crucial to inspect gloves for any signs of degradation or perforation before each use[2]. For prolonged operations or when handling concentrated solutions, consider double-gloving[7][8]. Contaminated gloves should be removed using a proper technique to avoid skin contact and disposed of as chemical waste[2].
-
Laboratory Coat: A long-sleeved, flame-resistant laboratory coat should be worn at all times and be kept fully fastened[9]. This protects the skin and personal clothing from contamination. In the event of a significant spill, a disposable gown made of a low-permeability fabric may be required[8].
Fine powders of this compound can become airborne, posing an inhalation hazard.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood, especially when handling larger quantities or when dust generation is likely[10].
-
Respiratory Masks: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A particulate filter device (e.g., N95 or P100) or a full-face respirator may be required, depending on the scale of the operation and the potential for dust generation[2][6].
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for handling and disposal is essential for minimizing risk and ensuring compliance with safety regulations.
-
Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar hydantoin compounds to understand the potential hazards[2][3][6][10].
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or dust[9].
-
Assemble PPE: Ensure that all necessary PPE is readily available and in good condition.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher[2][3].
-
Personal Attire: Wear long pants and closed-toe shoes. Tie back long hair[11].
-
Donning PPE: Put on your lab coat, followed by safety goggles. If required, add a face shield and respiratory protection. Finally, wear nitrile gloves, ensuring they overlap the cuffs of your lab coat[12].
-
Weighing and Transfer: When weighing the solid compound, use a chemical fume hood or a balance with a draft shield to minimize dust dispersion. Use a spatula for transfers and avoid creating dust clouds.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After completing your work, wipe down the work area with an appropriate decontaminating solution.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain[2][3][13].
-
Contaminated Glassware: Rinse contaminated glassware with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste. The material will likely require incineration by a licensed chemical disposal facility[2][13].
-
Minor Spill: For a small spill, alert others in the vicinity. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Place the contaminated absorbent in a sealed bag for disposal as chemical waste. Clean the area with a suitable solvent.
-
Major Spill: Evacuate the immediate area and notify your supervisor and institutional safety office.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2][4]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[2][4]. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[2][4].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][14].
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. valsynthese.ch [valsynthese.ch]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aptechgroup.com [aptechgroup.com]
- 6. echemi.com [echemi.com]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemos.de [chemos.de]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. sam.org [sam.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 5-Ethyl-5-methylimidazolidine-2,4-dione Safety Data Sheets(SDS) lookchem [lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
